2-Methoxy-6-methylpyridine-3-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-methoxy-6-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-3-4-6(8(10)11)7(9-5)12-2/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYWLOGLINZGBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376747 | |
| Record name | 2-METHOXY-6-METHYLPYRIDINE-3-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000802-75-4 | |
| Record name | B-(2-Methoxy-6-methyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000802-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-METHOXY-6-METHYLPYRIDINE-3-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-6-methylpyridine-3-boronic acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methoxy-6-methylpyridine-3-boronic acid CAS number
An In-depth Technical Guide to 2-Methoxy-6-methylpyridine-3-boronic acid
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1000802-75-4), a key building block for researchers, scientists, and professionals in drug development. The document delves into its fundamental properties, synthesis principles, and critical applications, with a specialized focus on its role in Suzuki-Miyaura cross-coupling reactions. A detailed, field-proven experimental protocol is provided, supported by mechanistic insights and workflow visualizations to ensure both scientific integrity and practical applicability in a laboratory setting.
Introduction: A Versatile Heterocyclic Building Block
This compound is a substituted pyridinylboronic acid that has gained prominence as a versatile reagent in modern organic synthesis. Its structural combination of a pyridine ring—a common motif in pharmaceuticals—with a reactive boronic acid group makes it an invaluable tool for constructing complex molecular architectures.
Boronic acids are celebrated for their stability, low toxicity, and diverse reactivity, serving as bioisosteres for carboxylic acids and participating in a wide array of chemical transformations.[1] In the context of drug discovery, the incorporation of boronic acid moieties or their use as synthetic intermediates has led to the development of several FDA-approved drugs, including the proteasome inhibitor Bortezomib (Velcade).[1][2][3] The specific subject of this guide, this compound, is particularly crucial for introducing the 2-methoxy-6-methylpyridine scaffold, which is explored in the development of novel therapeutic agents. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[4][5]
Physicochemical and Safety Profile
A clear understanding of a reagent's properties is fundamental to its effective and safe use. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1000802-75-4 | [6][7][8] |
| Molecular Formula | C₇H₁₀BNO₃ | [7] |
| Molecular Weight | 166.97 g/mol | [7] |
| Appearance | White solid | [9] |
| Purity | Typically ≥96% | [] |
| MDL Number | MFCD07374993 | [6] |
| Hazard Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H319: Causes serious eye irritation | |
| Precautionary Statements | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Storage Class | 11 - Combustible Solids |
Synthesis Pathway: A Conceptual Overview
The synthesis of pyridinylboronic acids, including this compound, is most commonly achieved through a halogen-metal exchange followed by borylation.[11] This robust method involves the reaction of a corresponding halopyridine with an organolithium reagent at low temperatures to form a highly reactive lithiated pyridine intermediate. This intermediate is then quenched with a trialkyl borate ester, such as triisopropyl borate, to form the boronate ester, which is subsequently hydrolyzed to the desired boronic acid.
The diagram below illustrates this generalized synthetic workflow.
Caption: Generalized workflow for pyridinylboronic acid synthesis.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the preeminent application for this compound, enabling the formation of a C(sp²)–C(sp²) bond between the pyridine ring and an aryl or heteroaryl halide/triflate. This reaction is indispensable in medicinal chemistry for assembling biaryl structures found in many drug candidates.[12][13]
Mechanistic Causality
Successfully executing a Suzuki-Miyaura coupling requires precise control over several components:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a stable palladium(II) precatalyst like Pd(dppf)Cl₂.
-
Ligand: Phosphine ligands (e.g., from dppf) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination. The choice of ligand is critical, especially for challenging substrates like electron-deficient heteroaryl boron derivatives, which can undergo slow transmetallation or rapid protodeboronation.[4]
-
Base: A base (e.g., K₃PO₄, Na₂CO₃) is essential for activating the boronic acid. It converts the boronic acid into a more nucleophilic boronate salt, which facilitates the critical transmetalation step where the organic group is transferred from boron to the palladium center.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, DMF) and water is common. The organic solvent solubilizes the reactants, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[14]
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. All steps must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and ensure high yields.[13]
Step-by-Step Experimental Protocol
The following protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.5 equiv).
-
Rationale: Flame-drying removes adsorbed water from the glassware, which could otherwise interfere with the reaction. Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide.
-
-
Catalyst Addition: Add the palladium catalyst (0.03 equiv) to the flask.
-
Inerting the System: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is a self-validating step; failure to remove oxygen will lead to catalyst deactivation and poor or no product formation.
-
Rationale: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by atmospheric oxygen.
-
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Rationale: Solvents are degassed (by sparging with inert gas or freeze-pump-thaw cycles) to remove dissolved oxygen.
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Rationale: This provides a real-time check on reaction completion and helps prevent the formation of degradation byproducts from prolonged heating.
-
-
Workup and Quenching: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Rationale: The aqueous wash removes the inorganic base and salts. The brine wash helps to remove residual water from the organic layer.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
The following diagram visualizes this experimental workflow.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.
Conclusion
This compound stands out as a highly valuable and enabling reagent for synthetic and medicinal chemists. Its well-defined physicochemical properties and predictable reactivity in the Suzuki-Miyaura cross-coupling reaction allow for the efficient synthesis of complex pyridine-containing molecules. By adhering to the robust protocols and understanding the underlying mechanistic principles outlined in this guide, researchers can confidently leverage this building block to accelerate the discovery and development of novel chemical entities.
References
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Frontier Specialty Chemicals. This compound. [Link]
-
AbacipharmTech. (2-Methoxy-6-methylpyridin-3-yl)boronic acid. [Link]
-
National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis. [Link]
-
ResearchGate. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
-
ARKAT USA, Inc. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]
-
PubChem. 6-Methoxy-5-methylpyridine-3-boronic acid pinacol ester. [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
PubMed. Design and discovery of boronic acid drugs. [Link]
-
Organic Syntheses. 3-pyridylboronic acid. [Link]
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An In-Depth Technical Guide to 2-Methoxy-6-methylpyridine-3-boronic acid: Properties, Applications, and Experimental Protocols
Introduction: The Strategic Value of Substituted Pyridine Boronic Acids in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyridine scaffold is a privileged structure, integral to a multitude of blockbuster pharmaceuticals. Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and modulate the physicochemical properties of a molecule makes it a cornerstone of drug design. The functionalization of this core, particularly through carbon-carbon bond formation, is therefore a critical endeavor for researchers in drug development.
This guide focuses on a key reagent in this field: 2-Methoxy-6-methylpyridine-3-boronic acid. Boronic acids have revolutionized synthetic chemistry, primarily through their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method so transformative it was recognized with the 2010 Nobel Prize in Chemistry.[1][2] These compounds are generally stable, have low toxicity, and their byproducts are often easily removed, making them ideal for pharmaceutical manufacturing.[3] The specific substitution pattern of this compound—with its electron-donating methoxy and methyl groups—offers chemists nuanced control over the electronic properties and steric profile of the resulting coupled products, making it an invaluable tool for lead optimization and the synthesis of complex molecular architectures.
This document serves as a technical resource for researchers and scientists, providing not only the fundamental properties of this reagent but also a detailed, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling, grounded in an understanding of the underlying reaction mechanism.
Physicochemical and Safety Profile
A comprehensive understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The key data for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 166.97 g/mol | [4] |
| CAS Number | 1000802-75-4 | [4][5] |
| Molecular Formula | C₇H₁₀BNO₃ | [4][6] |
| Appearance | Solid / White Crystalline Powder | [4][6] |
| SMILES String | COC1=NC(C)=CC=C1B(O)O | [4] |
| InChI Key | FPYWLOGLINZGBB-UHFFFAOYSA-N | [4][] |
| Hazard Classification | Eye Irritant (GHS07) | [4] |
| Storage | Store in a cool, dry place. | [4] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[8] This reaction facilitates the formation of a C(sp²)–C(sp²) bond between the pyridine ring and a variety of aryl or heteroaryl halides (or triflates), a critical transformation for building the complex biaryl structures prevalent in many active pharmaceutical ingredients (APIs).[1][9]
Mechanistic Causality & Component Selection
A successful Suzuki-Miyaura coupling is not merely a matter of mixing reagents; it is a carefully orchestrated catalytic cycle. Each component plays a critical role, and the choice of each is a deliberate decision to optimize yield and purity.
-
Palladium Catalyst: The heart of the reaction is the palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄). The cycle begins with the active Pd(0) species. The choice of catalyst and its associated ligands is crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[1][2]
-
Base: A base (e.g., K₂CO₃, Na₃PO₄, Cs₂CO₃) is essential.[2] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species (RB(OR)₃⁻). This boronate complex then undergoes transmetalation with the palladium-halide complex much more readily than the neutral boronic acid. The choice of base can influence reaction rates and suppress side reactions.
-
Solvent System: The solvent must be capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is commonly used.[1][2] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. It is imperative to use degassed solvents to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.
Visualized Workflow: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
The following protocol provides a robust, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Objective: To synthesize a 3-aryl-2-methoxy-6-methylpyridine derivative.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)
-
1,4-Dioxane, anhydrous (degassed)
-
Water, deionized (degassed)
-
Reaction vessel (e.g., Schlenk flask or microwave vial) equipped with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation (Self-Validating System):
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium carbonate (2.5 equiv).
-
Causality: Adding the solid reagents first under ambient conditions is efficient. The order is generally not critical for the solids. An excess of the boronic acid is used to ensure complete consumption of the potentially more valuable aryl halide.
-
-
Inert Atmosphere Establishment:
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.
-
Causality: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) species that is formed in situ, thereby halting the catalytic cycle.[1] This ensures the trustworthiness and reproducibility of the protocol.
-
-
Solvent Addition:
-
Through the septum, add degassed 1,4-dioxane followed by degassed water via syringe. A typical solvent ratio is 4:1 or 5:1 dioxane:water. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent (aryl bromide).
-
Causality: The solvents must be degassed for the reason stated above. Dioxane is an excellent solvent for the organic components, while water is necessary to dissolve the base and facilitate the formation of the active boronate.[2]
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).
-
Causality: Heat is required to overcome the activation energy for the key steps in the catalytic cycle, particularly the oxidative addition and reductive elimination. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS, GC-MS) until the limiting reagent is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-2-methoxy-6-methylpyridine product.
-
Conclusion
This compound is a highly valuable and versatile building block for professionals in drug discovery and organic synthesis. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex biaryl and heteroaryl structures that are central to the development of novel therapeutics.[9][10] A thorough understanding of its properties, coupled with a mechanistically informed approach to protocol design as outlined in this guide, empowers researchers to leverage this reagent to its full potential, accelerating the discovery of next-generation medicines.
References
-
Vallejos, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin. [Link]
-
Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2006). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. [Link]
-
PubChem. 2-Methoxy-6-phenylpyridine-3-boronic acid. [Link]
-
AbacipharmTech. (2-Methoxy-6-methylpyridin-3-yl)boronic acid. [Link]
-
Tariq, S. A., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]
-
Larouche-Gauthier, R., et al. (2011). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]
-
Barth, R. F., et al. (2012). Boron chemicals in diagnosis and therapeutics. Expert Opinion on Drug Delivery. [Link]
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
Li, W., et al. (2005). 3-PYRIDYLBORONIC ACID. Organic Syntheses. [Link]
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- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
2-Methoxy-6-methylpyridine-3-boronic acid chemical properties
An In-Depth Technical Guide to 2-Methoxy-6-methylpyridine-3-boronic acid
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, the strategic incorporation of functionalized heterocyclic motifs is paramount for the development of novel pharmaceuticals, agrochemicals, and functional materials. Among the vast arsenal of available reagents, this compound has emerged as a particularly valuable building block. Its unique structural architecture, combining an electron-rich pyridine core with a versatile boronic acid handle, makes it a prime substrate for carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2]
This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple cataloging of data to explain the causality behind its reactivity, provides field-proven protocols for its use, and grounds its application in the broader context of medicinal chemistry.
Core Physicochemical and Structural Properties
The utility of any chemical reagent is fundamentally dictated by its intrinsic properties. This compound is a solid at room temperature, typically appearing as a white to off-white powder.[1][3] Its core characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 1000802-75-4 | [4][5][6][7] |
| Molecular Formula | C₇H₁₀BNO₃ | [5][6] |
| Molecular Weight | 166.97 g/mol | [5][6] |
| Appearance | White to light brown solid/powder | [1][3][6] |
| Storage | Inert atmosphere, -10°C to 2-8°C | [1][8] |
The molecule's reactivity is a direct consequence of its structure. The boronic acid group (-B(OH)₂) at the 3-position is the primary site of reactivity for cross-coupling reactions.[1] Its electrophilicity is modulated by the electronic effects of the pyridine ring. The methoxy group at the 2-position and the methyl group at the 6-position are both electron-donating, which influences the electron density of the heterocyclic system and can affect its reactivity and binding properties in larger molecular constructs.
Synthesis and Purification Workflow
While commercially available, understanding the synthesis of this compound provides insight into potential impurities and handling considerations. A common and effective laboratory-scale synthesis involves a halogen-metal exchange from a brominated precursor followed by borylation. This is a foundational technique for creating a wide array of pyridinylboronic acids.
Caption: A typical synthetic workflow for pyridinylboronic acids.
Protocol 2.1: Laboratory-Scale Synthesis
This protocol is a generalized representation based on established methods for preparing pyridylboronic acids via halogen-metal exchange.[9] It must be performed by trained personnel under an inert atmosphere.
-
Preparation: To an oven-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 3-bromo-2-methoxy-6-methylpyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir for 1 hour at -78 °C. The reaction progress can be monitored by TLC.
-
Borylation: To the resulting lithiated intermediate, add triisopropyl borate (1.5 equiv) dropwise, again maintaining a temperature below -70 °C.
-
Warming & Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the mixture to 0 °C in an ice bath and carefully quench by the slow addition of 1N hydrochloric acid (HCl) until the pH is ~2.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as a water/acetonitrile mixture, to yield the final product.[10]
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The preeminent application of this compound is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, forming the biaryl and heteroaryl scaffolds that are ubiquitous in medicinal chemistry.[2][11][12]
The general mechanism involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition of an organohalide to the Pd(0) complex, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol. Optimal conditions (catalyst, base, solvent, temperature) may vary depending on the specific coupling partner and should be determined experimentally.[2][11]
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, Toluene, or DME) via syringe.
-
Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography on silica gel to isolate the desired product.
Role in Drug Discovery and Development
Boronic acids are no longer just synthetic intermediates; they are recognized as important pharmacophores.[13] The boron atom, being a Lewis acid, can form reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites. This property has been masterfully exploited in drug design.[14] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade®), is a proteasome inhibitor used to treat multiple myeloma.[14][15]
The incorporation of the this compound moiety into a potential drug candidate can:
-
Serve as a handle for building molecular complexity via Suzuki coupling.
-
Modulate physicochemical properties such as solubility and lipophilicity.
-
Engage in specific interactions within a biological target, where the pyridine nitrogen can act as a hydrogen bond acceptor.
-
Potentially act as a bioisostere for other functional groups, like carboxylic acids.[16]
Safety, Handling, and Storage
Proper handling is crucial for ensuring both user safety and reagent integrity. Based on available Safety Data Sheets (SDS), this compound presents moderate hazards.
| Hazard Class | GHS Classification | Precautionary Codes |
| Eye Irritation | Category 2A | P305 + P351 + P338 |
| Skin Irritation | Category 2 | - |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | - |
Data compiled from multiple sources.[6][8][17][18]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[8] In case of contact, rinse the affected area thoroughly with water.[8][17]
-
Inert Conditions: For reactions, especially those involving organometallics, use inert atmosphere techniques to prevent degradation of the reagent. Boronic acids are susceptible to protodeboronation, particularly under harsh conditions.[19]
Storage and Stability
-
Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., Argon).[8]
-
Temperature: Keep in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage.[1]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.[17][18]
Conclusion
This compound is a powerful and versatile reagent that has earned its place in the synthetic chemist's toolkit. Its primary utility in Suzuki-Miyaura coupling provides a reliable and efficient pathway to complex heteroaromatic structures that are central to modern drug discovery. By understanding its fundamental properties, synthetic origins, and reactivity, researchers can confidently leverage this building block to accelerate the development of the next generation of therapeutics and advanced materials.
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- 6. This compound 1000802-75-4 [sigmaaldrich.com]
- 7. (2-Methoxy-6-methylpyridin-3-yl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
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- 9. Organic Syntheses Procedure [orgsyn.org]
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A Senior Application Scientist's Guide to the Synthesis and Application of 2-Methoxy-6-methylpyridine-3-boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Functionalized Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, prized for its metabolic stability, ability to engage in hydrogen bonding, and its capacity to modulate the physicochemical properties of a parent molecule. When functionalized with a boronic acid group, its utility expands dramatically, transforming it into a versatile building block for carbon-carbon bond formation. 2-Methoxy-6-methylpyridine-3-boronic acid (CAS No. 1000802-75-4) is a particularly valuable reagent in this class. The strategic placement of the methoxy and methyl groups on the pyridine ring offers chemists fine-tuned control over steric and electronic properties, influencing target engagement and pharmacokinetic profiles.
This guide provides an in-depth examination of the preparation of this key synthetic intermediate. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for specific reaction conditions, and the broader context of its application in drug discovery. Boronic acids and their derivatives are foundational to the synthesis of numerous compounds in clinical development and are even components of FDA-approved drugs, making a thorough understanding of their synthesis essential.[1][2][3]
Core Synthetic Principles: Accessing Pyridinylboronic Acids
The synthesis of pyridinylboronic acids is a well-established field, yet one that requires careful consideration of the pyridine ring's electronic nature and the compatibility of various functional groups. Several robust methods have been developed, each with its own advantages and limitations. The choice of strategy is often dictated by the substitution pattern of the pyridine and the availability of starting materials.
A high-level overview of common synthetic routes is illustrated below.
Caption: Major pathways to pyridinylboronic acids.
For the specific synthesis of this compound, the halogen-metal exchange followed by borylation is the most direct and widely applicable method. This approach leverages a readily accessible halogenated pyridine precursor to generate a potent nucleophile, which is then trapped by a boron electrophile.
Recommended Synthetic Protocol: Halogen-Metal Exchange and In Situ Borylation
This protocol is adapted from established procedures for structurally similar pyridine boronic acids and represents a reliable method for laboratory-scale synthesis.[4][5] The core of this process is a lithium-halogen exchange to form a pyridinyllithium species, which is immediately quenched with a borate ester.
Rationale and Mechanistic Insight
The procedure hinges on the significant difference in reaction rates: the lithium-halogen exchange between an organolithium reagent (like n-BuLi) and an aryl halide is substantially faster at low temperatures than the addition of the organolithium to the borate ester.[5] This allows for an "in situ quench" where the organolithium is added to a mixture of the starting halide and the borate ester. This technique is particularly effective for functionalized pyridines as it minimizes the decomposition of the sensitive pyridinyllithium intermediate and prevents unwanted side reactions.
The workflow is visualized below.
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Procedure
Materials and Reagents:
-
3-bromo-2-methoxy-6-methylpyridine (Starting Material)
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M, titrate before use)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Hydrochloric Acid (HCl), 2 M
-
Sodium Hydroxide (NaOH), for pH adjustment
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, temperature probe, and nitrogen inlet, add 3-bromo-2-methoxy-6-methylpyridine (1.0 eq).
-
Solvent and Reagent Addition: Under a nitrogen atmosphere, add anhydrous toluene (approx. 8 mL per 1 mmol of halide) and anhydrous THF (approx. 2 mL per 1 mmol of halide). Add triisopropyl borate (1.2 eq).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The addition should take approximately 30-45 minutes.
-
Reaction: Stir the mixture at -78 °C for an additional hour after the addition is complete.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Once at room temperature, quench the reaction by slowly adding 2 M HCl (approx. 5 mL per 1 mmol of halide). Stir vigorously for 30 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the aqueous layers. Cool in an ice bath and adjust the pH to approximately 7.2-7.5 with an aqueous solution of NaOH. A white precipitate should form.
-
Purification: Stir the resulting slurry in the ice bath for 1 hour. Collect the solid by vacuum filtration, wash with cold water and a minimal amount of cold ethyl acetate.
-
Drying: Dry the solid under high vacuum to yield this compound as a white to off-white solid.
Physicochemical and Spectroscopic Data
Accurate characterization is critical for confirming the identity and purity of the final product. The table below summarizes key properties for this compound.
| Property | Value | Source(s) |
| CAS Number | 1000802-75-4 | [6][] |
| Molecular Formula | C₇H₁₀BNO₃ | |
| Molecular Weight | 166.97 g/mol | |
| Appearance | White to off-white solid | |
| SMILES | COC1=NC(C)=CC=C1B(O)O | |
| InChI Key | FPYWLOGLINZGBB-UHFFFAOYSA-N |
Standard Characterization:
-
¹H NMR: Expected to show distinct signals for the two pyridine ring protons, the methoxy protons, the methyl protons, and a broad singlet for the boronic acid -OH groups.
-
¹³C NMR: Will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): To confirm the molecular weight.
The Role in Drug Discovery and Development
The "boron advantage" in medicinal chemistry is multifaceted.[3] Boronic acids are not merely synthetic handles; they are increasingly utilized as key pharmacophores that can interact with biological targets in unique ways.
-
Reversible Covalent Inhibition: The boron atom, with its empty p-orbital, is a Lewis acid that can reversibly form a stable, covalent tetrahedral adduct with nucleophilic residues (like serine or threonine) in an enzyme's active site.[3] This mechanism is central to the action of the proteasome inhibitor bortezomib (Velcade®), a highly successful anti-cancer drug.[1][3]
-
Glycan Binding: Boronic acids are known to form reversible complexes with diols, a motif abundant in biological sugars and glycoproteins.[2] This property can be exploited to target cell surface glycans or to improve the pharmacokinetic properties of a drug.
-
Scaffold for Suzuki-Miyaura Coupling: The primary application of this compound is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is one of the most powerful and widely used methods for constructing C-C bonds between aryl groups, enabling the modular and efficient assembly of complex molecular architectures required for modern drug candidates.[9]
Conclusion
The synthesis of this compound via lithium-halogen exchange is a robust and reliable method that provides access to a highly valuable building block for drug discovery. A deep understanding of the reaction mechanism, particularly the benefits of an in situ quench protocol, is crucial for achieving high yields and purity. The unique electronic and steric properties conferred by the substituted pyridine ring, combined with the versatile reactivity of the boronic acid moiety, ensure that this compound and its analogs will remain important tools for medicinal chemists striving to develop the next generation of therapeutics.
References
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Al-Zoubi, R. M. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. [Link]
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Ju, Y., et al. (2020). A Modular Synthesis of Teraryl‐Based α‐Helix Mimetics, Part 5: A Complete Set of Pyridine Boronic Acid Pinacol Esters Featuring Side Chains of Proteinogenic Amino Acids. Chemistry – A European Journal. [Link]
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Anonymous. (n.d.). What is the synthesis method and application of 2-Methoxypyridine-3-boronic acid? science-drive.com. [Link]
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D'hooghe, M., & Törnroos, K. W. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-Ylquinoline. Organic Syntheses. [Link]
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Thompson, W. J., et al. (1995). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry. [Link]
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Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]
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Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]
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Ang, J., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC Medicinal Chemistry. [Link]
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PubChem. (n.d.). 2-Methoxy-6-phenylpyridine-3-boronic acid. [Link]
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Kim, H., et al. (2024). Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. Bio-protocol. [Link]
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Buathong, S., & Siau, W. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. [Link]
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Al-Momani, E., & Al-Zoubi, R. M. (2022). The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry. Molecules. [Link]
- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
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Kim, H., et al. (2024). Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. Bio-protocol. [Link]
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Kim, H., et al. (2019). Efficacy and safety of a novel topical agent for gallstone dissolution: 2-methoxy-6-methylpyridine. Journal of Gastroenterology and Hepatology. [Link]
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Kim, H., et al. (2024). Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. PubMed. [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methoxy-6-methylpyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methoxy-6-methylpyridine-3-boronic acid, a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery.[1] This document outlines the foundational principles for interpreting its ¹H NMR spectrum, including predicted chemical shifts and coupling constants. Furthermore, it details a comprehensive, field-proven protocol for acquiring high-quality ¹H NMR spectra for this class of molecules and discusses the compound's relevance in pharmaceutical research.
Introduction: The Significance of this compound
This compound, with the chemical formula C₇H₁₀BNO₃, is a substituted pyridine derivative that has garnered interest within the scientific community, particularly in the realm of drug development.[2][3] Boronic acids are recognized for their unique chemical properties and their ability to form reversible covalent bonds, making them valuable pharmacophores in the design of enzyme inhibitors and sensors.[1] The pyridine scaffold is a common motif in many pharmaceuticals due to its ability to engage in hydrogen bonding and other intermolecular interactions. The specific substitution pattern of a methoxy group at the 2-position, a methyl group at the 6-position, and a boronic acid at the 3-position creates a unique electronic and steric environment that can be exploited in the design of targeted therapies. A related compound, 2-methoxy-6-methylpyridine, has been investigated as a promising agent for gallstone dissolution, highlighting the potential of this chemical scaffold in therapeutic applications.[4][5]
Understanding the precise structure and purity of this compound is paramount for its application in research and development. ¹H NMR spectroscopy is an indispensable analytical technique for the structural elucidation of such organic molecules, providing detailed information about the chemical environment of each proton.
Predicted ¹H NMR Spectrum: A Detailed Analysis
While an experimental spectrum is the gold standard, a predicted ¹H NMR spectrum based on established principles of substituent effects on the pyridine ring provides a robust framework for analysis. The predicted spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, would exhibit distinct signals corresponding to the aromatic protons, the methoxy protons, and the methyl protons.
Molecular Structure and Proton Environments
Caption: A streamlined workflow for the ¹H NMR analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve polar compounds and minimize the exchange of the B(OH)₂ protons.
-
Once fully dissolved, transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion.
-
Temperature: Maintain a constant temperature, typically 298 K.
-
Pulse Sequence: A standard one-pulse sequence is sufficient for a routine ¹H NMR spectrum.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (adjust based on sample concentration)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in the positive phase.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).
-
Authoritative Grounding & Comprehensive References
The interpretation of the ¹H NMR spectrum is grounded in fundamental principles of NMR spectroscopy and is supported by extensive literature on the NMR of pyridine and boronic acid derivatives. The electronic effects of substituents on the chemical shifts of aromatic protons are well-documented. For instance, the deshielding effect of the pyridine nitrogen on α-protons and the shielding effect of electron-donating groups are established concepts. [6]Similarly, the characteristic chemical shifts of methoxy and methyl groups on aromatic rings are well-known.
The study of boronic acids by NMR is also a mature field, with the understanding that the B(OH)₂ protons often appear as a broad, exchangeable signal. The choice of solvent can significantly impact the appearance of these exchangeable protons.
Conclusion: A Tool for Advancing Drug Discovery
The ability to accurately and reliably interpret the ¹H NMR spectrum of this compound is crucial for its utilization in drug discovery and development. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently characterize this important molecule. A thorough understanding of its structure and purity, as confirmed by ¹H NMR, is the first step towards unlocking its full therapeutic potential. As research into boronic acid-containing compounds continues to expand, the principles and techniques outlined in this guide will remain essential tools for the medicinal chemist.
References
- Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut... (Source not further specified)
- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B.
- Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2 -...
- Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine.
- (2-Methoxy-3-pyridyl)boronic acid | Request PDF.
- Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. (Source not further specified)
- Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry.
- 11 B NMR Chemical Shifts - SDSU Chemistry. (Source not further specified)
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (Source not further specified)
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (Source not further specified)
-
2-Methoxy-6-phenylpyridine-3-boronic acid | C12H12BNO3 | CID 2763125 - PubChem. [Link]
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform
- Original Article Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model.
-
Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds - Semantic Scholar. [Link]
-
1H NMR of 4-Methylanisole - Chemistry Stack Exchange. [Link]
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An In-Depth Technical Guide to the Characterization of 2-Methoxy-6-methylpyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Well-Characterized Building Block
2-Methoxy-6-methylpyridine-3-boronic acid (CAS No. 1000802-75-4) is a substituted pyridinylboronic acid that has garnered significant interest as a versatile reagent in Suzuki-Miyaura cross-coupling reactions.[] Its unique substitution pattern, featuring both an electron-donating methoxy group and a methyl group on the pyridine ring, imparts specific electronic and steric properties that are highly valuable in the synthesis of complex pharmaceutical intermediates and functional materials.
The reliability and reproducibility of any synthetic endeavor hinge on the quality of the starting materials. Therefore, a rigorous and multi-faceted characterization of this compound is not merely a quality control measure but a fundamental prerequisite for its successful application. This guide outlines the key analytical techniques and expected data for the unambiguous identification and purity assessment of this compound.
Core Physicochemical Properties
A foundational understanding of a compound's basic physical and chemical properties is the first step in its characterization. This data is essential for handling, storage, and predicting its behavior in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 1000802-75-4 | [2] |
| Molecular Formula | C₇H₁₀BNO₃ | [2] |
| Molecular Weight | 166.97 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Predicted Boiling Point | 322.8 ± 52.0 °C | [2] |
| Predicted Density | 1.20 ± 0.1 g/cm³ | [2] |
Note: The boiling point and density are predicted values and should be used as an estimate. Experimental determination is recommended for precise applications.
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic techniques provide detailed information about the molecular structure, purity, and identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the identity and isomeric purity of this compound.
Conceptual Workflow for NMR Analysis:
Caption: Workflow for NMR Data Acquisition and Analysis.
Expected ¹H NMR Spectral Data:
While a definitive, publicly available spectrum for this compound is not readily found, based on the structure and data for analogous compounds, the following proton signals are anticipated:
-
Aromatic Protons (Pyridine Ring): Two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling pattern (doublets or doublet of doublets) will be indicative of their relative positions.
-
Methoxy Protons (-OCH₃): A sharp singlet, typically in the range of δ 3.8-4.2 ppm, integrating to three protons.
-
Methyl Protons (-CH₃): A sharp singlet, typically in the range of δ 2.4-2.7 ppm, integrating to three protons.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet, which can be exchangeable with D₂O. Its chemical shift can vary significantly depending on the solvent and concentration.
Expected ¹³C NMR Spectral Data:
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct carbon signals:
-
Aromatic Carbons (Pyridine Ring): Five signals in the aromatic region (typically δ 110-160 ppm). The carbon attached to the boronic acid group will likely be broader due to quadrupolar relaxation of the boron nucleus.
-
Methoxy Carbon (-OCH₃): A signal typically in the range of δ 50-60 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically δ 20-30 ppm.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw free induction decay (FID) data by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectra.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.
Conceptual Workflow for Mass Spectrometry Analysis:
Caption: Generalized Workflow for Mass Spectrometry.
Expected Mass Spectrum:
For a compound with a molecular weight of 166.97 g/mol , in positive ion mode using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak would be:
-
[M+H]⁺: m/z ≈ 167.98
The presence of boron's natural isotopes (¹⁰B and ¹¹B) can sometimes be observed in high-resolution mass spectrometry, leading to a characteristic isotopic pattern for boron-containing fragments.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed mass with the calculated exact mass of the protonated molecule.
Physical Properties: Melting Point
The melting point of a solid crystalline compound is a key physical property that provides an indication of its purity. A sharp melting range typically signifies a high degree of purity, while a broad or depressed melting range can indicate the presence of impurities.
Experimental Protocol for Melting Point Determination:
-
Sample Preparation: Finely powder a small amount of the crystalline sample.
-
Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.
While a specific experimental melting point for this compound is not consistently reported in the readily available literature, for its isomer, 6-Methoxy-2-methylpyridine-3-boronic acid, a melting point of 231-233 °C has been noted. This information can be used as a preliminary reference, but experimental determination for the target compound is essential.
Conclusion: A Foundation for Scientific Success
The comprehensive characterization of this compound, utilizing a combination of spectroscopic and physical methods, is fundamental to its effective use in research and development. This guide provides the foundational knowledge and practical protocols for scientists to confidently verify the identity, purity, and structural integrity of this important chemical building block, thereby ensuring the reliability and success of their synthetic endeavors.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Sources
A Technical Guide to the Solubility of 2-Methoxy-6-methylpyridine-3-boronic acid in Organic Solvents
Abstract
2-Methoxy-6-methylpyridine-3-boronic acid is a key heterocyclic building block in medicinal chemistry and organic synthesis, valued for its utility in cross-coupling reactions. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust crystallization processes. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We delve into the physicochemical properties of the molecule, outline theoretical principles governing its solubility, and provide detailed, field-proven protocols for both qualitative and quantitative solubility assessment.
Introduction: The Critical Role of Solubility
In the landscape of modern drug discovery and process chemistry, predicting and controlling the solubility of reagents and intermediates is a foundational requirement. For a versatile building block like this compound, solubility data directly impacts:
-
Reaction Kinetics and Yield: Ensuring the substrate is fully dissolved in the reaction medium is crucial for achieving optimal reaction rates and preventing heterogeneous mixtures that can lead to side reactions or incomplete conversion.
-
Purification and Isolation: The choice of solvents for extraction, washing, and chromatography is dictated by solubility differences between the desired product and impurities.
-
Crystallization and Polymorph Control: Selecting an appropriate solvent system is the most critical parameter in developing a scalable crystallization process to isolate the compound with high purity and the desired physical form.
This guide moves beyond theoretical discussions to provide actionable protocols, enabling scientists to generate reliable solubility data tailored to their specific laboratory and process needs.
Physicochemical Profile and Theoretical Solubility Considerations
To predict the solubility behavior of this compound, we must first analyze its molecular structure and inherent properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1000802-75-4 | [1][2] |
| Molecular Formula | C₇H₁₀BNO₃ | [1] |
| Molecular Weight | 166.97 g/mol | [1] |
| Physical Form | Solid | [1] |
| SMILES String | COC1=NC(C)=CC=C1B(O)O | [1] |
(Image generated for illustrative purposes)
Structural Analysis and Polarity
The solubility of a compound is governed by the principle of "like dissolves like"[3][4]. The structure of this compound presents a combination of polar and non-polar features:
-
Polar Moieties:
-
Boronic Acid Group (-B(OH)₂): This is a highly polar functional group capable of strong hydrogen bonding (both as a donor and acceptor). It is the primary driver of solubility in polar solvents.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes significantly to the molecule's overall polarity.
-
Methoxy Group (-OCH₃): The ether oxygen is a hydrogen bond acceptor, further enhancing polarity.
-
-
Non-Polar Moiety:
-
Methyl Group (-CH₃): This aliphatic group adds a degree of non-polar character to the molecule.
-
Expert Insight: The presence of multiple polar, hydrogen-bonding sites (boronic acid, pyridine nitrogen, methoxy oxygen) suggests that polar solvents will be the most effective at dissolving this compound. The boronic acid group, in particular, will interact favorably with both protic (e.g., alcohols) and aprotic (e.g., acetone, THF) polar solvents. Conversely, solubility is expected to be very low in non-polar hydrocarbon solvents like hexane or cyclohexane.
The Unique Chemistry of Boronic Acids
Boronic acids are known to undergo a reversible, concentration-dependent dehydration to form cyclic trimeric anhydrides known as boroxines[5][6].
(Image generated for illustrative purposes)
This equilibrium can complicate solubility studies. The formation of the less polar boroxine may decrease solubility in highly polar solvents over time or at elevated concentrations. It is a crucial factor to consider, as commercial boronic acids may exist as a mixture of the acid and its anhydride[6].
Recommended Solvent Classes for Solubility Screening
Based on the theoretical analysis, a systematic screening should prioritize polar solvents. The following table provides a logical starting point for experimental investigation.
Table 2: Recommended Solvents for Solubility Screening
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile (MeCN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities will effectively solvate the polar groups of the molecule. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | High to Moderate | Capable of hydrogen bonding with all polar sites. Solubility may decrease with increasing alkyl chain length of the alcohol. |
| Ethers | 2-Methyl-THF, Dioxane, Di-propyl ether | Moderate | Ethers are good hydrogen bond acceptors but lack donor capabilities. Phenylboronic acid shows high solubility in di-propyl ether[6]. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Offer moderate polarity but lack hydrogen bonding ability. May be effective for less polar analogues but likely less so for this compound. |
| Aromatic | Toluene, Xylene | Low | Primarily non-polar, incapable of disrupting the strong intermolecular forces (hydrogen bonds) in the solid boronic acid. |
| Aliphatic | Heptane, Hexane, Cyclohexane | Very Low / Insoluble | Non-polar solvents that are incompatible with the highly polar nature of the solute. |
Experimental Determination of Solubility: Protocols
Protocol 1: Rapid Qualitative Solubility Assessment
This method provides a quick, semi-quantitative estimate of solubility, ideal for initial solvent screening.
Methodology:
-
Preparation: Add a pre-weighed amount of this compound (e.g., 10 mg) into a small, clean vial (e.g., 4 mL).
-
Solvent Addition: Add the test solvent dropwise or in small, measured aliquots (e.g., 0.1 mL) using a pipette or burette[7].
-
Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution for any remaining undissolved solid against a well-lit background.
-
Endpoint: Continue adding solvent until the solid is completely dissolved. Record the total volume of solvent used.
-
Calculation: Estimate the solubility (e.g., in mg/mL). For example, if 10 mg dissolved in 0.5 mL, the solubility is ~20 mg/mL.
-
Classification: Classify solubility based on a standard scale (e.g., >100 mg/mL: Very Soluble; 10-30 mg/mL: Soluble; 1-10 mg/mL: Sparingly Soluble; <1 mg/mL: Insoluble).
Protocol 2: Quantitative Determination via the Equilibrium Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended for generating precise data for process development and regulatory submissions[8].
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Methodology:
-
System Preparation: Add an excess amount of solid this compound to a sealed, screw-cap vial. The excess solid is critical to ensure a saturated solution is achieved and maintained at equilibrium.
-
Solvent Addition: Add a precise volume of the desired organic solvent.
-
Equilibration: Place the vials in an orbital shaker or on a stirring plate equipped with temperature control (e.g., 25 °C). Agitate the slurry for a sufficient duration to reach equilibrium.
-
Sample Collection: Once at equilibrium, stop agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Phase Separation: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved solid particles[9][10]. Alternatively, centrifugation can be used for separation[9]. This step is critical to prevent artificially high results.
-
Dilution: To prevent precipitation of the solute upon cooling or solvent evaporation, immediately dilute the filtered sample with a known volume of a suitable mobile phase or solvent.
-
Analysis: Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy against a standard curve.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility at the specified temperature.
Key Factors Influencing Solubility
Achieving reproducible and accurate solubility data requires controlling several experimental variables.
Caption: Interplay of factors determining the solubility of a solid.
-
Temperature: The solubility of most solids, including boronic acids, increases with temperature[3]. For endothermic dissolution processes, heating the solvent provides the energy needed to overcome the crystal lattice energy of the solid. All quantitative measurements must be performed at a constant, reported temperature.
-
Purity of Solute and Solvent: Impurities can significantly alter measured solubility. For the solute, impurities can either increase or decrease apparent solubility. For the solvent, even small amounts of water in an organic solvent can dramatically increase the solubility of a polar compound like a boronic acid. Always use high-purity materials.
-
Solid-State Properties: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Amorphous forms are generally more soluble but less stable than their crystalline counterparts. It is essential to characterize the solid phase before and after the solubility experiment to ensure no phase transformation has occurred.
Conclusion
While no public quantitative data exists for the solubility of this compound, this guide provides the complete theoretical and practical framework necessary for any researcher to generate this data reliably. By understanding the molecule's polar, hydrogen-bonding nature and the unique chemistry of the boronic acid functional group, scientists can make rational solvent choices. Adherence to the detailed protocols for qualitative and quantitative (shake-flask) analysis will yield accurate and reproducible data, empowering informed decisions in process development, reaction optimization, and formulation for this valuable chemical building block.
References
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- Unknown. (n.d.).
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Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]
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-
PubChem. (n.d.). 2-Methoxy-6-phenylpyridine-3-boronic acid. [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]
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Miller, M. A., & Bate, G. W. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]
-
Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
-
World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Essential Medicines List immediate-release, solid oral dosage forms. [Link]
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ResearchGate. (2006). Boric acid solubility in different solvents (Ullmann's 2006). [Link]
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UNT Digital Library. (2010). Literature Review of Boric Acid Solubility Data. [Link]
-
Glombitza, B., & Sugiono, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Methodological & Application
Suzuki coupling protocol using 2-Methoxy-6-methylpyridine-3-boronic acid
An Application Guide to Suzuki-Miyaura Coupling with 2-Methoxy-6-methylpyridine-3-boronic acid
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The ability to precisely install substituents onto this heterocyclic framework is paramount for tuning molecular properties and developing novel chemical entities. Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable functional group tolerance, mild reaction conditions, and operational simplicity.[4][5]
This guide provides a detailed protocol and in-depth analysis for the Suzuki-Miyaura coupling utilizing this compound, a versatile building block for accessing highly functionalized pyridine derivatives.[6][7] As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying principles, potential challenges, and strategic choices that ensure a successful and reproducible reaction.
Mechanistic Considerations & The "Pyridine Problem"
The efficacy of a Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle.[5] Understanding this cycle is not merely academic; it is the key to effective troubleshooting and optimization.
A critical, yet often overlooked, step is the activation of the boronic acid by a base.[8] The base converts the neutral, weakly nucleophilic boronic acid into a more electron-rich "ate" complex (boronate), which is essential for the transmetalation step to proceed efficiently.[9][10]
However, heteroaryl boronic acids, particularly those derived from pyridine, present unique challenges:
-
Catalyst Inhibition : The Lewis-basic nitrogen atom on the pyridine ring can coordinate to the palladium center. This coordination can sequester the catalyst, leading to deactivation and sluggish or incomplete reactions.[11] This is often referred to as the "2-pyridyl problem," and while our substrate is a 3-pyridyl boronic acid, the principle of potential catalyst inhibition remains a key consideration.[11] The choice of bulky, electron-rich phosphine ligands can often mitigate this by sterically hindering the pyridine-palladium interaction.
-
Protodeboronation : This is a major competitive side reaction where the carbon-boron bond is cleaved by a proton source (often water in the solvent mixture), yielding the parent heterocycle (2-methoxy-6-methylpyridine in this case) instead of the desired cross-coupled product.[12][13] This decomposition pathway is often accelerated under the basic and high-temperature conditions typical of Suzuki couplings.[12] Using carefully degassed solvents and a sufficiently active catalyst system to ensure rapid coupling can minimize the time the boronic acid is exposed to these decomposition-favoring conditions.[13]
Optimizing Reaction Parameters: A Strategic Overview
The success of coupling this compound is not dependent on a single set of "magic" conditions, but rather on the logical selection of parameters tailored to the specific coupling partner (the aryl/heteroaryl halide).
| Parameter | Common Choices | Rationale & Field Insights |
| Palladium Pre-catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃, Buchwald Precatalysts | Pd(dppf)Cl₂ is a robust, air-stable choice suitable for many standard couplings.[14] For more challenging substrates (e.g., aryl chlorides), a combination of Pd₂(dba)₃ or Pd(OAc)₂ with a specialized phosphine ligand (e.g., SPhos, XPhos) is often required to achieve high yields.[13][15] These advanced ligands promote faster rates of oxidative addition and reductive elimination, which can outcompete catalyst decomposition and protodeboronation pathways.[13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | K₂CO₃ is a cost-effective and generally effective base. However, for less reactive halides or sterically hindered substrates, the more soluble and stronger base Cs₂CO₃ or K₃PO₄ is often superior.[16][17] The choice of base can significantly impact the reaction rate by influencing the equilibrium concentration of the active boronate species.[9][10] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O | A mixture of an organic solvent and water is standard. The water is essential for dissolving the inorganic base and facilitating the formation of the boronate complex.[18] 1,4-Dioxane is a common choice due to its high boiling point and ability to solubilize a wide range of organic substrates.[14][19] Anhydrous conditions using bases like potassium trimethylsilanolate (TMSOK) can be employed to suppress protodeboronation, especially for very sensitive substrates.[20][21] |
| Temperature | 80 - 120 °C | The reaction typically requires heating to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[14][19] The optimal temperature is a balance: high enough for a reasonable reaction rate but low enough to minimize thermal decomposition of the boronic acid and catalyst. |
Detailed Experimental Protocol
This protocol provides a general, robust starting point for the coupling of this compound with an aryl bromide. Optimization may be required for different substrates, particularly aryl chlorides.
Materials & Reagents:
-
Aryl/Heteroaryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)[6]
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (4 mL)
-
Degassed, deionized Water (1 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Silica Gel for chromatography
-
Inert gas (Argon or Nitrogen)
-
Oven-dried Schlenk flask with a magnetic stir bar
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (0.03 equiv).
-
Causality Note: Adding all solids together in a dry state minimizes premature interactions before the solvent is introduced.
-
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Connect it to a Schlenk line and perform at least three cycles of evacuating the flask under vacuum and backfilling with high-purity argon or nitrogen.
-
Causality Note: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) active catalyst and also contribute to the oxidative degradation of the boronic acid.[12]
-
-
Solvent Addition: Using syringes, add the degassed 1,4-dioxane (4 mL) followed by the degassed water (1 mL).
-
Causality Note: Solvents must be degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen.
-
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 4-18 hours.
-
Causality Note: Vigorous stirring is necessary to ensure proper mixing of the heterogeneous mixture (especially the inorganic base), which facilitates efficient catalysis.
-
-
Monitoring: Monitor the reaction progress by periodically taking a small aliquot (via syringe), diluting it with EtOAc, filtering through a small plug of silica, and analyzing by TLC or LC-MS. The reaction is complete upon the disappearance of the limiting starting material (typically the aryl halide).
-
Aqueous Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL). Transfer to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Causality Note: The water wash removes the inorganic base and boron-containing byproducts. The brine wash helps to break any emulsions and begins the drying process.
-
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Troubleshooting & Side Reactions
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., Cs₂CO₃), or employing a more active catalyst system (e.g., a Buchwald ligand/precatalyst).[13][15] Ensure reagents, especially the boronic acid, have not degraded during storage.
-
Protodeboronation: If significant amounts of 2-methoxy-6-methylpyridine are observed, this indicates protodeboronation is a major issue.[12] Ensure your solvents are thoroughly degassed and the inert atmosphere is maintained. Using a more active catalyst to speed up the reaction can also help.[13]
-
Homocoupling: The formation of biaryl products from the coupling of two aryl halides or two boronic acid molecules can occur.[12][22] This is often promoted by the presence of oxygen or high catalyst loading. Adhering to a strict inert atmosphere protocol is the best preventative measure.
-
Impurity from Ligands: When using triarylphosphine ligands, impurities arising from P-C bond cleavage and subsequent coupling of the ligand's aryl group can sometimes be observed, especially in large-scale synthesis.[23][24]
By understanding the mechanistic nuances and making informed choices about reaction parameters, researchers can effectively leverage this compound as a powerful tool for the synthesis of complex, high-value pyridine derivatives.
References
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Al-Zoubi, R. M., & Al-Masri, O. A. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(24), 9434-9469. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Comer, E., & Rohan, E. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(26), 10745-10748. [Link]
- De Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
-
Gao, C., & Tao, X. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 12(19), 4462-4465. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Reddy, T. J., Le, T., & Corey, E. J. (2007). A New, Simple, and Modular Synthesis of Substituted Pyridines. Organic Letters, 9(18), 3507-3509. [Link]
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Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7298-7307. [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
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ResearchGate. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
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PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]
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Organic Chemistry with Lluís Llorens Palomo. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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The Organic Chemistry Channel. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]
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Frontier Specialty Chemicals. (n.d.). This compound. Retrieved from [Link]
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Chemical & Engineering News. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
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Liu, Z., & Morken, J. P. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4384-4387. [Link]
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ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Retrieved from [Link]
-
ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
PubMed Central. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-6-phenylpyridine-3-boronic acid. Retrieved from [Link]
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- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
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- 18. reddit.com [reddit.com]
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- 20. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Palladium-Catalyzed Cross-Coupling of 2-Methoxy-6-methylpyridine-3-boronic acid: Protocols and Mechanistic Insights
An Application Guide for Researchers
Introduction: The synthesis of complex biaryl and heteroaryl structures is a cornerstone of modern drug discovery and development. Among the vast array of synthetic tools, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability and broad functional group tolerance.[1][2][3] This guide focuses on a particularly relevant building block: 2-Methoxy-6-methylpyridine-3-boronic acid. The pyridine moiety is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous pharmaceuticals.[4] The methoxy group, in particular, can significantly influence a molecule's pharmacokinetic and physicochemical properties, making it a valuable substituent in drug design.[5]
However, the use of pyridylboronic acids, especially those with substitution patterns like this compound, presents unique challenges. These substrates are often susceptible to protodeboronation under standard Suzuki-Miyaura conditions, leading to diminished yields and purification difficulties.[6][7] This application note provides a comprehensive overview of the critical parameters, a robust experimental protocol, and the mechanistic rationale required for the successful palladium-catalyzed coupling of this valuable substrate.
Understanding the Substrate and the Challenge
This compound is an electron-rich heteroaromatic boronic acid. The pyridine nitrogen can act as a Lewis base, potentially coordinating to the palladium center and inhibiting catalysis. More critically, 2-heteroaryl boronic acids are known to be particularly unstable and prone to rapid protodeboronation (the cleavage of the C-B bond by a proton source) under the basic, often aqueous, conditions typically employed in Suzuki-Miyaura reactions.[6][7][8]
The key to a successful coupling, therefore, lies in designing a catalytic system where the rate of the desired cross-coupling reaction significantly outpaces the rate of boronic acid decomposition. This is achieved through the careful selection of the palladium precatalyst, ligand, base, and solvent system.
Designing the Optimal Catalytic System
A successful Suzuki-Miyaura coupling is a synergistic interplay of its components. For a challenging substrate like this compound, each element must be chosen to favor rapid catalysis under mild conditions.
Palladium Precatalyst: The Engine of the Reaction
While traditional catalysts can be generated in-situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, modern, well-defined palladium precatalysts offer significant advantages for challenging couplings.[9] These complexes are typically more stable, easier to handle, and, most importantly, generate the active Pd(0) catalytic species rapidly and efficiently at lower temperatures.[6][8][10] This rapid generation of the active catalyst is crucial to "outrun" the decomposition of the sensitive boronic acid.[6][11]
Palladacycle precatalysts and Buchwald's dialkylbiarylphosphine precatalysts are particularly effective.[3][12] They ensure a high concentration of the active Pd(0)L species is available for oxidative addition as soon as the reaction begins.
Ligand Selection: Steering Reactivity and Stability
The ligand is arguably the most critical component for modulating the catalyst's performance. For pyridylboronic acids, the ideal ligand should:
-
Be Electron-Rich: This increases the electron density on the palladium center, promoting the crucial oxidative addition step with the aryl halide.[2]
-
Be Sterically Bulky: Bulky ligands favor the formation of monoligated Pd(0)L species, which are often more reactive.[3] The steric hindrance also accelerates the final reductive elimination step to release the product.[2]
Dialkylbiaryl phosphines , such as XPhos, SPhos, and RuPhos, are the gold standard for these types of challenging couplings.[3][7] Their steric bulk and electron-donating properties create a highly active and stable catalytic system capable of coupling a wide range of substrates under mild conditions.[3]
The Role of the Base: A Delicate Balance
The base plays a crucial, multi-faceted role in the catalytic cycle. It is required to activate the boronic acid, forming a more nucleophilic boronate "ate" complex (RB(OH)₃⁻) that is primed for transmetalation.[13][14][15] However, strong bases can accelerate the undesired protodeboronation of the sensitive pyridylboronic acid.[6][16]
Therefore, the choice of base is a compromise between reactivity and substrate stability.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often excellent choices. They are strong enough to facilitate the reaction but generally milder than hydroxides (like NaOH or KOH), reducing the risk of boronic acid degradation.[3][15]
-
Fluoride Sources: Potassium fluoride (KF) can also be effective, as the fluoride ion is believed to play a unique role in activating the boronic acid.[15]
Solvent System: The Reaction Environment
The solvent must solubilize all reaction components. Aprotic polar solvents are typically preferred.
-
Ethers: Dioxane and tetrahydrofuran (THF) are common choices.
-
Aromatics: Toluene can also be effective.
Often, a co-solvent of water is used to help dissolve the inorganic base.[17] However, for highly sensitive boronic acids, minimizing the amount of water or using anhydrous conditions with a soluble base may be necessary to suppress protodeboronation.[18]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar¹-X), forming a Pd(II) complex.[2]
-
Transmetalation: The organic group from the activated boronic acid (Ar²) is transferred to the palladium center, displacing the halide and forming a diaryl-Pd(II) complex. This is often the rate-limiting step and is facilitated by the base.[14][19]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) are expelled from the palladium center, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
Recommended Experimental Protocol
This protocol is designed as a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Reagents and Equipment
-
This compound
-
Aryl bromide (or other halide/triflate)
-
Palladium Precatalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos, if not using a precatalyst that includes it)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) supply
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and add it to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[20]
-
Solvent Addition: Add degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 80-100 °C. Stir vigorously for 2-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.
Summary of Recommended Conditions
| Parameter | Recommended Value | Rationale |
| Boronic Acid | 1.2 - 1.5 equivalents | Ensures complete consumption of the limiting halide. |
| Pd Precatalyst | XPhos Pd G3 (1-3 mol%) | Rapid generation of active Pd(0) for sensitive substrates.[6] |
| Ligand | XPhos (or similar) | Bulky, electron-rich ligand accelerates key steps.[3] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Effective activation with reduced risk of protodeboronation.[6] |
| Solvent | 1,4-Dioxane or THF/H₂O | Good solubility for reagents; water amount may need optimization. |
| Temperature | 80 - 110 °C | Balances reaction rate with potential for thermal decomposition. |
| Atmosphere | Inert (Argon or N₂) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality boronic acid. | 1. Use a fresh bottle of catalyst/precatalyst. 2. Ensure proper degassing of solvents and flushing of the reaction vessel. 3. Use freshly purchased boronic acid or test its quality. |
| Significant Protodeboronation | 1. Base is too strong or reaction temperature is too high. 2. Presence of excess water or protic sources. | 1. Switch to a milder base (e.g., K₂CO₃, KF). Lower the reaction temperature. 2. Use anhydrous solvent and base. Consider using boronic esters (e.g., pinacol ester) which are more stable.[16] |
| Formation of Homocoupled Side Products | 1. Oxygen contamination. 2. Reaction temperature too high. | 1. Improve degassing procedures. 2. Lower the reaction temperature. |
Conclusion
The successful Suzuki-Miyaura cross-coupling of this compound is highly achievable with a carefully designed catalytic system. The use of modern palladium precatalysts supported by bulky, electron-rich biarylphosphine ligands is paramount. These systems promote rapid catalysis under conditions mild enough to prevent the significant protodeboronation that plagues this class of substrate. By understanding the causal relationships between the catalyst, ligand, base, and substrate, researchers can confidently employ this valuable building block in the synthesis of novel compounds for drug discovery and materials science.
References
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Cano, R., & Ramón, D. J. (2011). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 16(12), 10483-10539. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society. [Link]
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ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]
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Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
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Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem, 6(7), 1834-1843. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Yoon, Y. C., et al. (2023). Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. Scientific Reports, 13(1), 19579. [Link]
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Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]
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Singh, U., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Thomas, A. A., & Denmark, S. E. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(8), 2712-2742. [Link]
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ResearchGate. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
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Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Thompson, A. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388-390. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
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ACS Publications. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
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Ghorui, S., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Catalysis, 361, 289-296. [Link]
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Yılmaz, M., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133-148. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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360iResearch. (n.d.). 2-Methoxy-6-Methylpyridine (CAS 63071-03-4) Industry Research 2025. [Link]
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Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis, 2001(1), 147-154. [Link]
-
Wisniewski, S. R., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 24(1), 237-242. [Link]
-
ResearchGate. (n.d.). The role of the methoxy group in approved drugs. [Link]
-
Al-Zoubi, R. M., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 297. [Link]
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PubChem. (n.d.). 2-Methoxy-6-methylpyridine. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
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The Strategic Application of 2-Methoxy-6-methylpyridine-3-boronic acid in Modern Medicinal Chemistry
Introduction: The Ascendancy of Pyridine Scaffolds in Drug Discovery
The pyridine ring is a cornerstone of contemporary medicinal chemistry, appearing in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile scaffold for molecular elaboration. Within the expansive toolkit of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the construction of carbon-carbon bonds, enabling the modular assembly of complex molecular architectures.[1] The convergence of these two powerful elements—the privileged pyridine scaffold and the robust Suzuki-Miyaura coupling—has revolutionized the synthesis of novel drug candidates. A key reagent in this landscape is 2-Methoxy-6-methylpyridine-3-boronic acid, a highly functionalized building block that offers medicinal chemists a unique combination of steric and electronic properties to fine-tune the pharmacological profiles of their compounds. This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of kinase inhibitors, supported by detailed protocols and mechanistic insights.
Physicochemical Properties and Handling
This compound is a white solid with the molecular formula C₇H₁₀BNO₃.[2] It is stable under normal conditions but should be stored in a cool, dry place away from strong oxidizing agents and acids to prevent decomposition.[3] As with all boronic acids, care should be taken to avoid inhalation of dust and contact with skin and eyes.[3] Proper personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling.
| Property | Value | Source |
| CAS Number | 1000802-75-4 | [2] |
| Molecular Formula | C₇H₁₀BNO₃ | [2] |
| Appearance | White solid | [2] |
| Purity | ≥99% | [2] |
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide or triflate.[4] The catalytic cycle, a fundamental concept for understanding and optimizing the reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step.[4]
Sources
Application Note: Optimized Suzuki-Miyaura Coupling of 2-Methoxy-6-methylpyridine-3-boronic Acid with Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Arylpyridines
The construction of carbon-carbon bonds between aromatic rings is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose due to its functional group tolerance, mild reaction conditions, and the relatively low toxicity of its boron-based reagents.[1] This application note provides a detailed guide to the reaction conditions for the Suzuki-Miyaura coupling of 2-Methoxy-6-methylpyridine-3-boronic acid with a variety of aryl bromides. The resulting 3-aryl-2-methoxy-6-methylpyridine scaffolds are prevalent motifs in pharmacologically active compounds, making the optimization of their synthesis a critical endeavor.
This document moves beyond a simple recitation of steps, offering insights into the mechanistic rationale behind the selection of catalysts, bases, and solvents to empower researchers to troubleshoot and adapt these protocols for their specific substrates.
Core Mechanistic Considerations: Navigating the Challenges of Pyridyl Boronic Acids
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] However, the successful coupling of heteroaryl boronic acids, particularly 2-substituted pyridines like this compound, presents unique challenges. The primary side reaction is protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom, especially under basic aqueous conditions.[3] Additionally, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.
The electron-donating methoxy and methyl groups on the pyridine ring increase its electron density, which can be beneficial for the transmetalation step but may also impact the overall reactivity. A computational study on the related 2-methoxypyridine-3-boronic acid highlights the electronic properties influencing its coupling reactions.[4] Therefore, the selection of reaction parameters must be carefully considered to favor the desired cross-coupling pathway over these competing processes.
Visualizing the Catalytic Cycle
To understand the interplay of the reaction components, a visual representation of the Suzuki-Miyaura catalytic cycle is essential.
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Optimized Reaction Parameters: A Component-by-Component Analysis
The success of the coupling reaction hinges on the judicious selection of the catalyst, base, and solvent system. The following table summarizes recommended starting conditions based on literature precedents for similar substrates.
| Component | Recommended | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂ (3-5 mol%) or XPhos Pd G3 (1-3 mol%) | Pd(dppf)Cl₂ : A robust and versatile catalyst for a wide range of Suzuki couplings, including those with heteroaryl boronic acids.[5][6] XPhos Pd G3 : A highly active Buchwald precatalyst, often effective for challenging couplings at lower catalyst loadings and temperatures.[7] |
| Base | K₃PO₄ (2-3 equiv.) or K₂CO₃ (3 equiv.) | K₃PO₄ : A moderately strong base that effectively promotes transmetalation while minimizing the risk of base-sensitive functional group degradation. It is often superior for heteroaryl boronic acids.[8] K₂CO₃ : A common and cost-effective base, often used in aqueous solvent mixtures.[6] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1) | A mixture of an organic solvent and water is crucial. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species, while the organic solvent ensures the solubility of the organic reactants and catalyst.[5] |
| Temperature | 80-100 °C | This temperature range typically provides sufficient thermal energy to drive the catalytic cycle to completion within a reasonable timeframe without promoting significant decomposition of the boronic acid. |
| Reaction Time | 2-16 hours | Reaction progress should be monitored by TLC or LC-MS to determine the point of completion. |
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization for specific substrates may be required.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
Workflow Diagram:
Caption: A flowchart illustrating the key steps in the experimental protocol.
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-2-methoxy-6-methylpyridine.
Troubleshooting and Advanced Considerations
-
Low Yield: If the yield is low, consider increasing the amount of boronic acid to 1.5-2.0 equivalents. Alternatively, employing a more active catalyst system, such as one based on an XPhos ligand, may be beneficial.[9]
-
Protodeboronation: If significant protodeboronation of the starting boronic acid is observed, try using anhydrous conditions with a base like potassium fluoride (KF) or using the boronic acid's pinacol ester derivative, which can be more stable.
-
Catalyst Deactivation: The pyridine nitrogen can sometimes interfere with the catalyst. The use of bulky, electron-rich phosphine ligands like XPhos can often mitigate this issue.[10]
-
Microwave Chemistry: For rapid optimization and synthesis, microwave-assisted heating can significantly reduce reaction times, often to under an hour.
Conclusion
The Suzuki-Miyaura coupling of this compound with aryl bromides is a powerful method for the synthesis of valuable 2,3,6-trisubstituted pyridine derivatives. A thorough understanding of the underlying mechanism and the role of each reaction component is crucial for overcoming the challenges associated with this class of heteroaryl boronic acids. By carefully selecting a suitable palladium catalyst, base, and solvent system, researchers can achieve high yields and purity. The protocols and insights provided in this application note serve as a robust starting point for the synthesis of diverse libraries of compounds for applications in drug discovery and materials science.
References
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(9), 499-507. [Link]
-
Chen, W., et al. (2015). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Chemical Communications, 51(58), 11657-11660. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Fox, D. B., et al. (2009). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 74(15), 5327-5334. [Link]
-
Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4518. [Link]
-
Bostrom, J., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(23), 9168-9172. [Link]
-
Shields, J. D., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(43), 12835-12841. [Link]
-
Bruno, N. C., et al. (2013). A series of easily prepared, phosphine-ligated palladium precatalysts based on the 2-aminobiphenyl scaffold. Chemical Science, 4(3), 1279-1286. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(48), 16484-16485. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(9), 499-507. [Link]
-
Paskach, A. (2020). Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. UW-L Journal of Undergraduate Research XXIII. [Link]
-
Doucet, H., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35689-35700. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Thompson, A. S., et al. (1993). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Tetrahedron Letters, 34(41), 6549-6552. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(46), 15078-15087. [Link]
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Application Notes & Protocols: Strategic Use of 2-Methoxy-6-methylpyridine-3-boronic Acid in the Synthesis of Novel Kinase Inhibitors
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms. However, achieving selectivity for a specific kinase among the more than 500 members of the human kinome remains a formidable challenge. The design of next-generation inhibitors hinges on the strategic use of highly functionalized heterocyclic building blocks that can form specific, high-affinity interactions within the ATP-binding pocket of the target kinase.
2-Methoxy-6-methylpyridine-3-boronic acid is a sophisticated reagent that offers medicinal chemists a pre-functionalized scaffold to accelerate the discovery of potent and selective kinase inhibitors. Its unique arrangement of a methoxy group, a methyl group, and a reactive boronic acid on a pyridine core provides a combination of hydrogen bonding capabilities, steric influence, and a versatile chemical handle for carbon-carbon bond formation. These application notes provide a detailed examination of this reagent's utility, focusing on its application in Suzuki-Miyaura cross-coupling reactions to generate novel kinase inhibitor cores.
The Strategic Value of the Substituted Pyridine Scaffold
The efficacy of this compound as a building block stems from the distinct roles played by each of its substituents, which can be rationally exploited to optimize inhibitor-kinase interactions.
-
Pyridine Core: The nitrogen atom in the pyridine ring is an excellent hydrogen bond acceptor, capable of forming a critical "hinge-binding" interaction with the backbone amide residues of the kinase hinge region. This is a hallmark of many type I and type II kinase inhibitors.
-
2-Methoxy Group: The methoxy group is a weak hydrogen bond acceptor and an electron-donating group. Its placement ortho to the pyridine nitrogen can influence the basicity of the ring and its hydrogen-bonding potential. Furthermore, it can occupy small hydrophobic pockets near the hinge region, enhancing binding affinity.
-
6-Methyl Group: Positioned on the opposite side of the pyridine nitrogen, the methyl group provides a steric rudder. This group can be used to probe hydrophobic pockets, enhance van der Waals interactions, or introduce conformational constraints that improve selectivity by disfavoring binding to off-target kinases with smaller ATP pockets.
-
3-Boronic Acid: This functional group is the synthetic linchpin. Boronic acids and their ester derivatives are exceptionally useful substrates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used methods for forming C-C bonds in modern organic synthesis.[1][2][3][4] This allows for the efficient coupling of the pyridine headgroup to a variety of core scaffolds.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone of this reagent's application. It facilitates the formation of a biaryl or heteroaryl-aryl bond between an organoboron compound (like our pyridine boronic acid) and an organohalide.[5][6] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[2][6]
The catalytic cycle, shown below, involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center (often requiring base activation), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Experimental Protocol: Synthesis of a 2-(Pyridin-3-yl)imidazo[4,5-b]pyridine Kinase Inhibitor Scaffold
This protocol details the synthesis of a core scaffold inspired by known Aurora kinase inhibitors, demonstrating the practical application of this compound.[7] The target molecule is synthesized by coupling the title boronic acid with a brominated imidazo[4,5-b]pyridine core.
Materials and Reagents
| Reagent | CAS Number | Mol. Weight | Equivalents | Amount (mg) | Amount (mmol) |
| 6-Bromoimidazo[4,5-b]pyridine | 7623-38-3 | 198.03 | 1.0 | 100 | 0.505 |
| This compound | 1000802-75-4 | 166.97 | 1.2 | 101 | 0.606 |
| PdCl₂(dppf)·CH₂Cl₂ Adduct | 95464-05-4 | 816.64 | 0.05 | 20.6 | 0.025 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 3.0 | 160 | 1.515 |
| Toluene, Anhydrous | 108-88-3 | - | - | 4 mL | - |
| Ethanol (EtOH), 200 Proof | 64-17-5 | - | - | 1 mL | - |
| Deionized Water (for Na₂CO₃ solution) | 7732-18-5 | - | - | ~0.76 mL | - |
Step-by-Step Experimental Procedure
-
Reagent Preparation: Prepare a 2M aqueous solution of sodium carbonate by dissolving ~160 mg of Na₂CO₃ in 0.76 mL of deionized water.
-
Reaction Setup: To a 10 mL microwave vial or small round-bottom flask equipped with a magnetic stir bar, add 6-bromoimidazo[4,5-b]pyridine (100 mg, 1.0 equiv), this compound (101 mg, 1.2 equiv), and the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (20.6 mg, 0.05 equiv).
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the atmosphere and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed, as the Pd(0) species active in the catalytic cycle is oxygen-sensitive.[8]
-
Solvent and Base Addition: Using syringes, add the anhydrous toluene (4 mL), ethanol (1 mL), and the freshly prepared 2M Na₂CO₃ solution (0.76 mL) to the reaction vessel. The ethanol is added to improve the solubility of the reagents.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating mantle set to 80 °C. Stir the biphasic mixture vigorously for 16 hours.
-
Monitoring the Reaction: Progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane or by LC-MS. The disappearance of the starting bromo-scaffold indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 0-10% methanol in dichloromethane to isolate the pure product, which should appear as a white to off-white solid upon solvent evaporation.
Expected Results and Characterization
-
Yield: Typical yields for this type of Suzuki coupling are in the range of 60-85% after purification.
-
¹H NMR: Expect to see characteristic aromatic proton signals for both the imidazo[4,5-b]pyridine and the 2-methoxy-6-methylpyridine moieties. The disappearance of the proton signal adjacent to the bromine on the starting material and the appearance of new aromatic signals are key indicators of success.
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent [M+H]⁺ ion corresponding to the calculated molecular weight of the product (C₁₄H₁₄N₄O), which is 255.29 m/z.
Biological Context: Targeting the Kinase Signaling Pathway
The synthesized bi-heteroaryl scaffold is designed to interact with the ATP-binding site of a protein kinase. By occupying this site, the inhibitor prevents the phosphorylation of downstream substrate proteins, thereby blocking the signal transduction cascade that can lead to pathological cell proliferation or inflammation.
Conclusion and Outlook
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its pre-installed functional groups are strategically positioned to engage in key interactions within a kinase active site. The protocol described herein, centered on the robust Suzuki-Miyaura cross-coupling reaction, provides a reliable and efficient route to novel bi-heteroaryl scaffolds. This approach allows for rapid analogue synthesis and exploration of structure-activity relationships (SAR), accelerating the journey from a chemical concept to a potential therapeutic candidate. The continued application of such well-designed reagents will undoubtedly fuel the development of the next generation of targeted therapies.
References
-
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. Available at: [Link]
-
Reddy, T. S., et al. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. PharmaChem. Available at: [Link]
-
Ye, Y., et al. (2010). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. Available at: [Link]
-
Perry, M. A., et al. (2021). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Institutes of Health. Available at: [Link]
-
Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
-
CHINA MIGO INDUSTRIAL CO., LIMITED. (n.d.). This compound. LookChem. Available at: [Link]
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El-Damasy, A. K., et al. (2023). Reagents and reaction conditions: i) (2-Methoxyphenyl)boronic acid, Pd(dppf)Cl2. ResearchGate. Available at: [Link]
-
Wagle, M., et al. (2011). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. National Institutes of Health. Available at: [Link]
-
Hall, D. G. (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. Available at: [Link]
-
Paskach, A. (2020). Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. UMN Digital Conservancy. Available at: [Link]
-
Smoleń, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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large-scale synthesis using 2-Methoxy-6-methylpyridine-3-boronic acid
An Application Guide for the Large-Scale Synthesis of Pharmaceutical Intermediates Using 2-Methoxy-6-methylpyridine-3-boronic Acid
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview and detailed protocols for the large-scale utilization of this compound (CAS No: 1000802-75-4) in pharmaceutical and fine chemical synthesis.[1][2][][4] With the increasing prevalence of substituted pyridine moieties in modern therapeutics, mastering the scalable synthesis of key bi-heteroaryl structures is paramount. This document outlines the foundational principles of Suzuki-Miyaura cross-coupling reactions, presents a robust kilogram-scale protocol, addresses common scale-up challenges, and details critical safety and handling procedures. The methodologies described herein are designed for researchers, process chemists, and drug development professionals aiming to transition from bench-scale discovery to pilot-plant production.
Introduction: The Strategic Importance of this compound
This compound is a highly valuable heterocyclic building block in medicinal chemistry.[5] Its structure is strategically important for several reasons:
-
The Pyridine Core: The pyridine ring is a common feature in many approved drugs, acting as a bioisostere for phenyl rings and providing a basic nitrogen atom for hydrogen bonding or salt formation, which can significantly improve pharmacokinetic properties.
-
The Boronic Acid Handle: As a boronic acid derivative, it is an ideal substrate for the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and versatile methods for forging carbon-carbon (C-C) bonds.[6][7] This reaction is favored in industrial settings due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of coupling partners.[6][8]
-
Defined Substitution Pattern: The specific placement of the methoxy and methyl groups provides steric and electronic properties that can be exploited to fine-tune molecular interactions with biological targets, such as kinase enzymes.[9]
Given these attributes, this compound serves as a cornerstone reagent for constructing complex biaryl and heteroaryl scaffolds that are central to the development of novel therapeutics.[10][11]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling between an organoboron compound (like our title boronic acid) and an organohalide or triflate. Its reliability and scope have made it a workhorse in the pharmaceutical industry.[6]
Mechanistic Pillars of the Reaction
Understanding the catalytic cycle is crucial for troubleshooting and optimization at scale. The process involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., K₂CO₃, K₃PO₄) is essential for forming a more nucleophilic "ate" complex from the boronic acid, facilitating this step.[7][12]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Critical Considerations for Large-Scale Synthesis
Transitioning a Suzuki coupling from grams to kilograms introduces significant challenges that must be proactively managed:
-
Catalyst Selection & Loading: While many catalyst systems exist, large-scale processes favor robust, often pre-formed, catalysts or specific ligand/precatalyst combinations that are stable and highly active, allowing for low catalyst loadings (typically <1 mol%). This minimizes cost and reduces the burden of palladium removal.
-
Impurity Profile: Side reactions such as homocoupling of the boronic acid and dehalogenation of the aryl halide can become significant at scale.[10] Reaction conditions (temperature, base, solvent) must be carefully optimized to minimize these impurities.
-
Process Safety & Heat Flow: Suzuki reactions can be exothermic.[13] On a large scale, the rate of heat generation can exceed the rate of heat removal, leading to a dangerous thermal runaway. A thorough process safety assessment, including reaction calorimetry, is essential.
-
Palladium Removal: Residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated. Efficient methods for removing palladium to parts-per-million (ppm) levels, such as treatment with specialized scavengers or activated carbon, are a critical part of the downstream process.[14]
Kilogram-Scale Protocol: Synthesis of a Heterobiaryl Intermediate
This protocol details a representative kilogram-scale synthesis coupling this compound with 4-bromo-2-fluoroaniline, a common pharmacophore.
Reaction: (2-Methoxy-6-methylpyridin-3-yl)boronic acid + 4-bromo-2-fluoroaniline → 4-(2-Methoxy-6-methylpyridin-3-yl)-2-fluoroaniline
Experimental Workflow Diagram
Reagents and Materials
| Reagent | CAS No. | MW | Amount | Equivalents |
| 4-Bromo-2-fluoroaniline | 367-24-8 | 190.02 | 1.00 kg | 1.00 |
| This compound | 1000802-75-4 | 166.97 | 0.97 kg | 1.10 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 21.5 g | 0.005 (0.5 mol%) |
| Potassium Carbonate (K₂CO₃), milled | 584-08-7 | 138.21 | 1.45 kg | 2.00 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 8.0 L | - |
| Water | 7732-18-5 | 18.02 | 2.0 L | - |
Step-by-Step Protocol
-
Reactor Preparation: Ensure a clean, dry, 20 L glass-lined reactor is inerted by purging with nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the process.
-
Solvent Degassing: Degas the 1,4-Dioxane and water by sparging with nitrogen for at least 1 hour to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reagent Charging: To the inerted reactor, charge 4-bromo-2-fluoroaniline (1.00 kg), this compound (0.97 kg), and milled potassium carbonate (1.45 kg).
-
Solvent Addition: Add the degassed 1,4-dioxane (8.0 L) and degassed water (2.0 L) to the reactor with moderate agitation.
-
Catalyst Addition: Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (21.5 g).
-
Reaction Execution: Begin heating the mixture to an internal temperature of 85-90°C. Maintain this temperature with good agitation.
-
Reaction Monitoring: Monitor the reaction progress every 1-2 hours by taking a sample and analyzing it via HPLC. The reaction is considered complete when <1% of the starting aryl bromide remains (typically 6-10 hours).
-
Work-up and Isolation:
-
Once complete, cool the reaction mixture to 20-25°C.
-
Add water (5.0 L) and ethyl acetate (10.0 L). Agitate for 15 minutes, then allow the layers to separate.
-
Drain the lower aqueous layer. Wash the organic layer with brine (2 x 3.0 L).
-
Filter the organic layer through a pad of celite to remove any inorganic solids.
-
-
Purification and Palladium Removal:
-
Treat the organic solution with activated carbon (e.g., Darco KB-G, ~200 g) and stir at 40°C for 2-4 hours to scavenge residual palladium.
-
Filter the hot solution through celite to remove the carbon.
-
Concentrate the filtrate under reduced pressure to approximately 3.0 L.
-
Add n-Heptane (~6.0 L) slowly to the warm solution to induce crystallization.
-
Cool the slurry slowly to 0-5°C and hold for at least 2 hours.
-
-
Final Product Handling:
-
Filter the crystalline product and wash the cake with cold n-Heptane (2 x 1.0 L).
-
Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Expected Yield: 1.05 - 1.15 kg (80-88%). Purity: >99% by HPLC. Residual Pd: <10 ppm.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Stalled or Incomplete Reaction | - Insufficient degassing (oxygen present)- Poor quality base or catalyst- Low reaction temperature | - Ensure rigorous inerting and solvent degassing procedures.- Use freshly opened, high-purity reagents.- Verify internal reactor temperature is at the target. Consider a slight increase (e.g., to 95°C). |
| High Levels of Homocoupling | - Boronic acid instability- Reaction temperature too high | - Ensure boronic acid is of high quality. Consider using the boronic ester equivalent for improved stability.[13]- Lower the reaction temperature and extend the reaction time. |
| High Levels of Dehalogenation | - Presence of water/protons- Base is too strong or reactive | - Ensure solvents are appropriately dried if using anhydrous conditions.- Consider a milder base like K₃PO₄ or Cs₂CO₃. |
| Poor Product Crystallization | - Impurities inhibiting crystal formation- Incorrect solvent/antisolvent ratio | - Perform an additional wash or a charcoal treatment on the crude solution.- Re-screen crystallization conditions at a small scale to find the optimal solvent system and ratio. |
| High Residual Palladium | - Ineffective scavenger treatment- Scavenger filtered out too quickly | - Increase the amount of scavenger or the treatment time/temperature.- Use a finer grade of celite for filtration or a dedicated scavenger resin column. |
Environmental, Health, and Safety (EHS) Considerations
Handling kilogram quantities of chemicals requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a flame-retardant lab coat.[15][16]
-
Reagent Handling:
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid dust formation and handle in a well-ventilated area.[15][16]
-
Palladium Catalysts: Are potent sensitizers and should be handled with extreme care, preferably in a glovebox or contained charging system, to avoid inhalation or skin contact.
-
1,4-Dioxane: Is a flammable liquid and a suspected carcinogen. Use only in a well-ventilated area away from ignition sources.
-
-
Engineering Controls: All operations must be conducted within a certified chemical fume hood or a closed-system reactor to prevent exposure to vapors and dusts.[16][17] Eyewash stations and safety showers must be readily accessible.[16]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[15] Palladium-containing waste is often considered hazardous and may require specialized disposal procedures to facilitate metal recovery.
Conclusion
This compound is a powerful and versatile reagent for the large-scale synthesis of complex molecules in the pharmaceutical industry. The successful scale-up of its application in Suzuki-Miyaura cross-coupling reactions hinges on a deep understanding of the reaction mechanism, careful optimization of reaction parameters to control the impurity profile, and a rigorous approach to process safety and palladium removal. The protocol and guidelines presented in this document provide a robust framework for developing scalable, efficient, and safe manufacturing processes, enabling the transition of promising drug candidates from the laboratory to the clinic.
References
-
Angene Chemical. (2021-05-01). Safety Data Sheet: (2-Methoxy-6-methylpyridin-3-yl)boronic acid. [Link]
-
Li, W., Nelson, D. P., Jensen, M. S., et al. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. [Link]
-
Parmentier, M., et al. (2016). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development. [Link]
-
Lee, J.-H., Kim, J., & Kim, H. (2023). Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation. Molecules. [Link]
-
Arkat USA. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
G. L. Gu, et al. (2007). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. [Link]
-
National Institutes of Health. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. MedChemComm. [Link]
-
MDPI. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
Phystech. Mastering Suzuki Couplings: A Buyer's Guide to Boronic Acids. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
National Institutes of Health. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]
-
ResearchGate. (2-Methoxy-3-pyridyl)boronic acid. [Link]
-
National Institutes of Health. (2012). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Journal of Medicinal Chemistry. [Link]
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Navigating the Suzuki Coupling Landscape: A Guide to the Functional Group Tolerance of 2-Methoxy-6-methylpyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad applicability.[1][2] This powerful tool is particularly indispensable in the synthesis of complex molecules, including active pharmaceutical ingredients. At the heart of this reaction lies the judicious choice of coupling partners, with heteroaryl boronic acids offering a gateway to novel chemical space. This guide provides an in-depth exploration of the functional group tolerance in Suzuki couplings featuring a highly valuable, yet nuanced, building block: 2-Methoxy-6-methylpyridine-3-boronic acid .
This document moves beyond a simple recitation of protocols. It is designed to equip the practicing scientist with a deep, mechanistic understanding of the factors governing the success of Suzuki couplings with this electron-rich and sterically substituted pyridine boronic acid. By understanding the "why" behind the "how," researchers can approach their synthetic challenges with greater confidence and efficiency.
The "2-Pyridyl Problem" Revisited: Understanding the Reactivity of this compound
The presence of a nitrogen atom at the 2-position of a pyridine ring introduces a set of challenges collectively known as the "2-pyridyl problem."[3] This nitrogen can act as a Lewis base and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Furthermore, 2-substituted pyridyl boronic acids can be prone to protodeboronation, a process where the boronic acid group is cleaved and replaced by a hydrogen atom, leading to undesired byproducts and reduced yields.
The structure of this compound, with its electron-donating methoxy and methyl groups, further modulates its reactivity. These groups increase the electron density of the pyridine ring, which can enhance the rate of oxidative addition but may also increase the propensity for catalyst poisoning. The steric hindrance from the 6-methyl group can also play a significant role, potentially influencing the approach of the coupling partners to the catalytic center.
Overcoming these challenges necessitates a carefully optimized reaction setup. The choice of palladium catalyst, ligand, base, and solvent system is paramount to achieving high yields and purity.
Functional Group Tolerance: A Tabulated Guide
A thorough review of the literature for specific examples of Suzuki couplings with this compound reveals its utility in the synthesis of complex molecular architectures. The following table summarizes the functional groups that have been shown to be compatible with this versatile building block.
| Functional Group | Tolerated (Yes/No) | Coupling Partner Example | Catalyst/Ligand | Base | Solvent | Observations and Key Considerations |
| Halogens (Br, Cl) | Yes | 3-Bromo-5-(trifluoromethyl)pyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Halogenated pyridines and other electron-deficient heteroaromatics are excellent coupling partners. The halogen can be retained for subsequent cross-coupling reactions. |
| Nitriles (CN) | Yes | 2-Chloro-4-cyanopyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | The electron-withdrawing nature of the nitrile group activates the halide for oxidative addition. |
| Esters (CO₂R) | Yes | Methyl 4-bromobenzoate | [Pd₂(dba)₃]/SPhos | K₃PO₄ | Toluene | Ester functionalities are well-tolerated under appropriate basic conditions. Stronger bases like hydroxides could lead to saponification. |
| Ketones (C=O) | Yes | 4-Bromoacetophenone | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | Ketones are generally compatible, though care should be taken with enolizable ketones under strongly basic conditions. |
| Aldehydes (CHO) | With Caution | 4-Bromobenzaldehyde | [Pd(OAc)₂]/XPhos | K₃PO₄ | Dioxane/H₂O | Aldehydes can be sensitive to the reaction conditions. Use of milder bases and careful monitoring is recommended to avoid side reactions. |
| Amides (CONR₂) | Yes | N,N-Dimethyl-4-bromobenzamide | Pd(dppf)Cl₂ | K₂CO₃ | Acetonitrile | Amide groups are robust and generally well-tolerated. |
| Nitro (NO₂) | Yes | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | The strongly electron-withdrawing nitro group facilitates the coupling. |
| Ethers (OR) | Yes | 1-Bromo-4-methoxybenzene | [Pd₂(dba)₃]/RuPhos | K₃PO₄ | 1,4-Dioxane | Both electron-donating and withdrawing ether groups are well-tolerated. |
| Amines (Primary/Secondary) | With Caution | 4-Bromoaniline | [Pd(OAc)₂]/XPhos | K₃PO₄ | t-BuOH/H₂O | Free amines can coordinate to the palladium catalyst. Often, protection of the amine (e.g., as a Boc-carbamate) is advisable. |
| Alcohols/Phenols (OH) | With Caution | 4-Bromophenol | [PdCl₂(dppf)] | CsF | Dioxane | The acidic proton of alcohols and phenols can interfere with the reaction. Protection or the use of specific bases like CsF is often necessary. |
| Other Heterocycles | Yes | 2-Bromothiophene | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | A wide range of other nitrogen-, sulfur-, and oxygen-containing heterocycles are compatible coupling partners. |
Disclaimer: This table is a synthesis of data from various sources and should be used as a guideline. The success of a specific reaction will depend on the optimization of the reaction conditions.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl/Heteroaryl Bromides
This protocol is a robust starting point for a wide range of aryl and heteroaryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl bromide (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl/heteroaryl bromide, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Coupling for Accelerated Reactions
Microwave irradiation can significantly reduce reaction times and improve yields for challenging substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl halide (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene and Ethanol (3:1 v/v), degassed
-
Microwave reaction vessel with a stir bar
Procedure:
-
In a microwave reaction vessel, combine this compound, the aryl/heteroaryl halide, and Pd(PPh₃)₄.
-
Add the degassed toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 15-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Visualizing the Process: Diagrams for Clarity
To further illuminate the key aspects of the Suzuki-Miyaura coupling with this compound, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting and Final Considerations
Even with optimized protocols, challenges can arise. Below are some common issues and potential solutions:
-
Low Yield:
-
Catalyst Inactivation: Ensure a truly inert atmosphere. Consider using a more robust ligand like SPhos or XPhos.
-
Protodeboronation: Use the boronic acid promptly after purchase or synthesis. Consider using the corresponding pinacol ester, which can be more stable. Ensure the base is not too strong or the reaction temperature too high.
-
Incomplete Reaction: Increase the reaction time or temperature. A higher catalyst loading may be necessary.
-
-
Formation of Byproducts:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures. Lowering the temperature or using a different catalyst system may help.
-
Debromination of the Aryl Halide: This can be a side reaction, particularly with electron-rich aryl halides. A change in ligand or base may be required.
-
The Suzuki-Miyaura coupling of this compound offers a powerful method for the synthesis of highly functionalized pyridine derivatives. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can effectively navigate the challenges and unlock the full potential of this versatile building block in their synthetic endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Methoxy-6-methylpyridine-3-boronic acid
Welcome to the technical support center. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields encountered during Suzuki-Miyaura cross-coupling reactions involving 2-methoxy-6-methylpyridine-3-boronic acid. As a sterically hindered and electronically modified heteroaromatic boronic acid, this substrate presents unique challenges that require careful optimization of reaction conditions. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your reaction success.
Part 1: Troubleshooting Guide for Low Yields
Low yields in Suzuki couplings with heteroaromatic boronic acids often stem from a few common issues. This section is designed as a logical workflow to diagnose and resolve these problems.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Q1: My yield is low and I see significant amounts of the corresponding protodeboronated pyridine. What is happening?
Answer: This is a classic sign of protodeboronation, a major side reaction where the C-B bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom. Pyridine boronic acids are particularly susceptible to this due to the electron-withdrawing nature of the nitrogen atom, which polarizes the C-B bond.
Causality and Solution:
-
Cause: The presence of water or other protic species in the reaction mixture is the primary cause. Strong bases (like NaOH or K2CO3 in aqueous solutions) can also accelerate this process. The methoxy and methyl groups on your specific pyridine ring also influence the electronic properties, potentially increasing susceptibility under certain conditions.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your solvent and reagents thoroughly. Use freshly distilled solvents and dry your base and aryl halide.
-
Switch to a Non-Aqueous Base: Strong, aqueous bases can promote protodeboronation. Consider switching to weaker, non-nucleophilic bases such as potassium phosphate (K3PO4) or cesium fluoride (CsF), which are known to be effective in more sensitive Suzuki couplings.
-
Use Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more robust and less prone to protodeboronation.
-
Q2: The reaction is sluggish or stalls completely. What catalyst system should I be using?
Answer: The choice of palladium source and, more critically, the supporting ligand is paramount for coupling with hindered heteroaromatics. The 2-methoxy and 6-methyl groups on your pyridine create significant steric hindrance around the reaction center.
Causality and Solution:
-
Cause: The oxidative addition of the aryl halide to the Pd(0) center or the reductive elimination step can be slow with sterically demanding substrates. A bulky, electron-rich phosphine ligand is required to stabilize the palladium center and facilitate these key steps in the catalytic cycle.
-
Troubleshooting Steps:
-
Ligand Screening: Standard ligands like PPh3 are often insufficient. You should employ modern, highly active Buchwald-type biarylphosphine ligands. Good starting points are SPhos, XPhos, or RuPhos. These ligands are designed to promote the coupling of sterically hindered partners.
-
Palladium Precatalyst: Using air-stable Pd(II) precatalysts that readily form the active Pd(0) species in situ can improve reproducibility. Consider using a G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3).
-
Catalyst Loading: For difficult couplings, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% can sometimes improve conversion, though this should be a secondary optimization step after ligand selection.
-
Table 1: Recommended Catalyst Systems for Hindered Pyridine Couplings
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantage |
| Pd(OAc)2 | SPhos | 2-4% | Excellent for many heteroaromatic couplings. |
| Pd2(dba)3 | XPhos | 2-4% | Highly active for sterically demanding substrates. |
| XPhos Pd G3 | (Internal) | 1-3% | Air-stable, highly reproducible precatalyst. |
Part 2: Frequently Asked Questions (FAQs)
Q3: What is the optimal base and solvent combination for this specific boronic acid?
Answer: For this compound, the goal is to provide sufficient basicity to facilitate transmetalation without promoting protodeboronation.
-
Base: As mentioned, K3PO4 is an excellent first choice. It is moderately basic and has low solubility in many organic solvents, which can be beneficial. Cesium carbonate (Cs2CO3) or cesium fluoride (CsF) are also highly effective alternatives, often used for challenging couplings.
-
Solvent: A polar aprotic solvent is typically best. Dioxane/water or Toluene/water mixtures are common, but given the risk of protodeboronation, a strictly anhydrous system may be preferable. Toluene, 2-MeTHF, or CPME are excellent choices, often with a small amount of a polar co-solvent if solubility is an issue.
Q4: At what temperature should I run the reaction?
Answer: The reaction temperature is a critical parameter that needs to be optimized. A good starting point is typically between 80-110 °C.
-
Too Low: If the temperature is too low, the reaction may be too slow, especially with hindered substrates.
-
Too High: Excessively high temperatures can lead to catalyst decomposition and increased side reactions, including protodeboronation.
-
Recommendation: Start with a systematic approach. Set up initial reactions at 80 °C, 90 °C, and 100 °C to find an empirical sweet spot for your specific aryl halide partner.
Q5: How can I confirm the quality of my this compound before starting?
Answer: Boronic acid quality is crucial. They can dehydrate to form boroxines or degrade over time.
-
NMR Spectroscopy: A simple ¹H NMR spectrum can provide a good indication of purity. Look for the characteristic boronic acid proton signal and check for the presence of impurities, particularly the protodeboronated pyridine.
-
LC-MS Analysis: This can confirm the mass of the desired boronic acid and help identify any degradation products.
-
Best Practice: Whenever possible, use a fresh bottle from a reputable supplier. If the material is old, consider recrystallizing it or converting it to the pinacol ester and purifying that instead.
Part 3: Protocols and Methodologies
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K3PO4, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)2, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene or Dioxane) to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas to ensure all oxygen is removed.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Diagram: Suzuki Catalytic Cycle
Technical Support Center: Protodeboronation of 2-Methoxy-6-methylpyridine-3-boronic acid
Here is the technical support center for the protodeboronation of 2-Methoxy-6-methylpyridine-3-boronic acid.
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with this compound. This resource is designed to provide in-depth, actionable insights into a critical challenge associated with this reagent: undesired protodeboronation. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies necessary to optimize your synthetic outcomes.
Protodeboronation, the substitution of a boronic acid group with a hydrogen atom, is a frequent and often frustrating side reaction in cross-coupling chemistry.[1] For heteroaromatic boronic acids like this compound, this issue can be particularly pronounced, leading to reduced yields, consumption of valuable starting materials, and complex purification challenges.[2]
This guide is structured to move from fundamental principles to hands-on, in-lab solutions. We will explore the mechanisms driving this unwanted reaction, detail the factors that accelerate it, and provide validated protocols to ensure your desired transformation outpaces the decomposition pathway.
Frequently Asked Questions (FAQs)
This section addresses the core concepts and common inquiries regarding the stability and reactivity of this compound.
Q1: What is protodeboronation and why is it a significant problem with pyridineboronic acids? A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process converts your boronic acid starting material into its corresponding parent heterocycle—in this case, 2-methoxy-6-methylpyridine. It is a major competing side reaction in processes that utilize boronic acids, such as the Suzuki-Miyaura coupling.[1][3]
Pyridine-containing boronic acids are especially susceptible. The nitrogen atom in the pyridine ring can influence the electronic properties of the C-B bond, making it more prone to cleavage under certain conditions.[2][4] For some pyridine boronic acids, the maximum rate of decomposition is observed near neutral pH, where the molecule can form a zwitterionic species that readily undergoes fragmentation.[1][4] While both acidic and basic conditions can also promote protodeboronation through different mechanisms, the inherent reactivity of the pyridine nucleus presents a unique challenge.[1][5]
Q2: What are the primary factors that accelerate the protodeboronation of this specific compound? A2: The propensity for protodeboronation is highly dependent on the reaction conditions.[1] Key factors include:
-
Temperature: Higher reaction temperatures significantly accelerate the rate of protodeboronation.[2][6]
-
Base: The choice and strength of the base are critical. Strong bases can promote the formation of a boronate species, which can be susceptible to protodeboronation.[2][5][6]
-
Water: The presence of water, often used as a co-solvent in Suzuki-Miyaura reactions, can serve as the proton source for the C-H bond formation.[6][7] While anhydrous conditions are often recommended, the complete absence of water can sometimes slow the desired coupling reaction, requiring careful optimization.[2][8]
-
pH: The reaction pH is a crucial factor, as it dictates the speciation of the boronic acid.[1][4] For basic heteroaromatic boronic acids, the rate can be highly pH-dependent, sometimes peaking at neutral pH.[1]
-
Reaction Time: Longer reaction times naturally provide more opportunity for the side reaction to occur. If the desired coupling is sluggish, protodeboronation can become the dominant pathway.
Q3: How can I reliably detect and quantify the extent of protodeboronation in my reaction mixture? A3: Accurate monitoring is essential for troubleshooting. The most effective analytical techniques include:
-
HPLC and UPLC-MS: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS) are the preferred methods for quantitative analysis.[9][10] They allow for the clear separation and quantification of the starting boronic acid, the desired product, and the protodeboronated byproduct (2-methoxy-6-methylpyridine). Developing a stability-indicating HPLC method is crucial.[10]
-
NMR Spectroscopy: ¹H NMR spectroscopy can be used to determine the ratio of product to byproduct in the crude reaction mixture by integrating characteristic peaks. Furthermore, ¹¹B NMR is a powerful tool for observing changes to the boron center itself, which can indicate degradation.[10]
-
GC-MS: Gas chromatography-mass spectrometry is also suitable, particularly for monitoring the formation of the relatively volatile 2-methoxy-6-methylpyridine byproduct.
Q4: Should I use the free boronic acid or a more stable derivative, such as a pinacol or MIDA ester? A4: This is a key strategic decision. For boronic acids known to be unstable, using a protected derivative is a highly effective strategy.[1][11]
-
Pinacol Esters: These are common derivatives that often exhibit greater stability than the corresponding boronic acids.[2] However, their stability is not universal, and some can still undergo protodeboronation.[3][12]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable, crystalline solids.[2][13] They function via a "slow-release" mechanism, where the active boronic acid is gradually liberated under the reaction conditions.[1][2][13] This keeps the instantaneous concentration of the unstable free boronic acid very low, minimizing its decomposition and allowing the desired coupling reaction to proceed efficiently.[1][2] For challenging substrates like this compound, conversion to the MIDA boronate is a robust solution to overcome persistent protodeboronation issues.[13]
Troubleshooting Guide: Low Yield & Competing Protodeboronation
This section provides a structured approach to diagnosing and solving common experimental problems.
Problem: My Suzuki-Miyaura reaction is giving a low yield of the desired coupled product, and I am isolating a significant amount of 2-methoxy-6-methylpyridine.
This is the classic symptom of protodeboronation outcompeting the desired cross-coupling reaction. The following workflow can help you diagnose and rectify the issue.
Caption: A typical workflow for minimizing protodeboronation.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound MIDA ester (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a rubber septum and thoroughly purge with an inert gas (e.g., argon or nitrogen).
-
Reagent Addition: Add the degassed, anhydrous solvent (e.g., dioxane, to achieve a concentration of ~0.1 M) via syringe. Follow this with the addition of the palladium catalyst and ligand (e.g., Pd₂(dba)₃, 2.5 mol%; SPhos, 5 mol%). [6]4. Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80 °C). [2][6]5. Monitoring and Workup: Monitor the reaction by TLC or LC-MS. [6]Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography. [6]
Protocol 2: Preparation of this compound MIDA ester
This protocol describes the conversion of the boronic acid to its highly stable MIDA boronate, a crucial step for challenging coupling reactions. [13]
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a suitable solvent mixture (e.g., a 1:1 mixture of toluene and DMSO). [2]2. Dehydration: Heat the mixture (e.g., to 80-100 °C) under vacuum or with a Dean-Stark apparatus to remove water formed during the esterification.
-
Isolation: Monitor the reaction by NMR or LC-MS until the starting boronic acid is fully consumed. Upon completion, cool the reaction mixture. The MIDA boronate often crystallizes upon cooling or after the addition of an anti-solvent.
-
Purification: Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexanes or ether), and dry under vacuum. The resulting MIDA boronate is typically a crystalline, air-stable solid that can be stored on the benchtop. [2][13]
References
-
Wikipedia. Protodeboronation. [Link]
-
Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
-
Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1195–1208. [Link]
-
Organic Chemistry Portal. Protodeboronation. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
Hayes, H. L. D., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
Nave, S., et al. (2010). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society, 132(48), 17096–17098. [Link]
-
ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2686–2696. [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
ResearchGate. Protodeboronation of arylboronic acids in acetic acid a. [Link]
-
Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1195–1208. [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
-
Noonan, G., et al. (2019). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 123(12), 2514–2522. [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]
-
Reddit. (2022). For the pro's (Suzuki). r/Chempros. [Link]
-
Isherwood, F., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
National Center for Biotechnology Information. Analytical Methods - Toxicological Profile for Boron. [Link]
-
Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Semantic Scholar. [Link]
-
Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
side reactions of 2-Methoxy-6-methylpyridine-3-boronic acid in cross-coupling
Welcome to the technical support guide for 2-Methoxy-6-methylpyridine-3-boronic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in Suzuki-Miyaura cross-coupling reactions. Here, we address common challenges, provide in-depth troubleshooting guides, and offer optimized protocols to help you mitigate side reactions and maximize the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura couplings?
A1: The three most prevalent side reactions are protodeboronation, homocoupling of the boronic acid, and catalyst inhibition or decomposition. Protodeboronation results in the formation of 2-methoxy-6-methylpyridine, consuming your starting material.[1][2] Homocoupling leads to the formation of a symmetric bipyridine dimer.[3][4][5] Both side reactions reduce the yield of the desired cross-coupled product and complicate purification.
Q2: My reaction yield is consistently low, and I've identified the protodeboronated byproduct (2-methoxy-6-methylpyridine). What is the primary cause?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a frequent issue with heteroaryl boronic acids.[1][2][6] It is often promoted by the presence of water, the strength and type of base used, and elevated temperatures.[7][8] Pyridine boronic acids can be particularly susceptible due to the influence of the basic nitrogen atom on the boron moiety's stability.[2][9][10]
Q3: I am observing a significant amount of a high-molecular-weight impurity that I suspect is a homocoupled dimer. How can I prevent this?
A3: Homocoupling of boronic acids is typically a palladium-mediated process that is significantly accelerated by the presence of oxygen.[5][11][12] This side reaction consumes two equivalents of your boronic acid to form a symmetrical biaryl. The most critical preventative measure is to ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and maintaining a robust inert atmosphere (e.g., Nitrogen or Argon) throughout the experiment.[5][11]
Q4: Can the pyridine nitrogen atom in my boronic acid interfere with the palladium catalyst?
A4: Yes, this is a well-documented issue with nitrogen-containing heterocycles.[10] The Lewis basic nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive complexes. This can slow down or stall the reaction. The choice of ligand is crucial to mitigate this effect; bulky, electron-rich phosphine ligands can often shield the palladium center and favor the desired catalytic cycle.
Troubleshooting Guide: From Problem to Solution
This section provides a deeper dive into specific experimental problems, outlining their probable causes and offering concrete solutions.
Problem 1: High Levels of Protodeboronation (>10%)
-
Symptoms:
-
Low yield of the desired product.
-
Significant presence of 2-methoxy-6-methylpyridine in the crude reaction mixture (identifiable by LC-MS or GC-MS).
-
Consumption of the boronic acid starting material without corresponding product formation.
-
-
Causality Analysis: The mechanism of protodeboronation is highly dependent on pH and the presence of proton sources (especially water).[1][13] For pyridine-based boronic acids, complex speciation in solution can lead to pathways where the C-B bond becomes highly susceptible to cleavage.[1][2] Strong bases (like NaOH or KOH) can create a high pH environment that, in the presence of water, accelerates this undesired reaction.[7]
-
Solutions & Optimization Strategies:
-
Reagent & Solvent Preparation: Use anhydrous solvents and ensure all reagents are dry. If using a hydrated base, consider its water content in the total reaction volume.
-
Base Selection: Switch from strong hydroxide bases to milder inorganic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices as they are sufficiently basic to promote transmetalation but are less likely to induce rapid protodeboronation.[14]
-
Temperature Control: Lower the reaction temperature. Run initial trials at 80 °C instead of 100-110 °C. While this may slow the reaction rate, it can disproportionately suppress the rate of protodeboronation.
-
Use of Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester.[1][2][14] These esters are more robust and participate in the reaction via a "slow release" of the active boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[1][14]
-
Problem 2: Significant Homocoupling Byproduct Formation
-
Symptoms:
-
A major byproduct is observed with a mass corresponding to the dimer of this compound.
-
Reaction mixture may turn dark or black quickly, suggesting palladium black precipitation (catalyst decomposition).
-
-
Causality Analysis: The palladium(0) catalyst can react with oxygen to form palladium peroxo species, which can then engage in a catalytic cycle that homocouples the boronic acid.[12][15] Alternatively, a Pd(II) species can react stoichiometrically with two molecules of the boronic acid to produce the biaryl and Pd(0).[5] Both pathways compete directly with the desired cross-coupling cycle and are exacerbated by poor inert atmosphere techniques.
-
Solutions & Optimization Strategies:
-
Rigorous Degassing: This is the most critical factor. Degas the reaction solvent thoroughly using methods like freeze-pump-thaw (3 cycles) or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[5]
-
Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas. Use glassware with sealed joints or a glovebox if available.
-
Catalyst Choice: Ensure the Pd(0) source is active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to Pd(0) must occur efficiently in the presence of the substrate, not oxygen. Using well-defined Pd(0) precatalysts like those from the Buchwald or Fu labs can be advantageous.[11][16]
-
Visualizing the Reaction Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the two major competing side reactions.
Caption: Desired vs. Undesired Reaction Pathways.
Data Summary & Recommended Conditions
For challenging couplings with this compound, the choice of conditions is critical. The following table provides a validated starting point for optimization.
| Parameter | Recommended Reagent/Condition | Rationale & Key Considerations |
| Palladium Catalyst | Buchwald G3 Precatalysts (e.g., XPhos Pd G3) (1-2 mol%) | Highly active, air-stable precatalysts that efficiently generate the active Pd(0) species, often outcompeting side reactions.[11] |
| Ligand | Buchwald Ligands (e.g., XPhos, SPhos) | Bulky, electron-rich dialkylbiaryl phosphine ligands accelerate reductive elimination and can prevent catalyst inhibition by the pyridine nitrogen.[3] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Moderately strong, often less hygroscopic bases that effectively promote transmetalation while minimizing the rate of protodeboronation.[14] |
| Solvent | Anhydrous Dioxane, Toluene, or 2-MeTHF (+/- water) | Aprotic solvents are preferred. A small amount of water can sometimes be beneficial for transmetalation, but start with anhydrous conditions if protodeboronation is the primary concern.[11] |
| Temperature | 80 - 100 °C | Start at a lower temperature to assess the balance between reaction rate and byproduct formation. |
| Atmosphere | Strict Inert (Nitrogen or Argon) | Essential for preventing oxygen-mediated homocoupling and catalyst decomposition.[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for your specific aryl halide.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inerting the Vessel: Seal the vial with a septum-containing cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via TLC, GC-MS, or LC-MS.[11]
-
Workup: Once the reaction is complete (or has stalled), cool it to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]
Protocol 2: Preparation of the Pinacol Boronate Ester
Use this protocol if protodeboronation is intractable with the free boronic acid.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like Toluene or THF.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically. Continue until no more water is collected.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction without further purification. Confirm conversion by NMR or LC-MS.
References
-
ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. Retrieved from [Link]
-
Thieme. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synthesis, 50(13), 2574-2583. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]
-
ACS Publications. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(4), 441-445. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]
-
PubMed Central. (2020). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of Chemical Information and Modeling, 60(5), 2544-2554. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9308-9321. Retrieved from [Link]
-
ACS Publications. (2012). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 116(1), 520-526. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
ResearchGate. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
-
ResearchGate. (2018). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 475-481. Retrieved from [Link]
-
ACS Publications. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(42), 13684-13693. Retrieved from [Link]
-
National Institutes of Health. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 9(7), 6296-6302. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2019). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
-
Harvard University. (n.d.). The Suzuki Reaction - Andrew G Myers Research Group. Retrieved from [Link]
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- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of Products from 2-Methoxy-6-methylpyridine-3-boronic acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of reaction products derived from 2-Methoxy-6-methylpyridine-3-boronic acid. This guide is structured to address common and complex purification challenges encountered in medicinal chemistry and drug development, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues and initial checks to perform when purifying products from reactions involving this compound.
Q1: My reaction workup is complete, but I'm struggling to separate my desired product from unreacted this compound and its byproducts. What's the first step?
A1: The initial and often most effective approach is a liquid-liquid extraction that leverages the acidic nature of the boronic acid.[1]
-
Rationale: Boronic acids are acidic and will deprotonate in the presence of a base to form a water-soluble boronate salt.[2][3] Your desired coupled product, unless it contains a strongly acidic functional group, will likely remain in the organic phase.
-
Protocol:
-
After the reaction is complete, quench with water and dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a mild aqueous base such as 1M sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH).[3] This will extract the boronic acid into the aqueous layer.
-
Separate the layers. For good measure, you can back-extract the aqueous layer with a fresh portion of the organic solvent to recover any product that may have partitioned into the aqueous phase.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[4]
-
Q2: I've performed a basic wash, but I still see boron-containing impurities in my crude product by NMR/LC-MS. What are my next options?
A2: If a simple basic wash is insufficient, more specialized techniques are required. The persistence of boron impurities suggests either incomplete extraction or the presence of less acidic or neutral boron species.
-
Option 1: Scavenger Resins: Diol-functionalized resins are highly effective at sequestering boronic acids and their derivatives.[5][6]
-
Mechanism: These resins contain diol groups that form stable, covalent cyclic esters with boronic acids, effectively removing them from the solution.
-
Protocol: A general procedure involves dissolving the crude mixture in an anhydrous solvent like THF or DCM and adding 3-5 equivalents of a diol scavenger resin (e.g., SiliaBond Diol).[5] The slurry is stirred for 2-16 hours, and the reaction progress is monitored by TLC or LC-MS.[5] Once the boronic acid is consumed, the resin is removed by filtration.[5]
-
-
Option 2: Recrystallization: If your product is a solid, crystallization can be a powerful purification method.[7][8]
-
Principle: This technique relies on the solubility differences between your product and the impurities in a given solvent system.[8]
-
Procedure: A suitable solvent or solvent system is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should ideally remain in the solution (mother liquor) upon cooling.
-
Q3: My Suzuki-Miyaura coupling reaction with this compound is sluggish and gives a low yield, leading to a complex purification. What could be the issue?
A3: Low yields and complex product mixtures often stem from the instability of the boronic acid itself.[9] 2-Heterocyclic boronic acids, in particular, are susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[9][10]
-
Troubleshooting Steps:
-
Reagent Quality: Ensure your this compound is fresh and has been stored properly. Consider using more stable alternatives like the corresponding pinacol ester or MIDA boronate, which can release the boronic acid slowly under the reaction conditions.[9][11]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent both catalyst deactivation and oxidative degradation of the boronic acid.[10][12] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[12]
-
Solvent and Base: Use anhydrous and degassed solvents. The choice of base is also critical; for sensitive boronic acids, a milder base might be beneficial to minimize decomposition.[13]
-
Section 2: Advanced Purification Strategies
For more challenging separations, a combination of techniques or more advanced methods may be necessary.
Q4: My product is also a pyridine derivative and has similar polarity to the starting boronic acid, making chromatographic separation difficult. How can I improve my column chromatography?
A4: Separating polar heterocyclic compounds can be challenging.[14][15] Here are some strategies to enhance chromatographic resolution:
-
Solvent System Optimization:
-
Standard silica gel chromatography with hexanes/ethyl acetate may not be sufficient. Consider more polar solvent systems like dichloromethane/methanol.[3]
-
Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.
-
For highly polar compounds, reversed-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid, can be effective.[15]
-
-
Alternative Stationary Phases:
-
Consider using alumina (basic or neutral) instead of silica gel, which can sometimes provide different selectivity for pyridine-containing compounds.
-
Ion-exchange chromatography can be a powerful tool for separating compounds based on their charge.[16] Since your product and starting material are both basic pyridines, this might be more suitable for removing other types of impurities.
-
Q5: I'm concerned about residual palladium catalyst in my final product, which is critical for drug development applications. How can I effectively remove it?
A5: Palladium removal is a crucial step in pharmaceutical synthesis. Several methods are available:
-
Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb palladium residues.
-
Metal Scavengers: A variety of commercially available silica-based scavengers with functional groups like thiols or amines (e.g., SiliaMetS Thiol) are highly effective at binding and removing palladium.
-
Aqueous Washes: Washing the organic solution with an aqueous solution of a chelating agent like thiourea or cysteine can help to extract palladium into the aqueous phase.
Section 3: Experimental Protocols & Data
Protocol 1: Acid-Base Extraction for Boronic Acid Removal
-
Reaction Quench: Once the reaction is deemed complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, 10 volumes).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with 1M NaOH (3 x 5 volumes).[3]
-
Layer Separation: Separate the organic layer.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[4]
Table 1: Troubleshooting Common Purification Issues
| Issue | Potential Cause | Recommended Solution(s) |
| Boronic acid impurity after basic wash | Incomplete extraction, formation of neutral boron species (e.g., boroxines) | Use a diol-based scavenger resin; recrystallization.[5] |
| Product and impurity co-elute on silica gel | Similar polarities | Optimize eluent system (e.g., DCM/MeOH); try reversed-phase chromatography; use a different stationary phase (e.g., alumina).[3][15] |
| Low recovery after purification | Product is water-soluble; product degradation on silica | Back-extract aqueous layers during workup; use a less acidic stationary phase like neutral alumina. |
| Residual palladium in final product | Inefficient removal during workup | Treat with activated carbon; use a palladium scavenger resin. |
Diagram 1: General Purification Workflow
Caption: A standard workflow for the purification of organic reaction products.
References
- BenchChem. Removal of boron-containing byproducts from reactions.
- BenchChem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011).
- LookChem. Purification of Pyridine - Chempedia.
- BenchChem. Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
- Confluence - Engineering Ideas Clinic. Acid and Base Extraction.
- Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC - NIH.
- PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
- BenchChem. Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- PubMed. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
- Syrris. Pharmaceutical Crystallization in drug development.
- University of Colorado Boulder. Extraction - Organic Chemistry.
- Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.
- Google Patents. Purification method of pyridine and pyridine derivatives.
- ResearchGate. the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc.
- Neuland Labs. The Crucial Role of Crystallization in Drug Substances Development.
- Google Patents. Process for purification of boronic acid and its derivatives.
- ResearchGate. Can I remove boronic acid using Work up process?.
- ResearchGate. What is best method to remove pyridine from a reaction mixture?.
- Guide for crystallization.
- Google Patents. Separation of pyridine or pyridine derivatives from aqueous solutions.
- Scribd. Organic Chemistry Extraction Techniques | PDF.
- Isolation and Purification of Organic Compounds Extraction (Expt #2).
- Khan Academy. Extractions (video).
- ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. Crystallization Processes in Pharmaceutical Technology and Drug Delivery Design | Request PDF.
- Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- Natural Product Isolation (2) - Purification Techniques, An Overview. (2016).
- Moravek, Inc. How Is Chromatography Used for Purification?.
- BenchChem. A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
- Frontier Specialty Chemicals. This compound.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
- NIH. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- Sigma-Aldrich. 2-Methoxy-3-pyridinylboronic acid.
- Sigma-Aldrich. This compound 1000802-75-4.
- Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling.
- Organic Syntheses. 3-pyridylboronic acid.
- BenchChem. A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
- CAS 1080028-73-4 6-Methoxy-2-methylpyridine-3-boronic acid pinacol ester.
- ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters.
- NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- CHINA MIGO INDUSTRIAL CO., LIMITED. This compound.
- PubChem. 2-Methoxy-6-phenylpyridine-3-boronic acid | C12H12BNO3 | CID 2763125.
- Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model.
Sources
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Technical Support Center: Optimizing Catalyst Loading for 2-Methoxy-6-methylpyridine-3-boronic Acid Coupling
This technical support center is designed for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 2-Methoxy-6-methylpyridine-3-boronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. Our focus is on optimizing palladium catalyst loading and other critical reaction parameters to ensure successful and reproducible outcomes.
Introduction: The Challenge of Pyridine-Containing Substrates
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, substrates containing a pyridine moiety, such as this compound, present unique challenges. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem".[1][2] This guide will help you navigate these challenges to achieve high-yield coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the likely causes?
A1: Low or no conversion in this specific coupling can stem from several factors:
-
Catalyst Inactivity: The pyridine nitrogen can "poison" the palladium catalyst by coordinating to it and preventing it from participating in the catalytic cycle.[1] It is crucial to select a catalyst system that is robust to this inhibition.
-
Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the reaction.[3]
-
Suboptimal Base: The choice and quality of the base are critical for activating the boronic acid for transmetalation.[4][5] For pyridine boronic acids, stronger, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[3][6]
-
Presence of Oxygen or Water: The active Pd(0) catalyst is sensitive to oxygen.[1] Additionally, water can lead to protodeboronation of the boronic acid, a common side reaction.[3] Rigorous exclusion of air and moisture is essential.
Q2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen which can oxidize the active Pd(0) catalyst to Pd(II).[1] To minimize homocoupling, strictly anaerobic conditions are paramount. This involves thorough degassing of solvents (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and using flame-dried glassware under an inert atmosphere.[3]
Q3: What is protodeboronation and how can I prevent it with this compound?
A3: Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, such as water, to yield the corresponding dearomatized pyridine.[3] This side reaction consumes your starting material. To prevent it:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried.[3]
-
Choose the Right Base: While a base is necessary, certain aqueous base conditions can promote this side reaction. Using an anhydrous base like finely ground K₃PO₄ can be beneficial.[1]
-
Consider Boronic Acid Stability: Pyridine boronic acids are known to be less stable than their aryl counterparts.[7] Using the boronic acid as fresh as possible or considering more stable derivatives like MIDA boronates or trifluoroborate salts can be advantageous.[8]
Troubleshooting Guide
Problem 1: Low Reaction Yield or Stalled Reaction
This is the most common issue when working with pyridine-containing substrates. The following workflow can help diagnose and solve the problem.
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion rates.
Detailed Steps for Optimization:
-
Catalyst and Ligand Screening:
-
Rationale: The coordination of the pyridine nitrogen to the palladium center is a primary cause of catalyst deactivation.[1] Bulky, electron-rich ligands can sterically hinder this coordination and promote the desired catalytic cycle.
-
Protocol: Screen a panel of ligands such as SPhos, XPhos, and RuPhos. A typical starting catalyst loading for pyridine substrates is higher than for simple aryl halides, often in the range of 1-5 mol% of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).[6]
-
-
Base and Solvent Optimization:
-
Rationale: The base activates the boronic acid, making it more nucleophilic for the transmetalation step.[5] The choice of base can significantly impact the reaction rate and yield.
-
Protocol: Screen inorganic bases like K₃PO₄ and Cs₂CO₃. Ensure the base is anhydrous and finely powdered. Solvents like dioxane, toluene, or a mixture of dioxane and water are commonly used.[9]
-
-
Strict Exclusion of Air and Water:
-
Rationale: Pd(0) catalysts are susceptible to oxidation, and the boronic acid can undergo protodeboronation in the presence of water.[3]
-
Protocol: Use Schlenk techniques or a glovebox. Degas solvents thoroughly by sparging with an inert gas for at least 30 minutes or by performing three freeze-pump-thaw cycles. Use oven-dried or flame-dried glassware.
-
Problem 2: Formation of Palladium Black
The appearance of a black precipitate (palladium black) is an indication of catalyst decomposition and agglomeration.[10]
-
Cause: This often occurs when the catalytic cycle is slow, allowing the active Pd(0) species to aggregate. This can be exacerbated by catalyst poisoning from the pyridine substrate.
-
Solution:
-
Increase Ligand to Metal Ratio: A higher concentration of the stabilizing ligand can help prevent the palladium from agglomerating.
-
Use a Pre-catalyst: Pre-catalysts are often more stable and can generate the active Pd(0) species more slowly and consistently throughout the reaction.
-
Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Finding the optimal temperature is key.
-
Experimental Protocols
Representative Protocol for Optimizing Catalyst Loading
This protocol provides a general guideline for a Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, see table for loading)
-
Ligand (e.g., SPhos, see table for loading)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium pre-catalyst, ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Effect of Catalyst Loading and Ligand Choice
The following table presents representative data for the optimization of a Suzuki-Miyaura reaction between a generic aryl bromide and this compound.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 24 | <10 |
| 2 | Pd₂(dba)₃ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 25 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 85 |
| 4 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 100 | 12 | 78 |
| 5 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 92 |
This data is illustrative and actual results may vary depending on the specific aryl halide used.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to effective troubleshooting.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The base plays a crucial role in the transmetalation step by forming a borate species [R-B(OH)₃]⁻, which is more nucleophilic and readily transfers its organic group to the palladium center.[11][12] For pyridine-containing substrates, the oxidative addition and reductive elimination steps can be hindered by catalyst inhibition, necessitating the use of specialized ligands to facilitate these processes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Technical Support Guide: Thermal Stability of 2-Methoxy-6-methylpyridine-3-boronic acid
Document ID: TSS-BA-4598-TS-V1
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 2-Methoxy-6-methylpyridine-3-boronic acid. It addresses common questions and troubleshooting scenarios related to the compound's thermal stability, ensuring robust and reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and stability of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, the compound should be stored under controlled conditions to minimize degradation. Based on manufacturer safety data sheets and best practices for boronic acids, we recommend the following:
-
Temperature: Store in a cool, dry place. Specific recommendations vary from 2-8°C to as low as -10°C.[1][2] For maximum shelf-life, storing at -10°C or -20°C is advisable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1][2] Boronic acids can be sensitive to air and moisture.
-
Container: Keep the container tightly sealed to prevent moisture ingress.[3][4]
-
Light: Protect from light, as photolytic degradation pathways can exist for some organic molecules.[5][6]
Q2: What is the primary degradation pathway for this compound when heated, and how does temperature accelerate it?
A2: The most significant thermal degradation pathway for this compound, like many arylboronic acids, is protodeboronation . This is a chemical reaction where the carbon-boron (C-B) bond is cleaved and replaced with a carbon-hydrogen (C-H) bond, resulting in the formation of 2-methoxy-6-methylpyridine and boric acid.[7]
Elevated temperatures provide the necessary activation energy to facilitate this C-B bond cleavage.[8] While this reaction can occur under various conditions (acidic, basic, or metal-catalyzed), thermal stress is a key accelerator.[9] In some synthetic procedures, protodeboronation is intentionally carried out at temperatures exceeding 100°C, highlighting the compound's susceptibility to heat.[9]
Q3: My cross-coupling reaction requires heating to 80-100°C. How can I minimize the degradation of my boronic acid?
A3: This is a common challenge. While heating is often necessary for reaction kinetics, it directly competes with the stability of the boronic acid. To mitigate degradation, consider the following strategies:
-
Use Fresh Reagent: Use a freshly opened bottle or a sample that has been properly stored to ensure its purity and integrity.
-
Minimize Reaction Time: Optimize your reaction to proceed as quickly as possible. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to high temperatures.
-
Inert Conditions: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (argon or nitrogen). This minimizes oxidative side reactions that can also be temperature-dependent.
-
Use a More Stable Derivative: For demanding high-temperature reactions, converting the boronic acid to its corresponding pinacol boronate ester is a highly effective strategy. Boronate esters are generally more robust and less susceptible to premature protodeboronation.[10][11]
Q4: I've noticed my boronic acid appears clumpy or has changed in appearance. Is it still usable?
A4: A change in physical appearance can indicate degradation. Boronic acids can dehydrate to form cyclic anhydrides known as boroxines, especially upon heating or prolonged storage in a dry environment. This is often a reversible process upon exposure to water or during reaction workup. However, it can alter the reagent's molecular weight and impact stoichiometry. If you observe significant changes, it is best to verify the compound's integrity using an analytical technique like NMR or HPLC before use.
Q5: Is the pinacol boronate ester of this compound a better alternative for my experiments?
A5: In many cases, yes. Arylboronic acid pinacol esters are widely used in cross-coupling chemistry due to their enhanced stability and moderate reactivity.[10] They are generally more resistant to on-column hydrolysis during chromatographic analysis and less prone to protodeboronation under thermal stress compared to the free boronic acids.[11][12] The trade-off is that the ester may exhibit slightly slower reaction kinetics, as it is believed that many esters first hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions.[11] If your reaction conditions are harsh or require prolonged heating, using the pinacol ester is a prudent choice.
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experimentation.
| Problem/Observation | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low or inconsistent yields in Suzuki-Miyaura coupling reactions. | 1. Degradation of Boronic Acid: The reagent may have degraded either in storage or during the reaction due to excessive heat. 2. Impure Starting Material: The boronic acid may contain significant amounts of its corresponding boroxine or protodeboronated byproduct. 3. Suboptimal Reaction Conditions: The base, solvent, or catalyst may not be suitable, or the temperature is causing degradation faster than the reaction rate. | 1. Verify Reagent Quality: Analyze your this compound by ¹H NMR or HPLC. Compare it to a reference standard if available. 2. Optimize Temperature & Time: Run a time-course experiment at a slightly lower temperature to find a balance between reaction rate and stability. 3. Switch to the Pinacol Ester: Synthesize or purchase the pinacol boronate ester of the compound for improved stability.[10] 4. Check Other Reagents: Ensure your solvent is anhydrous and degassed, and that your base and catalyst are active. |
| Appearance of a major byproduct identified as 2-methoxy-6-methylpyridine. | Protodeboronation: This is the direct result of the C-B bond cleavage, likely accelerated by thermal stress, moisture, or acidic/basic conditions.[7][8] | 1. Reduce Reaction Temperature: This is the most direct solution. 2. Buffer the Reaction: If your reaction generates acidic or basic byproducts, consider if a buffered system is appropriate to maintain a pH that is less conducive to protodeboronation. The stability of arylboronic acids is highly pH-dependent.[7] 3. Use Anhydrous Conditions: Meticulously dry all solvents and reagents to minimize water-mediated protodeboronation. |
| Poor peak shape (tailing) during HPLC analysis. | Interaction with Column: The boronic acid functional group can interact with residual silanol groups on standard silica-based HPLC columns, causing peak tailing.[13] On-Column Degradation: The boronic acid may be hydrolyzing or degrading during the chromatographic run.[12][13] | 1. Modify Mobile Phase: Lowering the mobile phase pH (e.g., to 2-3 with TFA or formic acid) can suppress the ionization of silanol groups.[13] 2. Use an End-Capped Column: Employ a high-quality, end-capped column to minimize accessible silanol groups.[13] 3. Shorten Analysis Time: Use a shorter column or a faster gradient to reduce the analyte's residence time on the column.[13] 4. Use Aprotic Diluent: Dissolve the sample in an aprotic solvent like acetonitrile to minimize hydrolysis before injection.[13] |
Section 3: Key Stability & Storage Data
The following table summarizes critical data for this compound.
| Parameter | Value / Recommendation | Source(s) |
| Molecular Formula | C₇H₁₀BNO₃ | |
| Molecular Weight | 166.97 g/mol | |
| Appearance | Solid | |
| Recommended Storage Temp. | 2-8°C, or -10°C for extended storage | [1] |
| Storage Conditions | Store under inert gas, tightly sealed, protected from light and moisture. | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids. | [4][14] |
| Primary Thermal Hazard | Protodeboronation (cleavage of C-B bond). | [7][9] |
Section 4: Experimental Protocols
These protocols provide standardized methods for assessing stability and preparing more stable derivatives.
Protocol A: HPLC-Based Method for Assessing Thermal Stability
This protocol allows for the quantitative assessment of the degradation of this compound at a given temperature over time.
-
Preparation of Stock Solution:
-
Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. This is your ~1 mg/mL stock solution.
-
-
Incubation:
-
Transfer 1 mL aliquots of the stock solution into several sealed HPLC vials.
-
Place the vials in a temperature-controlled heating block or oven set to the desired experimental temperature (e.g., 60°C, 80°C, 100°C).
-
Prepare a control vial to be kept at 4°C.
-
-
Time-Point Analysis:
-
At specified time points (e.g., t=0, 1h, 2h, 4h, 8h, 24h), remove one vial from the heating block and immediately quench it in an ice bath to stop further degradation.
-
The t=0 sample should be taken from the control vial or immediately after preparation.
-
-
HPLC Analysis:
-
Inject 5-10 µL of each time-point sample onto the HPLC system.
-
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5-10% B, ramp to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 270 nm.
-
-
-
Data Analysis:
-
Identify the peaks for this compound and its primary degradation product, 2-methoxy-6-methylpyridine.
-
Calculate the percentage of the remaining boronic acid at each time point relative to the t=0 sample. Plot the percentage remaining versus time to determine the degradation rate at that temperature.
-
Protocol B: General Procedure for Conversion to the Pinacol Boronate Ester
This protocol provides a method to enhance the stability of the boronic acid for use in thermally demanding reactions.
-
Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq).
-
Add pinacol (1.1 eq).
-
Add a suitable solvent such as toluene or hexane (~0.2 M concentration).
-
-
Reaction:
-
Heat the mixture to reflux. The water generated during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until all the starting boronic acid is consumed (typically 2-4 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude pinacol boronate ester can often be used directly in the next step. If purification is required, it can be achieved by column chromatography on silica gel or recrystallization.
-
-
Characterization:
-
Confirm the structure and purity of the resulting this compound pinacol ester by ¹H NMR, ¹¹B NMR, and mass spectrometry.
-
Section 5: Visualizing Degradation & Troubleshooting
Primary Thermal Degradation Pathway
The diagram below illustrates the primary degradation mechanism for this compound under thermal and/or aqueous conditions, leading to protodeboronation.
Caption: Primary thermal degradation pathway via protodeboronation.
Troubleshooting Workflow for Low Reaction Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low yields in reactions involving this compound.
Caption: Troubleshooting workflow for low reaction yields.
References
-
Safety Data Sheet - (2-Methoxy-6-methylpyridin-3-yl)boronic acid . Angene Chemical. (2021). [Link]
-
Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature . Australian Journal of Chemistry. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids . ResearchGate. (Accessed 2026). [Link]
-
Materials Safety Data Sheet - NHS-PEG-Pyridineboronic acid . Kamulin Biotech Co. (n.d.). [Link]
-
Scott, P. J. H., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface . Accounts of Chemical Research. [Link]
-
Kushwah, B. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities . Organic Process Research & Development. [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis . Journal of the American Chemical Society. [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study . ResearchGate. (Accessed 2026). [Link]
-
Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids . Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Wang, D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids . RSC Advances. [Link]
-
Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters . The Journal of Organic Chemistry. [Link]
-
Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters . ACS Publications. [Link]
-
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters . Semantic Scholar. (2013). [Link]
-
Ellwart, M., et al. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole . MDPI. [Link]
-
Kumar, A., et al. (2011). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC . ResearchGate. [Link]
-
Kabalka, G. W., et al. (2009). A Method for the Deprotection of Alkylpinacolyl Boronate Esters . National Institutes of Health. [Link]
-
Trying to remove a boronic acid in a workup. Help! . Reddit. (2017). [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts . PNAS. [Link]
-
2-Methoxy-6-phenylpyridine-3-boronic acid . PubChem. (n.d.). [Link]
-
Choi, Y., et al. (2024). Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model . Journal of Animal Science and Technology. [Link]
-
6-Methoxy-5-methylpyridine-3-boronic acid pinacol ester . PubChem. (n.d.). [Link]
-
This compound . AXEL. (n.d.). [Link]
-
Choi, Y., et al. (2024). Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model . Journal of Animal Science and Technology. [Link]
-
Choi, Y., et al. (2019). Efficacy and safety of a novel topical agent for gallstone dissolution: 2-methoxy-6-methylpyridine . ResearchGate. [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. ruixibiotech.com [ruixibiotech.com]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
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- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
troubleshooting failed reactions with 2-Methoxy-6-methylpyridine-3-boronic acid
Welcome to the technical support center for 2-Methoxy-6-methylpyridine-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during its use in cross-coupling reactions.
Section 1: Troubleshooting Guide for Failed Reactions
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols to overcome them.
Question 1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in low to no yield of the desired product?
Answer:
Low or non-existent yields in Suzuki-Miyaura couplings involving this compound can stem from several factors, often related to the specific structural features of this reagent. The primary culprits are typically steric hindrance, catalyst inhibition, and a competing side reaction known as protodeboronation.
Potential Causes & Solutions:
-
Steric Hindrance: The methoxy and methyl groups at the 2- and 6-positions of the pyridine ring create significant steric bulk around the boronic acid moiety. This can impede the crucial transmetalation step in the catalytic cycle.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can better accommodate sterically demanding substrates.[1]
-
-
Catalyst Inhibition: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation and hindering the catalytic cycle.[1][2]
-
Solution: Increasing the reaction temperature may help to mitigate catalyst inhibition. Additionally, the choice of a suitable ligand, as mentioned above, can also minimize this effect.
-
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material.[3][4] Pyridine boronic acids are particularly susceptible to this process.[4] The presence of water and certain bases can accelerate protodeboronation.[5]
-
Solution 1: Use of Milder Bases & Anhydrous Conditions: Strong bases in aqueous media can accelerate protodeboronation.[5] Consider switching to milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[5] Running the reaction under strictly anhydrous conditions can significantly reduce this side reaction by removing the primary proton source.[5]
-
Solution 2: "Slow Release" Strategy with MIDA Boronates: To circumvent the instability of the boronic acid, it can be converted to a more stable N-methyliminodiacetic acid (MIDA) boronate.[6][7] This air-stable derivative slowly releases the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition pathways like protodeboronation.[3][6]
-
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[5]
-
Solution: Ensure your palladium source and ligand are fresh and active. Consider using a more robust, air-stable precatalyst.[5]
-
Question 2: I am observing a significant amount of 2-methoxy-6-methylpyridine as a byproduct. What is causing this and how can I prevent it?
Answer:
The formation of 2-methoxy-6-methylpyridine is a direct result of protodeboronation, a common and often frustrating side reaction in Suzuki-Miyaura couplings involving heteroaromatic boronic acids.[3][4]
Causality and Mitigation Strategies:
Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[3] For basic heteroaromatic boronic acids like this compound, the mechanism can be complex. Under neutral pH conditions, these compounds can form a zwitterionic species that is highly susceptible to rapid protodeboronation.[3] Counterintuitively, the addition of either acid or base can sometimes slow this decomposition by shifting the equilibrium away from the reactive zwitterion.[3]
Troubleshooting Workflow for Protodeboronation:
Caption: Troubleshooting workflow for minimizing protodeboronation.
Recommended Protocol to Minimize Protodeboronation:
This protocol utilizes a MIDA boronate for a "slow release" strategy, which is particularly effective for unstable boronic acids.[7]
Step 1: Synthesis of the MIDA Boronate Ester
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in a suitable solvent like DMSO or DMF.
-
Heat the mixture at 80-100 °C for 1-2 hours.
-
Allow the reaction to cool, then precipitate the MIDA boronate by adding a non-polar solvent (e.g., diethyl ether or heptane).
-
Isolate the solid by filtration and dry under vacuum.
Step 2: Suzuki-Miyaura Coupling with the MIDA Boronate
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the 2-Methoxy-6-methylpyridine-3-MIDA boronate (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[4]
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a bulky phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (5:1).[7]
-
Heat the reaction to 80-110 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: Boronic acids can be sensitive to moisture and air, leading to decomposition.[6] It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A desiccator or a glovebox is ideal for long-term storage.
Q2: How can I assess the purity of my this compound?
A: The purity of boronic acids is crucial for successful reactions. Several analytical methods can be employed:
-
NMR Spectroscopy: ¹H and ¹¹B NMR are powerful tools to assess purity and check for the presence of impurities or decomposition products.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can be used to identify and quantify the boronic acid and any related impurities.[8][9]
-
Titration: A classic method involves titration with a standardized base, like sodium hydroxide, to determine the percentage of active boronic acid.[10]
Q3: Which palladium catalysts and ligands are most effective for coupling with this sterically hindered boronic acid?
A: Due to the steric hindrance from the ortho-substituents, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] More robust and active catalyst systems are required.
| Catalyst/Ligand Combination | Rationale |
| Pd(OAc)₂ or Pd₂(dba)₃ with Buchwald Ligands (SPhos, XPhos, RuPhos) | These bulky, electron-rich biarylphosphine ligands accelerate both oxidative addition and reductive elimination, overcoming steric barriers.[1][5] |
| Palladacycle Precatalysts (e.g., G2, G3, G4 Palladacycles) | These are air- and moisture-stable precatalysts that efficiently generate the active Pd(0) species in solution, providing high catalytic activity.[5] |
| Pd catalysts with N-Heterocyclic Carbene (NHC) Ligands | NHC ligands are strong sigma-donors that form very stable and highly active palladium complexes, often effective for challenging couplings.[1] |
Q4: What is the impact of the base and solvent choice on the reaction's success?
A: The base and solvent system is critical and highly interdependent.[5][11]
-
Base: The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species.[2][12] For challenging substrates, stronger, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker aqueous bases.[13] However, very strong bases can promote protodeboronation.[5]
-
Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are commonly used. The water can play a role in dissolving the base and facilitating the formation of the active boronate species.[14] However, for substrates prone to protodeboronation, anhydrous conditions are preferable.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. zzylchem.com [zzylchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Scientist's Guide to 2-Methoxy-6-methylpyridine-3-boronic acid
Welcome to the technical support center dedicated to 2-Methoxy-6-methylpyridine-3-boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. The unique substitution pattern of this reagent—featuring both an ortho-methoxy group and a pyridine nitrogen—presents specific challenges in palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice and practical protocols to help you overcome these hurdles and achieve optimal reactivity in your experiments.
Troubleshooting Guide: Overcoming Common Reactivity Issues
This section addresses specific problems you may encounter during Suzuki-Miyaura coupling reactions. The solutions provided are based on mechanistic principles and validated experimental strategies.
Q1: My Suzuki-Miyaura coupling is resulting in low or no product conversion. What are the primary causes and how can I troubleshoot this?
A1: Low conversion when using this compound is a common issue that typically stems from a combination of steric hindrance and catalyst inhibition.[1] The methoxy group at the C2 position sterically encumbers the boronic acid at C3, impeding the crucial transmetalation step in the catalytic cycle.[2][3] Additionally, the basic nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[1]
Here is a systematic approach to improving your reaction yield:
-
Re-evaluate Your Catalyst and Ligand System: This is the most critical factor. Standard, less bulky catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective for hindered substrates like this one.[1]
-
Actionable Recommendation: Switch to a catalyst system known for coupling sterically demanding substrates. Modern biarylphosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are essential.[1][4] These ligands are both bulky and electron-rich, which promotes the formation of a highly reactive, coordinatively unsaturated Pd(0) species that can more readily undergo oxidative addition and reductive elimination.[1]
-
-
Optimize the Base: The base is required to activate the boronic acid, but an inappropriate choice can hinder the reaction or promote side reactions.
-
Actionable Recommendation: Use a moderately strong inorganic base. Potassium phosphate (K₃PO₄) is often an excellent choice for challenging Suzuki couplings.[4] Cesium carbonate (Cs₂CO₃) can also be effective. Avoid strong organic bases or hydroxides which can aggressively promote decomposition.
-
-
Check Reagent Purity and Inert Atmosphere: Palladium catalysts are sensitive to oxygen, and boronic acids can degrade with moisture.
-
Actionable Recommendation: Ensure your boronic acid is pure and dry. Crucially, your solvent must be thoroughly degassed (e.g., via sparging with argon or nitrogen, or several freeze-pump-thaw cycles) to remove dissolved oxygen, which can oxidize and deactivate the active Pd(0) catalyst.[5][6] Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Q2: I'm observing a significant amount of 2-Methoxy-6-methylpyridine as a byproduct. How can I prevent this protodeboronation?
A2: The formation of 2-Methoxy-6-methylpyridine indicates that protodeboronation is occurring. This is a common and often competitive side reaction where the carbon-boron bond is cleaved by a proton source (like water), replacing the boronic acid with a hydrogen atom.[7] Heteroaryl boronic acids are particularly susceptible to this decomposition pathway, which is often accelerated by the basic conditions required for the Suzuki coupling.[7][8]
Here are strategies to minimize protodeboronation:
-
Use a More Stable Boron Species: Boronic acids exist in equilibrium with their anhydrides (boroxines) and can be unstable. Using a more stable derivative can provide a "slow release" of the active boronic acid into the reaction.
-
Actionable Recommendation: If direct coupling fails, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (-B(pin)) or an N-methyliminodiacetic acid (MIDA) boronate.[8][9] These derivatives exhibit greater stability towards protodeboronation and hydrolyze in situ to generate the boronic acid under the reaction conditions.
-
-
Select a Milder Base: The rate of protodeboronation is highly dependent on the base used.
-
Accelerate the Productive Coupling: The best way to avoid a side reaction is to ensure the desired reaction is much faster.
-
Actionable Recommendation: Employ a highly active catalyst system (see Q1) that promotes rapid catalytic turnover.[12][13] A faster consumption of the boronic acid in the productive Suzuki cycle will leave less time for it to decompose via protodeboronation. Running the reaction at a slightly elevated temperature (e.g., 80-110 °C) with a powerful catalyst can favor the desired pathway.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing low-yield reactions with this compound.
Caption: Troubleshooting workflow for Suzuki-Miyaura couplings.
Recommended Reaction Parameters
Success with this substrate is highly dependent on the judicious selection of reagents. The table below summarizes starting points for reaction optimization.
| Parameter | Recommendation | Rationale & Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Paired with an appropriate ligand, these Pd(II) and Pd(0) sources are effective at initiating the catalytic cycle. Alternatively, use integrated precatalysts like XPhos-Pd-G3.[5] |
| Ligand | SPhos , XPhos , or other bulky biarylphosphines | CRITICAL. These ligands accelerate the rate-limiting steps (oxidative addition, reductive elimination) and are essential for coupling sterically hindered partners.[1][4] |
| Base | K₃PO₄ or Cs₂CO₃ | Provides the necessary activation of the boronic acid for transmetalation. K₃PO₄ is often a good balance of reactivity and minimizing protodeboronation.[4][14] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Aprotic solvents are standard. A small amount of water is often necessary for the activity of the base and to facilitate transmetalation. Solvents must be degassed. [15][16] |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required to overcome the activation energy for this challenging coupling. |
| Boronic Acid Equiv. | 1.2 - 1.5 equivalents | Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential decomposition.[15] |
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism highlights the specific challenges posed by this compound.
Caption: The Suzuki-Miyaura catalytic cycle.
Frequently Asked Questions (FAQs)
-
Q: How should I properly store and handle this compound?
-
A: Like most boronic acids, this reagent is sensitive to moisture and atmospheric oxygen over long periods. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (nitrogen or argon). It is common for boronic acids to contain varying amounts of their corresponding anhydride (a boroxine), which does not typically inhibit the reaction as it converts to the active monomeric acid under the basic reaction conditions.[17]
-
-
Q: What is the specific role of the ortho-methoxy group?
-
A: The ortho-methoxy group has a dual electronic and steric effect. Electronically, it is an electron-donating group, which alters the electronic properties of the pyridine ring.[18] Physically, and more importantly for reactivity, its proximity to the boronic acid creates significant steric hindrance, which is the primary reason this substrate requires specialized bulky ligands to facilitate the transmetalation step of the Suzuki-Miyaura reaction.[19][20]
-
-
Q: Can I use this boronic acid in other types of cross-coupling reactions?
-
A: While the Suzuki-Miyaura reaction is by far the most common and well-documented application for boronic acids, they can participate in other transformations.[21] However, due to the inherent challenges with this specific substrate, optimizing conditions for other coupling reactions would likely require significant empirical screening. For synthetic planning, the Suzuki-Miyaura coupling remains the most reliable and predictable application.
-
General Experimental Protocol
The following is a generalized starting protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Note: This protocol must be optimized for your specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.3 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and the chosen ligand (e.g., SPhos, 4-8 mol%).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-4 mol%).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask under vacuum and backfill with high-purity argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.[16]
-
-
Solvent Addition:
-
Using a syringe, add the previously degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 v/v) to the flask. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[16]
-
References
-
Various Authors. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]
-
Stella, L. A., & Li, J. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 47(26), 4849-4853. Retrieved from [Link]
-
Bremner, J. B., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(23), 9239-9248. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Li, A. Y. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Retrieved from [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. Retrieved from [Link]
-
Frontier Specialty Chemicals. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Pyridinylboronic acid. PubChem Compound Database. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. Retrieved from [Link]
-
Reddit r/Chempros. (2022). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
Maron, L., et al. (2018). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. Physical Chemistry Chemical Physics, 20(3), 1535-1546. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 6(11), 7475-7489. Retrieved from [Link]
-
Ser, C. T., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Retrieved from [Link]
-
Rzonsowska, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2379-2388. Retrieved from [Link]
-
Knapp, D. M., et al. (2012). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 134(35), 14314-14317. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]
-
Various Authors. (2023). Reactivity of boronic acids: past and present. ResearchGate. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
Li, A. Y. (2000). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 65(9), 2847-2850. Retrieved from [Link]
-
PubChem. (n.d.). (2-Methoxy-3-pyridyl)boronic acid. Retrieved from [Link]
-
Reddit r/Chempros. (2023). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Dąbrowski, M., et al. (2018). The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. Retrieved from [Link]
-
Yamamoto, H., et al. (2012). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications, 48(89), 11005-11007. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
challenges in coupling sterically hindered substrates with 2-Methoxy-6-methylpyridine-3-boronic acid
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates and 2-Methoxy-6-methylpyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific yet valuable coupling. We will explore common issues, provide evidence-based troubleshooting strategies, and explain the chemical principles behind our recommendations.
Introduction: The Dual Challenge
The coupling of this compound with sterically hindered partners (e.g., di-ortho-substituted aryl halides) presents a dual challenge. First, the steric bulk on the coupling partner physically impedes the key steps of the catalytic cycle, namely transmetalation and reductive elimination.[1][2] Second, the boronic acid itself introduces complexities. The pyridine nitrogen can act as a Lewis base, coordinating to the palladium catalyst and potentially inhibiting its activity.[3][4] Furthermore, heteroaryl boronic acids are often prone to competitive protodeboronation, a side reaction that consumes the starting material and reduces yield.[3][5]
This guide provides a systematic approach to overcoming these obstacles through rational selection of catalysts, ligands, bases, and reaction conditions.
Troubleshooting Guide
Question 1: My reaction shows low to no conversion. What are the primary factors to investigate?
Low or no yield is the most common issue. A systematic diagnosis is crucial. The problem often lies in an inefficient catalytic cycle, catalyst inhibition, or degradation of starting materials.
Probable Causes & Solutions:
-
Ineffective Catalyst System for Steric Hindrance: Standard catalysts like those using PPh₃ ligands are often ineffective for sterically demanding substrates.[6] The oxidative addition may be slow, but more commonly, the transmetalation and reductive elimination steps are severely hindered.
-
Solution: Employ a catalyst system featuring bulky, electron-rich phosphine ligands. These are essential for promoting the reaction between sterically congested partners.[1] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and other specialized ligands like AntPhos are highly effective because they stabilize the catalytically active monoligated Pd(0) species, which is necessary to accommodate bulky substrates, and accelerate the rate-limiting reductive elimination step.[3][7]
-
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen of your boronic acid can coordinate to the palladium center, leading to catalyst deactivation.[3][8]
-
Solution: The use of bulky ligands, as mentioned above, also helps mitigate this issue. The steric bulk around the palladium center can disfavor the coordination of the pyridine nitrogen. In some cases, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can overcome partial inhibition.[3]
-
-
Inadequate Base Strength: For hindered couplings, the choice of base is critical. Weaker bases like Na₂CO₃ may not be sufficient to promote the formation of the active boronate species required for efficient transmetalation.
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, which can lead to oxidation and deactivation, often manifesting as homocoupling of the boronic acid.[6][10]
-
Solution: Ensure rigorous degassing of all solvents and the reaction vessel. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[11]
-
Caption: A decision tree for troubleshooting low-yield reactions.
Question 2: I'm observing significant protodeboronation of my this compound. How can I prevent this?
Protodeboronation is the hydrolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom. Heteroaryl boronic acids, particularly pyridyl boronic acids, are notoriously susceptible to this side reaction, which is often promoted by water and strong bases.[3][11]
Probable Causes & Solutions:
-
Presence of Water: The Suzuki reaction often uses aqueous bases, but this water can facilitate the undesired hydrolysis of the boronic acid.
-
Solution 1: Use a Boronic Ester. Convert the boronic acid to a more stable ester, such as a pinacol (BPin) or neopentyl glycol ester. These are significantly more resistant to hydrolysis.[3][7] The active boronate for transmetalation is still formed in situ, but the bulk starting material is protected.
-
Solution 2: Anhydrous Conditions. While more demanding, running the reaction under strictly anhydrous conditions can suppress protodeboronation. This involves using dry solvents and a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK).[5] The addition of trimethyl borate can sometimes enhance reaction rates under these conditions.[5]
-
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can exacerbate protodeboronation.
-
Solution: Use a more active catalyst system (see Q1) that allows the reaction to proceed at a lower temperature (e.g., 60-80 °C instead of >100 °C) and for a shorter duration.[8]
-
| Strategy | Method | Key Considerations |
| Protect the Boronic Acid | Convert to Pinacol Ester (BPin) | Ester is more stable; may require slightly different conditions for activation.[3] |
| Remove Water | Use anhydrous solvents and base (e.g., TMSOK) | Requires rigorous drying of all reagents and glassware.[5] |
| Increase Reaction Rate | Employ a highly active catalyst/ligand system | A faster forward reaction outcompetes the decomposition pathway.[8] |
Frequently Asked Questions (FAQs)
Q1: Why are bulky, electron-rich phosphine ligands so critical for this coupling?
The success of coupling sterically hindered substrates hinges on accelerating the key steps of the catalytic cycle. Bulky, electron-rich ligands, like the Buchwald biarylphosphines, play several crucial roles:[12][13][14]
-
Promote Reductive Elimination: This is often the rate-limiting step for hindered substrates. The steric bulk of the ligand forces the two organic groups on the palladium into a conformation that facilitates the C-C bond-forming reductive elimination, regenerating the Pd(0) catalyst.[1]
-
Facilitate Oxidative Addition: The electron-donating nature of these ligands increases the electron density on the palladium center, making it more nucleophilic and accelerating its addition to the aryl halide.[15]
-
Stabilize the Active Catalyst: They form stable, yet highly reactive, monoligated Pd(0) complexes, which are necessary to bring two bulky coupling partners together at the metal center.[7]
Caption: A simplified Suzuki cycle with a bulky ligand (L).
Q2: When should I choose a pre-catalyst versus generating the catalyst in-situ?
A pre-catalyst is a stable, well-defined Pd(II) complex that is readily activated under the reaction conditions to generate the active Pd(0) species.
-
In-situ Generation (e.g., Pd₂(dba)₃ + Ligand): This approach offers more flexibility in varying the ligand-to-metal ratio but can be less reproducible. It requires careful handling of the air-sensitive Pd(0) source and precise measurement of both components.[16] It is a viable option but may require more optimization.
Q3: What is a good starting point for a general experimental protocol?
For a challenging coupling between a di-ortho-substituted aryl bromide and this compound pinacol ester, the following protocol serves as a robust starting point.
Experimental Protocol: Optimized Conditions for Hindered Coupling
Materials:
-
Sterically Hindered Aryl Bromide (1.0 equiv)
-
This compound pinacol ester (1.5 equiv)
-
XPhos Pd G3 pre-catalyst (2-4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene/Water (e.g., 10:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid pinacol ester (1.5 equiv), K₃PO₄ (3.0 equiv), and the XPhos Pd G3 pre-catalyst (0.02-0.04 equiv).
-
Degassing: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for consumption of the aryl halide and formation of the product.
-
Work-up: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 1-3. Retrieved from [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
-
ACS Publications. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
NIH. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Retrieved from [Link]
-
NIH. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
PubMed. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]
-
PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]
-
ACS Publications. (2016). Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordination Chemistry. Retrieved from [Link]
-
Reddit. (n.d.). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
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MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
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Reddit. (n.d.). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
Reddit. (n.d.). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
ResearchGate. (n.d.). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
NIH. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
ACS Publications. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
NIH. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
Arkat USA. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
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- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Suzuki Coupling of Pyridine Boronic Acid Isomers
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The incorporation of nitrogen-containing heterocycles, particularly the pyridine moiety, is a cornerstone of modern medicinal chemistry. Pyridine boronic acids serve as critical building blocks in this endeavor, yet not all isomers are created equal. Their reactivity in Suzuki coupling is profoundly influenced by the position of the boronic acid group on the pyridine ring. This guide provides an in-depth comparison of the reactivity of 2-, 3-, and 4-pyridine boronic acid isomers, supported by experimental insights and mechanistic understanding to empower you to navigate the nuances of your next synthesis.
The Suzuki-Miyaura Coupling: A Brief Overview
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoborane (typically a boronic acid or its ester) and an organohalide, catalyzed by a palladium(0) complex. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of both coupling partners significantly impacts the efficiency of this cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of base is critical as it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1][2]
Isomeric Reactivity: A Tale of Three Pyridines
The position of the boronic acid group on the pyridine ring dictates the electronic properties and steric environment of the C-B bond, leading to significant differences in reactivity and stability.
| Isomer | General Reactivity | Key Challenges |
| 2-Pyridineboronic Acid | Low | Catalyst inhibition, rapid protodeboronation, instability.[3][4] |
| 3-Pyridineboronic Acid | High | Generally well-behaved, but can be sensitive to reaction conditions.[5] |
| 4-Pyridineboronic Acid | High | Good reactivity, but can be susceptible to side reactions like phenylation from phosphine ligands.[6] |
The "2-Pyridyl Problem": A Notorious Challenge
The Suzuki coupling of 2-pyridine boronic acid is notoriously difficult, a phenomenon often referred to as the "2-pyridyl problem".[3][4] This is attributed to several factors:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen, being ortho to the boronic acid, can chelate to the palladium catalyst. This coordination can inhibit the catalytic cycle, leading to poor or no conversion.[4][7]
-
Rapid Protodeboronation: 2-Pyridine boronic acid is highly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water or alcohol solvents), leading to the formation of pyridine.[8][9][10][11] Kinetic studies have shown that 2-pyridyl boronic acid undergoes rapid protodeboronation, especially at neutral pH, via the fragmentation of a zwitterionic intermediate.[8][9][10] In contrast, 3- and 4-pyridyl boronic acids are significantly more stable under similar conditions.[11]
-
Instability: The inherent instability of 2-pyridine boronic acid makes it difficult to handle and store, often leading to inconsistent results.[3][12]
Caption: Challenges and solutions associated with the "2-pyridyl problem".
Strategies to Overcome the 2-Pyridyl Problem
To achieve successful couplings with 2-pyridine boronic acid derivatives, several strategies have been developed:
-
Use of Stable Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, is a common and effective strategy.[4][10] These esters are more resistant to protodeboronation and release the boronic acid slowly in situ.
-
Highly Active Catalyst Systems: The use of highly active palladium catalysts, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs), can accelerate the desired coupling reaction, outcompeting the protodeboronation pathway.[13][14][15]
-
Careful Selection of Reaction Conditions:
-
Base: The choice and amount of base are crucial. Strong, non-aqueous bases are often preferred.[1]
-
Solvent: Anhydrous solvents can help to minimize protodeboronation.[2]
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate decomposition. Microwave-assisted heating can sometimes provide rapid and efficient coupling.[4]
-
3-Pyridineboronic Acid: The Reliable Workhorse
3-Pyridineboronic acid is generally a well-behaved and reliable coupling partner in Suzuki reactions.[5] The boronic acid group is electronically and sterically unencumbered by the pyridine nitrogen, leading to predictable reactivity.
-
Electronic Effects: The nitrogen atom at the 1-position is electron-withdrawing, which can influence reactivity, but typically does not pose the same challenges as the 2-isomer.
-
Stability: It is significantly more stable towards protodeboronation than its 2-pyridyl counterpart.[11]
-
Reaction Conditions: Standard Suzuki coupling conditions, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ as the catalyst and aqueous carbonate or phosphate bases, are often effective.[5][16]
4-Pyridineboronic Acid: Highly Reactive with a Caveat
Similar to the 3-isomer, 4-pyridineboronic acid exhibits good reactivity and is widely used in the synthesis of pharmaceuticals and other functional molecules.[6][17][18]
-
Reactivity: The para-position of the boronic acid relative to the nitrogen atom results in favorable electronic properties for the transmetalation step. High yields are often achievable under optimized conditions.[6]
-
A Note on Side Reactions: One potential issue with 4-pyridineboronic acid, particularly when using phosphine-based ligands like triphenylphosphine (PPh₃), is the formation of phenylated byproducts.[6] This occurs through competitive coupling of phenyl groups from the ligand. Careful selection of the catalyst and ligand system can minimize this impurity.
Experimental Protocols: A Starting Point for Optimization
The following protocols are intended as a general starting point. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki Coupling of 3- and 4-Pyridineboronic Acids
-
To a reaction vessel, add the aryl halide (1.0 equiv), pyridine boronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of dioxane/water or toluene/ethanol/water).
-
Heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Modified Procedure for 2-Pyridineboronic Acid Derivatives (Using a Pinacol Ester)
-
To a microwave reaction vessel, add the aryl halide (1.0 equiv), 2-pyridineboronic acid pinacol ester (1.2-1.5 equiv), a highly active palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, 1-3 mol%), and a strong, non-aqueous base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Seal the vessel and purge with an inert gas.
-
Add a degassed, anhydrous solvent (e.g., dioxane or THF).
-
Heat the reaction in a microwave reactor to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
Work-up and purify as described in the general procedure.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling reactions.
Conclusion
The reactivity of pyridine boronic acid isomers in Suzuki-Miyaura coupling follows a clear trend: 3- and 4-pyridineboronic acids are generally robust and highly reactive, while the 2-isomer presents significant challenges due to catalyst inhibition and rapid protodeboronation. By understanding the underlying mechanistic principles and employing tailored strategies—such as the use of stable boronate esters and highly active catalysts for the 2-isomer—researchers can successfully incorporate any of these valuable building blocks into their synthetic targets. As with any catalytic reaction, empirical optimization for each specific substrate combination remains the key to achieving high yields and purity.
References
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - J-Stage. (n.d.). Retrieved from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). ChemCatChem. Retrieved from [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). Angewandte Chemie International Edition. Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation - SciSpace. (n.d.). Retrieved from [Link]
-
Edinburgh Research Explorer - Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation - Account. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation - ResearchGate. (2016). Retrieved from [Link]
-
Protodeboronation - Wikipedia. (n.d.). Retrieved from [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - Research Explorer - The University of Manchester. (2016). Retrieved from [Link]
-
Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC - PubMed Central. (2017). Retrieved from [Link]
-
| Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023). Retrieved from [Link]
-
The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. - ResearchGate. (2004). Retrieved from [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. (n.d.). Retrieved from [Link]
-
The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis. (n.d.). Retrieved from [Link]
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- 6. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
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- 17. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]
- 18. nbinno.com [nbinno.com]
A Comparative Guide to the Electronic Effects of Substituents on Pyridine Boronic Acid Reactivity in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and drug development professionals, the pyridine scaffold is a cornerstone of modern molecular design. Its incorporation into complex molecules, often facilitated by the robust and versatile Suzuki-Miyaura cross-coupling reaction, can significantly influence pharmacological activity. Pyridine boronic acids are indispensable reagents in this context, yet their reactivity is exquisitely sensitive to the electronic environment of the pyridine ring. This guide provides an in-depth comparative analysis of how substituents on the pyridine ring modulate the reactivity of pyridine boronic acids, supported by experimental data to inform your synthetic strategies.
The Suzuki-Miyaura Catalytic Cycle: A Quick Primer
Understanding the influence of substituents begins with a grasp of the Suzuki-Miyaura catalytic cycle. The key step influenced by the electronic nature of the boronic acid is transmetalation , where the organic group is transferred from boron to the palladium catalyst. The nucleophilicity of the carbon atom attached to the boron is a critical factor in the efficiency of this step.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle. The transmetalation step is critically influenced by the electronic properties of the pyridine boronic acid.
The "2-Pyridyl Problem": A Positional Isomerism Challenge
The position of the boronic acid moiety on the pyridine ring dramatically impacts reactivity. The "2-pyridyl problem" is a well-documented phenomenon where 2-pyridyl boronic acids exhibit significantly lower reactivity and stability compared to their 3- and 4-substituted isomers. This is attributed to two primary factors:
-
Catalyst Inhibition: The lone pair of the pyridine nitrogen at the 2-position can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Protodeboronation: 2-Pyridyl boronic acids are often more susceptible to protodeboronation, a decomposition pathway where the carbon-boron bond is cleaved.
To circumvent these issues, more stable derivatives such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates are frequently employed for 2-pyridyl substrates.
Comparative Analysis of Substituent Electronic Effects
The electronic nature of substituents on the pyridine ring directly influences the nucleophilicity of the carbon-boron bond, thereby affecting the rate of transmetalation and the overall reaction yield.
Electron-Donating Groups (EDGs)
Electron-donating groups, such as methoxy (-OCH₃) and alkyl groups, increase the electron density on the pyridine ring. This, in turn, enhances the nucleophilicity of the carbon atom attached to the boron, generally leading to a faster transmetalation step and higher reaction yields.
Electron-Withdrawing Groups (EWGs)
Conversely, electron-withdrawing groups, such as chloro (-Cl) and trifluoromethyl (-CF₃), decrease the electron density of the pyridine ring. This reduces the nucleophilicity of the carbon-boron bond, which can slow down the transmetalation step and potentially lead to lower yields. However, the effect of EWGs can be more complex, as they also make the pyridine ring more susceptible to oxidative addition if it is the halide partner. When the substituted pyridine is the boronic acid partner, strong EWGs generally necessitate more forcing reaction conditions or highly active catalyst systems.
Experimental Data: A Comparative Overview
The following tables summarize experimental data from various studies, providing a comparative look at the performance of substituted pyridine boronic acids in Suzuki-Miyaura coupling reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
Table 1: Comparison of Electron-Donating vs. Electron-Withdrawing Substituents on 5-Substituted Pyridyl Boronic Acids
| Pyridyl Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Methoxy-5-pyridylboronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | 84 | [1] |
| 2-Chloro-5-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | Reflux | 55 | [2] |
Analysis: The electron-donating methoxy group in 2-methoxy-5-pyridylboronic acid leads to a significantly higher yield compared to the electron-withdrawing chloro group in 2-chloro-5-pyridylboronic acid under similar conditions, illustrating the general trend of EDGs enhancing reactivity.[1][2]
Table 2: Reactivity of a Highly Electron-Deficient Pyridine Boronic Ester
| Pyridyl Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester | Bromobenzene | Pd(dppf)Cl₂ | CsF | 1,4-Dioxane | 80 | 95 | [3][4] |
| 2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ | CsF | 1,4-Dioxane | 80 | 92 | [3][4] |
| 2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester | 4-Bromobenzonitrile | Pd(dppf)Cl₂ | CsF | 1,4-Dioxane | 80 | 72 | [3][4] |
Analysis: Despite the presence of two strong electron-withdrawing trifluoromethyl groups, the use of a stable pinacol ester and a suitable catalyst system allows for high yields in the coupling with both electron-neutral, electron-rich, and electron-poor aryl bromides.[3][4] This demonstrates that challenges posed by EWGs can be overcome with optimized reaction conditions.
Experimental Protocols
The following are representative protocols for Suzuki-Miyaura cross-coupling reactions with substituted pyridine boronic acids. These should be considered as starting points, and optimization may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Substituted Pyridyl Boronic Acid
Figure 2: A typical workflow for a Suzuki-Miyaura coupling reaction with a pyridine boronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted pyridine boronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, pyridine boronic acid, base, and palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The electronic nature of substituents on pyridine boronic acids plays a pivotal role in their reactivity in Suzuki-Miyaura cross-coupling reactions. A clear understanding of these effects is crucial for the rational design of synthetic routes.
-
Electron-donating groups generally enhance reactivity and lead to higher yields.
-
Electron-withdrawing groups tend to decrease reactivity, often necessitating more robust catalyst systems and optimized reaction conditions.
-
The position of the boronic acid is a critical determinant of stability and reactivity, with 2-pyridyl boronic acids presenting unique challenges.
-
The use of stable boronic acid derivatives , such as pinacol esters, is a valuable strategy for overcoming the inherent instability of some pyridine boronic acids.
By leveraging these principles and the experimental data provided, researchers can make more informed decisions in the selection of reagents and reaction conditions, ultimately accelerating the synthesis of novel pyridine-containing molecules for a wide range of applications.
References
A Senior Application Scientist's Guide: 2-Methoxy-6-methylpyridine-3-boronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and process development professionals, the selection of the correct building block is a critical decision that dictates the efficiency, reproducibility, and ultimate success of a synthetic campaign. The introduction of substituted pyridine moieties is a cornerstone of modern drug discovery. In this guide, we provide an in-depth comparison of two widely used reagents for this purpose: 2-Methoxy-6-methylpyridine-3-boronic acid and its corresponding pinacol ester . This analysis moves beyond surface-level characteristics to explore the fundamental trade-offs in stability, reactivity, and handling, supported by mechanistic insights and practical, field-proven protocols.
Part 1: The Stability Paradigm: A Tale of Two Boron Species
The core difference between a boronic acid and its pinacol ester lies in a fundamental compromise between latent reactivity and practical stability. While the boronic acid is often the more directly reactive species, its handling and storage can be problematic. The pinacol ester, conversely, offers exceptional stability at the cost of requiring an additional activation step.
This compound: The free boronic acid is a trifunctional molecule with a vacant p-orbital on the boron atom, making it a Lewis acid.[1] This inherent reactivity is also the source of its instability. It is susceptible to two primary degradation pathways:
-
Dehydration to Boroxines: Under anhydrous conditions or upon heating, three molecules of boronic acid can spontaneously lose three molecules of water to form a stable six-membered cyclic trimer called a boroxine.[2] This process alters the stoichiometry and can complicate reaction kinetics.
-
Protodeboronation: This is the most significant liability, especially for electron-rich or heteroaromatic systems.[2][3] The carbon-boron bond can be cleaved by acidic protons (even from water or alcohols), particularly under the aqueous basic conditions common to Suzuki couplings, replacing the boronic acid group with a hydrogen atom.[4] This is a non-productive side reaction that consumes the starting material and reduces yield. Pyridyl systems are particularly known for this instability.[5]
This compound Pinacol Ester: By reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol), a five-membered dioxaborolane ring is formed. This structure provides a robust shield for the boron atom.
-
Enhanced Stability: The pinacol group sterically and electronically protects the C-B bond, dramatically reducing susceptibility to both boroxine formation and protodeboronation.[2][6][7] This translates to a significantly longer shelf-life and greater reliability.[2][8]
-
Improved Handling & Purification: Pinacol esters are generally stable, crystalline solids that are less polar than their boronic acid counterparts.[8][9][10] This makes them far easier to handle, weigh, and purify by standard techniques like silica gel chromatography, where free boronic acids often streak or decompose.[5][11][12]
Data Summary 1: Physicochemical and Stability Comparison
| Feature | This compound | This compound Pinacol Ester | Causality & Expert Insight |
| Typical Form | Crystalline solid, can be hygroscopic | Crystalline, bench-stable solid | The pinacol ester's robust cyclic structure leads to more predictable and stable solid-state properties. |
| Handling | Requires careful handling, often under inert atmosphere for long-term storage | Easy to handle in air for routine procedures | Reduced sensitivity to moisture and oxygen simplifies weighing and transfer, improving reproducibility.[2] |
| Stability | Moderate to low; susceptible to degradation | High; excellent long-term stability | Protection of the boron center prevents common decomposition pathways seen in free boronic acids.[6][7] |
| Purification | Challenging via chromatography (streaking, decomposition) | Straightforward via chromatography or recrystallization | Lower polarity and higher stability make the pinacol ester behave much more predictably on silica gel.[5][9] |
| Key Instability | Protodeboronation & Boroxine Formation | Generally stable; hydrolysis is a reversible process | The C-B bond in the free acid is exposed, whereas the pinacol ester's bond is sterically shielded.[2][5] |
Part 2: Reactivity & Mechanistic Considerations in Suzuki-Miyaura Coupling
While the pinacol ester wins on stability, the story becomes more nuanced when considering reaction kinetics and mechanism. The choice of reagent directly impacts the conditions required to achieve an efficient catalytic cycle.
The generally accepted Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition of an aryl halide to a Pd(0) species, transmetalation of the organic group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The transmetalation step is where the nature of the boron reagent is most critical.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Boronic Acid Pathway: The free boronic acid is activated by a base (e.g., OH⁻, OR⁻) to form a tetrahedral boronate "ate" complex, [R-B(OH)₃]⁻. This complex is significantly more nucleophilic than the neutral trigonal acid, enabling the efficient transfer of the pyridyl group to the palladium center.[13]
Pinacol Ester Pathway: The role of the pinacol ester is more complex. For a long time, it was believed that the ester must first undergo base-mediated hydrolysis to the free boronic acid in situ before transmetalation could occur.[6][10] However, recent mechanistic studies have provided compelling evidence that boronic esters can, under certain conditions, transmetalate directly without prior hydrolysis.[4][14][15]
This leads to two potential productive pathways for the pinacol ester, the choice of which is influenced by factors like the base, solvent system (presence of water), and steric hindrance.
Caption: Activation Pathways for Pinacol Esters in Suzuki Coupling.
Data Summary 2: Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | This compound Pinacol Ester | Causality & Expert Insight |
| Reaction Rate | Generally faster | Often slower | The boronic acid can directly form the active 'ate' complex. The ester may rely on the slower hydrolysis step, which can be rate-limiting.[7][10] |
| Typical Yields | Variable; can be high but susceptible to degradation | Often higher and more reproducible | The ester's stability minimizes loss to protodeboronation, leading to cleaner reactions and higher isolated yields, especially in difficult couplings.[2] |
| Side Reactions | Protodeboronation, Homocoupling | Generally cleaner reactions | Slow, controlled release of the active species from the stable ester reservoir can suppress side reactions that occur at high concentrations of boronic acid. |
| Conditions | Requires base | Requires strong base and often a protic source (e.g., H₂O) | The presence of water is often crucial to facilitate the hydrolysis of the ester to the more reactive boronic acid.[16] |
Part 3: Field-Proven Experimental Protocols
The following protocols represent typical starting points for the Suzuki-Miyaura coupling of an aryl bromide with each reagent.
Scientist's Note: The choice of palladium source, ligand, base, and solvent is highly substrate-dependent. The conditions below are robust starting points. SPhos is often an excellent ligand for heteroaromatic couplings. K₃PO₄ is a competent base for promoting pinacol ester hydrolysis. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.
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A Comparative Guide to Pyridine Synthesis: Exploring Strategic Alternatives to 2-Methoxy-6-methylpyridine-3-boronic Acid
Introduction: The Ubiquitous Pyridine Scaffold and the Need for Synthetic Versatility
The pyridine ring is a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Its prevalence drives a continuous demand for efficient and versatile synthetic methods. For years, the Suzuki-Miyaura cross-coupling reaction, utilizing reagents like 2-methoxy-6-methylpyridine-3-boronic acid, has been a workhorse for constructing C-C bonds and assembling complex pyridine-containing molecules. This approach is valued for its reliability and functional group tolerance.
However, the dynamic landscape of drug discovery and process chemistry necessitates a broader synthetic toolkit. Challenges such as the stability of boronic acids, the need for pre-functionalization, and the desire for greater atom economy have spurred the development of powerful alternative strategies. This guide provides an in-depth comparison of viable alternatives, moving beyond a single reagent to explore different classes of boron nucleophiles, innovative cross-coupling paradigms, and de novo ring construction methodologies. We will delve into the mechanistic rationale behind each approach, present comparative data, and provide actionable experimental protocols to empower researchers in selecting the optimal synthetic route for their specific target.
Part 1: The Evolution of the Boron Reagent: Stability and Reactivity Beyond Boronic Acids
The primary limitation of many heteroaryl boronic acids is their propensity for protodeboronation, an undesired side reaction that cleaves the C-B bond and reduces yields.[1][2] To address this, more stable and user-friendly boron reagents have been developed.
Potassium Organotrifluoroborates (BF₃K Salts)
Potassium organotrifluoroborates are highly stable, crystalline solids that are generally insensitive to air and moisture.[3][4] This enhanced stability simplifies handling, storage, and purification compared to their boronic acid counterparts.[4][5] They serve as a slow-release source of the boronic acid under the reaction conditions, mitigating decomposition pathways.
Mechanistic Advantage: The tetra-coordinate boron in the trifluoroborate salt is less electrophilic and more stable than the tri-coordinate boron in a boronic acid. In the presence of a base and water, it hydrolyzes in situ to generate the active boronic acid species required for the catalytic cycle. This controlled release maintains a low concentration of the sensitive boronic acid, minimizing protodeboronation.
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates represent another significant advance in stabilizing boronic acids. The MIDA ligand forms a robust dative bond with the boron atom, creating a bicyclic structure that effectively protects it from a wide range of reaction conditions incompatible with free boronic acids.[6] This allows for multi-step synthesis and purification of complex fragments before the final cross-coupling step.[7]
Mechanistic Advantage: The MIDA group acts as a protecting group that can be cleaved under mild basic conditions (e.g., aqueous NaOH or K₃PO₄) during the Suzuki-Miyaura coupling, releasing the boronic acid in situ.[2][8] This unique stability makes MIDA boronates exceptionally useful for iterative cross-coupling strategies, where a molecule is built up piece by piece.[7]
Data Presentation: Comparison of Pyridine-3-yl Boron Reagents
| Reagent Type | Structure Example | Stability | Handling | Key Advantages | Typical Coupling Conditions |
| Boronic Acid | 2-MeO-6-Me-Py-3-B(OH)₂ | Moderate; prone to protodeboronation & trimerization. | Requires inert atmosphere for long-term storage. | Commercially available; extensive literature. | Pd catalyst, base (e.g., K₂CO₃, Cs₂CO₃), aq. solvent. |
| Trifluoroborate Salt | 2-MeO-6-Me-Py-3-BF₃K | High; crystalline, air- and moisture-stable solid.[3] | Easy to handle and store.[4] | Excellent stability, slow release of boronic acid. | Pd catalyst, base (e.g., Cs₂CO₃, K₂CO₃), often in polar/aq. solvents. |
| MIDA Boronate | 2-MeO-6-Me-Py-3-B(MIDA) | Exceptional; stable to chromatography, strong acids, oxidants.[6][7] | Robust, free-flowing solid. | Orthogonal reactivity, enables iterative synthesis. | Pd catalyst, strong base (e.g., K₃PO₄), often requires Cu(II) co-catalyst.[8][9] |
Part 2: Shifting the Paradigm: De Novo Synthesis and C-H Functionalization
Instead of functionalizing a pre-formed pyridine ring, alternative strategies focus on either building the ring from acyclic precursors (de novo synthesis) or directly functionalizing the C-H bonds of a simpler pyridine starting material. These approaches offer fundamentally different retrosynthetic disconnections and can provide access to substitution patterns that are difficult to achieve via traditional cross-coupling.
Direct C-H Functionalization: The Atom Economy Approach
Direct C-H functionalization has emerged as a powerful, atom-economical strategy that avoids the need to pre-install a halide or organometallic handle on the pyridine ring. A particularly effective method involves the use of pyridine N-oxides.
The Role of the N-Oxide: The N-oxide group serves two critical functions:
-
Activation: It electronically activates the C2 and C4 positions of the pyridine ring, making the C-H bonds more susceptible to metallation by a transition metal catalyst (typically Palladium).[10][11]
-
Directing Group: The oxygen atom can act as a directing group, coordinating to the metal center and positioning it for regioselective C-H cleavage at the C2 position.[12][13]
After the C-C bond is formed, the N-oxide is easily removed by reduction (e.g., with PCl₃, Zn, or catalytic hydrogenation) to yield the desired substituted pyridine.[14]
Workflow: C-H Arylation via Pyridine N-Oxide
Caption: Workflow for 2-Arylpyridine Synthesis via C-H Activation.
De Novo Ring Construction: Building Complexity from Simplicity
De novo methods construct the pyridine ring itself, offering maximum flexibility in controlling the final substitution pattern.
-
Transition-Metal Catalyzed [2+2+2] Cycloadditions: This elegant strategy combines two alkyne molecules and one nitrile molecule to form a polysubstituted pyridine ring in a single, atom-economical step.[15] The choice of catalyst (e.g., Co, Ru, Rh) and ligands can control the regioselectivity of the cycloaddition.
-
Cascade Reactions: Modern organic synthesis has developed powerful one-pot cascade reactions that assemble pyridines from simple, readily available starting materials. For example, a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime derivative generates a 3-azatriene intermediate, which undergoes a subsequent 6π-electrocyclization and oxidation to furnish the pyridine ring.[16][17] This method is notable for its mild conditions and broad functional group tolerance.
Logic Diagram: [2+2+2] Cycloaddition for Pyridine Synthesis
Caption: General schematic of a [2+2+2] cycloaddition reaction.
Part 3: The Buchwald-Hartwig Amination: A Powerful Route to Aminopyridines
While not a direct replacement for C-C bond formation, the Buchwald-Hartwig amination is a crucial alternative strategy for synthesizing aminopyridines, which are themselves versatile intermediates.[18] This palladium-catalyzed reaction couples an amine with an aryl halide (or triflate) to form a C-N bond.[19]
Strategic Comparison with Suzuki-Miyaura Coupling:
-
Bond Formed: Buchwald-Hartwig forms a C-N bond, whereas Suzuki-Miyaura forms a C-C bond.
-
Application: If the target molecule is an aminopyridine, Buchwald-Hartwig is often the most direct route.[20][21] For aryl- or alkyl-substituted pyridines, Suzuki-Miyaura is the primary choice.
-
Reagents: Buchwald-Hartwig uses amines, which are often more readily available and less expensive than organoboron reagents.
The development of specialized phosphine ligands (e.g., XPhos, SPhos) has dramatically expanded the scope of this reaction, allowing for the coupling of even challenging substrates under relatively mild conditions.[22]
Part 4: Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using a Potassium Pyridine-3-trifluoroborate
This protocol is adapted from methodologies described for the cross-coupling of organotrifluoroborates.
-
Materials:
-
Potassium pyridine-3-trifluoroborate (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (3.0 equiv)
-
Toluene/H₂O (10:1 mixture, 0.2 M)
-
-
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add potassium pyridine-3-trifluoroborate, the aryl bromide, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C in an oil bath for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Protocol 2: Direct C-H Arylation of Pyridine N-Oxide
This protocol is a representative example of Pd-catalyzed direct arylation.
-
Materials:
-
Pyridine N-oxide (1.0 equiv)
-
Aryl bromide (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
K₂CO₃ (2.5 equiv)
-
Pivolic acid (PivOH) (30 mol%)
-
DMA (N,N-Dimethylacetamide) (0.1 M)
-
-
Procedure:
-
In an oven-dried vial, combine pyridine N-oxide, the aryl bromide, Pd(OAc)₂, K₂CO₃, and pivolic acid.
-
Add DMA as the solvent.
-
Seal the vial with a Teflon-lined cap and heat to 120 °C for 24 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the resulting 2-arylpyridine N-oxide by flash chromatography.
-
Deoxygenation Step: Dissolve the purified N-oxide in chloroform and add PCl₃ (1.5 equiv) dropwise at 0 °C. Stir at room temperature for 2 hours.
-
Carefully quench the reaction with saturated NaHCO₃ solution and extract the product with dichloromethane. Dry and concentrate to yield the final 2-arylpyridine.
-
Conclusion and Strategic Synthesis Design
The synthesis of substituted pyridines is a mature field, yet one that continues to evolve. While this compound and its analogs remain valuable tools, a modern synthetic chemist must be equipped with a diverse array of strategies. The choice of reagent or methodology is not arbitrary but a strategic decision based on the specific goals of the synthesis.
Decision-Making Framework for Pyridine Synthesis
Caption: A guide for selecting the appropriate pyridine synthesis strategy.
By considering factors such as starting material availability, desired functional group tolerance, and the overall synthetic plan (e.g., linear vs. convergent), researchers can leverage the methods described herein. The stability of trifluoroborates and MIDA boronates offers clear advantages in complex settings, while direct C-H activation and de novo constructions provide powerful, modern alternatives for creating molecular diversity with high efficiency.
References
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- Lang, F., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 48(47), 8344-8347.
- Yadav, M. R., & Singh, A. K. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1243-1288.
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- Mondal, S., & Maiti, D. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Journal of the Iranian Chemical Society.
- Stokes, B. J., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918-6919.
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- Fagnou, K., & Lautens, M. (2008). Use of N-oxide compounds in coupling reactions.
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- Sigma-Aldrich. (n.d.).
- Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096–10097.
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- ResearchGate. (n.d.). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
- Burns, D. J., et al. (2019). Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis.
- Joannou, M. V., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
- Li, Z., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 161-179.
- Wang, Z., & Sigman, M. S. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- ChemSrc. (n.d.).
- Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
- Al-Zoubi, R. M., et al. (2021).
- Wipf Group. (2008).
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Wang, Z., & Sigman, M. S. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14466–14472.
- White Rose eTheses Online. (n.d.).
- BenchChem. (2025). A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond 6-Bromonicotinonitrile.
- Organic Syntheses. (n.d.). Procedure 20.
- Molander, G. A., & Ham, J. (2006).
- Molander, G. A., & Ham, J. (2006).
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Stability Showdown: A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions that form the backbone of pharmaceutical and materials science, pyridine boronic acids are indispensable building blocks. Their utility, however, is often shadowed by concerns about their stability. The introduction of fluorine atoms to the pyridine ring is a common strategy to modulate the physicochemical properties of these reagents. This guide provides an in-depth comparison of the stability of fluorinated and non-fluorinated pyridine boronic acids, supported by experimental evidence and mechanistic insights, to aid researchers in making informed decisions for their synthetic endeavors.
The Stability Challenge: Understanding the Degradation of Pyridine Boronic Acids
Pyridine boronic acids are susceptible to several degradation pathways that can compromise their integrity during storage and reaction, leading to diminished yields and purification challenges. The two primary modes of degradation are protodeboronation and boroxine formation .
Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] This process is often catalyzed by acid or base and is particularly problematic for certain isomers of pyridine boronic acids.[2][3] The "2-pyridyl problem" is a well-documented example, where the proximity of the nitrogen atom can facilitate protodeboronation.[2]
Boroxine formation is the dehydration-driven trimerization of boronic acids to form a six-membered B-O-B ring.[4] While this process is reversible, the formation of these cyclic anhydrides can affect the solubility and reactivity of the boronic acid.[5][6]
The Fluorine Factor: How Fluorination Influences Stability
The introduction of one or more fluorine atoms to the pyridine ring significantly alters the electronic properties of the molecule, which in turn impacts its stability. Fluorine is a highly electronegative atom with a strong electron-withdrawing inductive effect.[3] This effect can have opposing consequences on the two main degradation pathways.
-
Impact on Protodeboronation: The electron-withdrawing nature of fluorine can strengthen the carbon-boron bond by decreasing electron density on the aromatic ring, making it less susceptible to protonolysis. This generally leads to enhanced stability against protodeboronation.[3]
-
Impact on Acidity and Lewis Acidity: Fluorination increases the Lewis acidity of the boron atom.[7] This heightened acidity can influence reaction kinetics and interactions with other species in the reaction mixture.
A Comparative Look at Stability: Experimental Insights
A study on the protodeboronation of various heteroaromatic boronic acids revealed that 3-pyridylboronic acid is remarkably stable, exhibiting a half-life of over a week even at pH 12 and 70°C.[3][8] This inherent stability makes it a robust reagent for many applications.
The following table summarizes the stability characteristics based on available data and theoretical considerations:
| Feature | 3-Pyridylboronic Acid (Non-Fluorinated) | 2-Fluoro-3-Pyridylboronic Acid (Fluorinated) |
| Protodeboronation Stability | High (t1/2 > 1 week at pH 12, 70°C)[3][8] | Expected to be High to Very High |
| Key Influencing Factor | Inherent stability of the 3-pyridyl isomer. | Strong electron-withdrawing effect of fluorine enhances C-B bond strength.[3] |
| Primary Degradation Concerns | Boroxine formation upon dehydration.[4] | Boroxine formation, potential for hydrolysis. |
| Recommended Storage | Cool, dry conditions. | 0-8°C, inert atmosphere, protection from light.[9] |
Mechanistic Underpinnings of Stability
The enhanced stability of fluorinated pyridine boronic acids can be rationalized by considering the mechanism of protodeboronation. This reaction is often initiated by the protonation of the carbon atom attached to the boron. The electron-withdrawing fluorine atom reduces the electron density of the pyridine ring, making this initial protonation step less favorable and thus slowing down the overall degradation process.
Experimental Protocol: Assessing Boronic Acid Stability via ¹H NMR Spectroscopy
This protocol provides a general method for comparing the stability of a fluorinated and a non-fluorinated pyridine boronic acid in solution over time.
Objective: To quantify the rate of degradation of a pyridine boronic acid by monitoring the disappearance of its signals and the appearance of signals from the protodeboronated pyridine product in the ¹H NMR spectrum.
Materials:
-
Fluorinated pyridine boronic acid (e.g., 2-fluoro-3-pyridylboronic acid)
-
Non-fluorinated pyridine boronic acid (e.g., 3-pyridylboronic acid)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O with appropriate buffer)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the internal standard of known concentration in the chosen deuterated solvent.
-
In an NMR tube, dissolve a precisely weighed amount of the boronic acid in a known volume of the internal standard stock solution.
-
The final concentration of the boronic acid should be suitable for NMR analysis (e.g., 10-20 mM).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the freshly prepared sample at time t=0.
-
Ensure the spectral window covers the resonances of the boronic acid, the expected protodeboronated product, and the internal standard.
-
Integrate the characteristic signals of the boronic acid, the protodeboronated product, and the internal standard.
-
-
Time-Course Monitoring:
-
Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature).
-
Acquire ¹H NMR spectra at regular intervals (e.g., every hour, every 24 hours) over a set period.
-
-
Data Analysis:
-
For each time point, calculate the concentration of the boronic acid by comparing the integral of its characteristic signal to the integral of the internal standard signal.
-
Plot the concentration of the boronic acid versus time.
-
Determine the rate of degradation and the half-life (t₁/₂) of the boronic acid under the tested conditions.
-
Diagram of the Stability Assessment Workflow
Sources
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A Researcher's Guide to Suzuki Coupling: Comparative Yield Analysis of Pyridine Boronic Acids
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of biaryl and heteroaryl structures, which are core motifs in a vast array of pharmaceuticals and functional materials. Among the various coupling partners, pyridine boronic acids are of particular importance for introducing the versatile pyridine moiety. However, the position of the boronic acid group on the pyridine ring dramatically influences the reaction's efficiency and yield. This guide provides an in-depth comparative analysis of the performance of 2-, 3-, and 4-pyridylboronic acids in Suzuki coupling reactions, supported by experimental data and field-proven insights to aid in reaction optimization and troubleshooting.
The Critical Influence of Isomerism in Pyridine Boronic Acid Reactivity
The Suzuki coupling of pyridine boronic acids is not a one-size-fits-all reaction. The positional isomerism of the boronic acid group dictates the electronic and steric environment of the molecule, which in turn affects its stability and reactivity in the palladium-catalyzed cycle. A general trend observed in the literature is that 3- and 4-pyridylboronic acids are often more stable and provide good to excellent yields in Suzuki couplings, while the 2-pyridyl isomer presents significant challenges.[1]
The "2-Pyridyl Problem": A Mechanistic Hurdle
The lower reactivity of 2-pyridylboronic acid, often termed the "2-pyridyl problem," is a well-documented phenomenon.[1] This difficulty arises from two primary factors:
-
Catalyst Inhibition: The proximity of the nitrogen atom's lone pair to the boronic acid group in the 2-position can lead to chelation with the palladium catalyst. This coordination can inhibit the catalytic cycle, reducing the reaction rate and overall yield.
-
Protodeboronation: 2-Pyridylboronic acid is notoriously susceptible to protodeboronation, a side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom.[1] This decomposition pathway is often accelerated under the basic conditions required for the Suzuki coupling.
The following diagram illustrates the competing pathways in the Suzuki coupling of 2-pyridylboronic acid.
Caption: Competing pathways in the Suzuki coupling of 2-pyridylboronic acid.
Comparative Yield Analysis: A Data-Driven Perspective
| Pyridine Boronic Acid Isomer | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Pyridylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | Modest | [1] |
| 3-Pyridylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | Good | [1] |
| 4-Pyridylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | Good | [1] |
| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 74 | [2] |
| Lithium triisopropyl 2-pyridylboronate | 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 82 | [2] |
| 3-Pyridylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | Modest | [3][4] |
| 4-Pyridylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | Modest | [3][4] |
| 4-Pyridylboronic acid | 1-Bromo-2-fluorobenzene | Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O | ~90 (initial attempt) | [5] |
Key Observations:
-
The qualitative data for the coupling with 4-bromoanisole clearly indicates the superior performance of the 3- and 4-isomers over the 2-isomer under those specific conditions.[1]
-
To overcome the challenges with 2-pyridylboronic acid, more stable derivatives like lithium triisopropyl 2-pyridylboronates have been developed, leading to significantly improved yields with a variety of aryl bromides.[2]
-
For the coupling of 3- and 4-pyridylboronic acid esters with a sulfonyl fluoride electrophile, modest yields were obtained, suggesting that the nature of both coupling partners is crucial.[3][4]
-
High yields can be achieved with 4-pyridylboronic acid under optimized conditions, as demonstrated by the initial successful synthesis of 4-(2-fluorophenyl)pyridine.[5]
Experimental Protocols: Best Practices and Optimization
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling, especially when dealing with challenging heteroaromatic substrates. Below are representative protocols that serve as a starting point for optimization.
Protocol 1: General Procedure for Suzuki Coupling of 3- and 4-Pyridylboronic Acids
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
3- or 4-Pyridylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, pyridine boronic acid, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Procedure for Suzuki Coupling of Lithium Triisopropyl 2-Pyridylboronates with Aryl Halides
This protocol is specifically designed to address the challenges of the "2-pyridyl problem."[2]
Materials:
-
Aryl halide (1.0 equiv)
-
Lithium triisopropyl 2-pyridylboronate (1.5 equiv)
-
Pd₂(dba)₃ (1.0-1.5 mol%)
-
Phosphine ligand (e.g., 2-(dicyclohexylphosphino)biphenyl, 3-6 mol%)
-
Potassium fluoride (KF, 3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl halide, lithium triisopropyl 2-pyridylboronate, Pd₂(dba)₃, phosphine ligand, and KF.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
The following workflow provides a decision-making guide for selecting the appropriate pyridine boronic acid isomer and reaction conditions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. reddit.com [reddit.com]
The Dilemma of the Pyridine Ring: Stille Coupling as a Strategic Alternative to Suzuki-Miyaura Coupling for 2-Methoxy-6-methylpyridine-3-boronic acid
In the landscape of modern drug discovery and development, palladium-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon bonds.[1] Among these, the Suzuki-Miyaura coupling has risen to prominence, lauded for its mild reaction conditions, broad functional group tolerance, and the generally low toxicity of its organoboron reagents.[2][3] A frequent player in complex syntheses is 2-Methoxy-6-methylpyridine-3-boronic acid, a valuable building block for introducing a substituted pyridine motif. However, the very nature of this substrate can present significant challenges, often leading researchers to seek more robust alternatives.
This guide presents a detailed comparison of the Stille coupling as a strategic alternative to the Suzuki-Miyaura reaction for couplings involving this specific pyridine scaffold. We will delve into the mechanistic nuances, practical considerations, and provide experimental frameworks to guide your choice of methodology.
The Incumbent: Suzuki-Miyaura Coupling with this compound
The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[2][4] The reaction is prized for its use of stable, easily handled, and often commercially available boronic acids.[2][5]
However, the "2-pyridyl problem" is a well-documented challenge in Suzuki couplings.[6][7] Pyridine-containing boronic acids, especially 2-substituted ones, are known for their instability and poor reactivity.[6] The nitrogen lone pair can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst. Furthermore, these electron-deficient heteroaryl boron reagents can be prone to rapid protodeboronation, a decomposition pathway that cleaves the C-B bond, reducing the effective concentration of the nucleophile and leading to diminished yields.[7][8] While the 3-boronic acid used here is less problematic than a 2-pyridyl boronic acid, the adjacent nitrogen and methoxy group still influence the electronic environment and can complicate reaction optimization.
The Alternative: Stille Coupling with a Pyridylstannane Partner
The Stille reaction offers a powerful alternative by coupling an organostannane (organotin) reagent with an organohalide or pseudohalide.[9][10][11] For our target transformation, the analogous reagent would be 2-Methoxy-6-methyl-3-(tributylstannyl)pyridine .
The primary advantage of the Stille coupling lies in the stability and reactivity profile of organostannanes. They are generally stable to air and moisture, can be purified by chromatography, and are tolerant of a vast array of functional groups.[9][10][12] Crucially, the Stille reaction often proceeds under neutral or nearly neutral conditions, obviating the need for the strong bases typically required for Suzuki couplings, which can be detrimental to sensitive substrates.[13]
Head-to-Head Comparison: Suzuki vs. Stille
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids / esters | Organostannanes (organotin compounds) |
| Toxicity of Reagent | Generally low toxicity, considered "greener".[2][3] | High toxicity of organotin reagents, requiring careful handling and disposal.[9][14][15] |
| Reagent Stability | Variable; pyridine boronic acids can be prone to decomposition (protodeboronation).[6][7] | Generally stable to air and moisture.[9][10][12] |
| Byproducts | Boron-based, often water-soluble and easily removed.[3][13] | Tin-based, can be difficult to remove completely from the product, requiring specific workup procedures.[10][12] |
| Functional Group Tolerance | Broad, but can be sensitive to the required basic conditions.[16] | Excellent, very broad functional group tolerance under often neutral conditions.[13][17] |
| Reaction Conditions | Typically requires a base (e.g., carbonates, phosphates) to activate the boronic acid.[4][16] | Often proceeds under neutral conditions, though additives like LiCl or Cu(I) salts can be beneficial.[10][13] |
| Key Challenge | Catalyst inhibition by pyridine nitrogen and protodeboronation of the boronic acid.[6][7] | Removal of highly toxic and lipophilic organotin byproducts.[10][15] |
Mechanistic Overview: A Tale of Two Cycles
Both reactions proceed through a similar catalytic cycle involving a palladium catalyst, but the key transmetalation step differs significantly.
Suzuki-Miyaura Catalytic Cycle
The Suzuki cycle requires a base to activate the boronic acid, forming a more nucleophilic boronate species which then transfers its organic group to the palladium(II) center.[4][16]
Caption: Catalytic cycle for the Stille coupling.
Performance Comparison: Experimental Data
The following table summarizes representative data for the coupling of an aryl bromide (4-bromoanisole) with the respective pyridine nucleophile, based on typical outcomes reported in the literature for similar systems. [18][19]
| Parameter | Suzuki Coupling | Stille Coupling |
|---|---|---|
| Pyridine Reagent | This compound | 2-Methoxy-6-methyl-3-(tributylstannyl)pyridine |
| Typical Yield | 55-85% | 75-95% |
| Catalyst Loading | 2-5 mol% Pd | 1-5 mol% Pd |
| Reaction Temperature | 80-110 °C | 60-100 °C |
| Base Required | Yes (e.g., K₃PO₄, K₂CO₃) | No (LiCl additive often used) |
| Key Observation | Yields can be inconsistent; sensitive to boronic acid quality and base strength. [20]| Generally more reproducible; main challenge is purification. |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl Bromide (1.1 mmol, 1.1 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the boronic acid, aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Immerse the flask in a preheated oil bath at 90 °C.
-
Stir the reaction vigorously for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Stille Coupling Protocol
Materials:
-
2-Methoxy-6-methyl-3-(tributylstannyl)pyridine (1.0 mmol, 1.0 equiv)
-
Aryl Bromide (1.05 mmol, 1.05 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Anhydrous, degassed DMF or Toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Caution: All operations involving organostannanes must be performed in a well-ventilated fume hood using appropriate personal protective equipment. [15]2. To a flame-dried Schlenk flask, add the aryl bromide and Pd(PPh₃)₄.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the liquid pyridylstannane.
-
Immerse the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction vigorously for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Work-up for Tin Removal: Dissolve the crude residue in diethyl ether or ethyl acetate. Wash the solution with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour. This precipitates tributyltin fluoride, which can be removed by filtration through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Expert Recommendation
For the synthesis of biaryl structures incorporating the 2-methoxy-6-methylpyridine moiety, both Suzuki and Stille couplings are viable methods. The Suzuki-Miyaura coupling is often the first choice due to the lower toxicity of its reagents and simpler purification of byproducts. [1][2]It is an excellent option for routine synthesis, provided the boronic acid is of high quality and reaction conditions are well-optimized.
However, the Stille coupling emerges as a superior alternative when the Suzuki reaction proves problematic. Specifically, in cases of low or irreproducible yields, substrate sensitivity to basic conditions, or when significant protodeboronation is observed, the Stille coupling offers a more robust and reliable path to the desired product. [13]Its key advantages are the exceptional stability of the organostannane reagent and its tolerance for a wide range of functional groups under neutral conditions. [17][21]The primary drawback is the significant toxicity of organotin compounds and the necessity of a dedicated purification strategy to remove tin residues. [10][14][15] Ultimately, the choice rests on a careful evaluation of the specific synthetic challenge. For initial attempts and greener chemistry, the Suzuki coupling is the logical starting point. For challenging substrates, late-stage functionalization in complex syntheses, or when reproducibility is paramount, the Stille coupling should be considered a powerful and essential tool in the synthetic chemist's arsenal.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2023). Stille reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Organotin chemistry. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H. Retrieved from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Stille Reaction. Organic Reactions. DOI:10.1002/0471264180.or050.03. Retrieved from [Link]
-
J. C. V. Mallet, T. D. S. G. da Silva, A. J. J. Lennox. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 26(72), 17356-17371. DOI:10.1002/chem.202002621. Retrieved from [Link]
-
NRO Chemistry. (2020, July 18). Stille Coupling [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Explained. (2020, July 15). Aldehydes to Secondary Alcohols, Part 4: Organotin Compounds [Video]. YouTube. Retrieved from [Link]
-
Evans, P. A., & Le, P. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15731. Retrieved from [Link]
-
Rahman, A., & Singh, A. P. (2011). Toxicity and speciation analysis of organotin compounds. International Journal of Environmental Research, 5(1), 1-14. Retrieved from [Link]
-
Chen, Y., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Catalysts, 11(3), 353. Retrieved from [Link]
-
Hanke, F. M., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13, 16223-16229. Retrieved from [Link]
-
Hanke, F. M., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13, 16223-16229. DOI:10.1039/D3RA02517A. Retrieved from [Link]
-
American Chemical Society. (2025). Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. ACS Fall 2025. Retrieved from [Link]
-
Dr Nicholas Corsepius. (2021, April 21). Ch 23 Stille and Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Rojas Lab. (2024, March 18). Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis [Video]. YouTube. Retrieved from [Link]
-
Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51-56. Retrieved from [Link]
-
Kimbrough, R. D. (1976). Toxicity and Health Effects of Selected Organotin Compounds: A Review. Environmental Health Perspectives, 14, 51-56. Retrieved from [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933-4936. Retrieved from [Link]
-
PubChem. (n.d.). 2-methoxy-6-(tributylstannyl)pyridine. Retrieved from [Link]
-
AOBChem. (n.d.). 2-Methoxy-6-(tributylstannyl)pyridine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. Retrieved from [Link]
-
Maleczka, R. E., & Terstiege, I. (2000). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. Journal of the American Chemical Society, 122(3), 567-568. Retrieved from [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
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- 10. Stille Coupling | NROChemistry [nrochemistry.com]
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- 19. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
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- 21. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Pyridines: The Negishi Coupling in Focus
The pyridine ring is a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The precise installation of substituents onto this heterocycle is paramount for tuning molecular properties and biological activity. While classical condensation methods laid the groundwork for pyridine synthesis, modern transition-metal-catalyzed cross-coupling reactions have revolutionized the field, offering unparalleled efficiency and functional group tolerance.[1][2]
This guide provides a deep, comparative analysis of the Negishi coupling for the synthesis of substituted pyridines. We will explore its mechanistic underpinnings, weigh its performance against prominent alternatives like the Suzuki, Stille, and Sonogashira reactions, and provide field-proven protocols and data to guide researchers in making informed methodological choices.
The Negishi Coupling: Mechanism and Unique Advantages
The Negishi coupling is a palladium- or nickel-catalyzed reaction that forges a new carbon-carbon bond between an organozinc reagent and an organic halide or triflate.[3][4] Its power lies in the high nucleophilicity of the organozinc component, which facilitates rapid and efficient bond formation under mild conditions.[5][6]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The cycle consists of three fundamental steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the pyridine electrophile (e.g., bromopyridine), forming a Pd(II) intermediate.[4][7]
-
Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step is often turnover-limiting but is remarkably fast for organozincs compared to other organometallics.[5][7]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired substituted pyridine product and regenerating the Pd(0) catalyst for the next cycle.[4][7]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methoxy-6-methylpyridine-3-boronic acid
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. This guide provides a detailed, step-by-step operational plan for the proper disposal of 2-Methoxy-6-methylpyridine-3-boronic acid (CAS No. 1000802-75-4). By moving beyond mere compliance and understanding the rationale behind these procedures, we can foster a culture of safety and environmental stewardship in the laboratory.
Hazard Assessment and Waste Identification: A Proactive Approach
Before any disposal protocol is initiated, a thorough understanding of the compound's hazards is paramount. This compound is a substituted pyridine derivative, and its hazard profile is informed by both the pyridine ring and the boronic acid functional group.
Based on available Safety Data Sheets (SDS), this compound is classified as causing serious eye irritation.[1] Due to the presence of the pyridine moiety, it is prudent to treat this compound as potentially harmful if inhaled, swallowed, or in contact with skin.[2][3] Therefore, all waste containing this compound, including residual amounts in containers, contaminated personal protective equipment (PPE), and solutions, must be classified and handled as hazardous chemical waste.[2][4][5]
Key Principle: The foundation of safe disposal is the conservative classification of the chemical waste. In the absence of comprehensive toxicological data for a specific compound, its structural components should guide the assessment of its potential hazards.
Quantitative Data Summary
For quick reference, the following table summarizes the key hazard and disposal information for this compound.
| Parameter | Guideline | Source Analogs |
| Waste Classification | Hazardous Waste | Pyridine, Boronic Acids[2][4][6] |
| Primary Hazards | Serious Eye Irritation | Supplier SDS[1] |
| Potential Hazards | Harmful if swallowed, skin/eye irritant | Pyridine[2] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | General Laboratory Practice[4][5][7] |
| Incompatible Materials | Strong oxidizing agents, strong acids | General Chemical Safety[8][9] |
| Recommended Disposal Method | Licensed Hazardous Waste Contractor (Incineration) | Pyridine Derivatives[6][10] |
Personal Protective Equipment (PPE): Your First Line of Defense
All handling and disposal procedures for this compound must be conducted while wearing appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Tightly fitting safety goggles are mandatory to protect against the primary hazard of serious eye irritation.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for any signs of degradation or punctures before use.[3][7]
-
Protective Clothing: A lab coat should be worn to prevent skin contact.[7]
-
Respiratory Protection: When handling the solid form or if there is a risk of generating dust, work should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4][11]
Step-by-Step Disposal Protocol: Ensuring Safe and Compliant Practices
Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[4] The following protocol outlines the correct procedure for its disposal.
Step 1: Waste Segregation and Collection
The principle of waste segregation is critical to prevent dangerous chemical reactions.[4][7]
-
Solid Waste: Collect any solid this compound, along with any contaminated items such as weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container. This container should be made of a compatible material, such as high-density polyethylene (HDPE).[2]
-
Liquid Waste: If the compound is in a solution, collect the waste in a clearly labeled, leak-proof hazardous waste container.[4][11]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste bag.[2]
Step 2: Labeling
Proper labeling is essential for the safe management of hazardous waste.
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and its CAS number (1000802-75-4).[4][5][11]
-
Include the date when the waste was first added to the container.
Step 3: Storage
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[2][4]
-
Ensure that the waste is stored away from incompatible materials, such as strong oxidizing agents and strong acids.[8][9]
Step 4: Container Decontamination
Empty containers of this compound must be properly decontaminated before disposal.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., isopropanol or ethanol).
-
Collect Rinseate: The first rinseate must be collected and disposed of as liquid hazardous waste.[4]
-
Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.[4]
-
Final Disposal of Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's procedures for glass or plastic recycling.[4]
Step 5: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
-
Waste pyridine and its derivatives are often disposed of via incineration at high temperatures.[6][10]
Spill Management: Preparedness and Response
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: If the spill is large, evacuate the immediate area and alert your supervisor and the institutional EHS office.
-
Wear Appropriate PPE: Before cleaning up a small spill, ensure you are wearing the appropriate PPE, including safety goggles, double-layered nitrile gloves, and a lab coat.[2]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[2]
-
Collect Absorbed Material: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[2]
-
Clean the Spill Area: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.[2][11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also contributing to the responsible practice of science.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine | ToxFAQs™. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet: (2-Methoxy-6-methylpyridin-3-yl)boronic acid. Retrieved from [Link]
- IsoLab. (n.d.). Boric Acid.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. In Toxicological Profile for Pyridine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). PYRIDINE. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. benchchem.com [benchchem.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. laballey.com [laballey.com]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling 2-Methoxy-6-methylpyridine-3-boronic acid
A Researcher's Guide to Safely Handling 2-Methoxy-6-methylpyridine-3-boronic acid
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of this compound. As a Senior Application Scientist, this document is crafted to blend rigorous scientific principles with practical, field-tested experience to ensure your safety and the integrity of your research.
The dual nature of this compound, being both a boronic acid and a pyridine derivative, necessitates a stringent adherence to safety protocols. Boronic acids are known irritants, and pyridine derivatives can present respiratory and contact hazards.[1][2][3] This guide will walk you through a self-validating system of protocols designed to mitigate these risks at every stage of the chemical's lifecycle in your lab.
Hazard Assessment and Engineering Controls: Your First Line of Defense
This compound is classified as a substance that causes serious eye irritation.[4] The primary routes of exposure are inhalation, skin contact, and eye contact.[5] Therefore, engineering controls are the most critical step in ensuring a safe handling environment.
Chemical Fume Hood: All handling of this compound in its solid form or in solution must be conducted within a certified chemical fume hood.[2][3] This is crucial to prevent the inhalation of any airborne dust or vapors that may be generated.[2] The volatile nature of pyridine-based compounds makes proper ventilation a non-negotiable aspect of safe handling.[1]
Ventilation: Ensure that your laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood. This helps to dilute any fugitive emissions and maintain a safe ambient air quality.[1][6]
Personal Protective Equipment (PPE): A Comprehensive Barrier
Your personal protective equipment is the essential barrier between you and the chemical. The following PPE is mandatory when handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles or a face shield | Nitrile gloves (inspect for integrity before use) | Lab coat | NIOSH-approved respirator (if risk of aerosolization) |
| Solution Preparation and Transfers | Tightly fitting safety goggles | Nitrile gloves | Lab coat | Not required if performed in a fume hood |
| Reaction Work-up and Purification | Tightly fitting safety goggles | Nitrile gloves | Lab coat | Not required if performed in a fume hood |
| Spill Cleanup | Tightly fitting safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with appropriate cartridges |
Rationale for PPE Selection:
-
Eye Protection: The specific hazard of serious eye irritation (H319) necessitates the use of tightly fitting safety goggles to protect against dust particles and splashes.[4]
-
Hand Protection: Nitrile gloves are recommended for their resistance to pyridine-based compounds.[1][2] Always inspect your gloves for any signs of degradation or punctures before use.[7]
-
Body Protection: A lab coat protects your skin from accidental contact.[2]
-
Respiratory Protection: While a fume hood is the primary control, a respirator may be necessary when handling large quantities of the solid or during a spill, where the concentration of airborne particles may exceed the capacity of the fume hood.[7]
Step-by-Step Handling Procedures: From Receipt to Reaction
A systematic workflow is essential to minimize the risk of exposure. The following diagram and steps outline the safe handling process for this compound.
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 4. angenechemical.com [angenechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
